4-Fluoro-D-phenylalanine hydrochloride
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(2R)-2-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDECBCKSULAIGP-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122839-52-5 | |
| Record name | 122839-52-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Fluoro-D-phenylalanine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 4-Fluoro-D-phenylalanine hydrochloride. The strategic incorporation of fluorine into amino acid structures is a key strategy in medicinal chemistry to modulate peptide and protein conformation, enhance metabolic stability, and alter binding affinities. Understanding the fundamental properties of this fluorinated amino acid is crucial for its effective application in research and drug development.
Core Physicochemical Properties
This compound is a synthetic amino acid derivative where a hydrogen atom at the para position of the phenyl ring of D-phenylalanine is substituted with a fluorine atom. This modification imparts unique electronic properties while maintaining a similar steric profile to the parent amino acid.
General Information
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride | [1] |
| Synonyms | D-Phe(4-F)-OH HCl, p-Fluoro-D-phenylalanine HCl | |
| CAS Number | 122839-52-5 | |
| Molecular Formula | C₉H₁₁ClFNO₂ | [1] |
| Molecular Weight | 219.64 g/mol | [1] |
| Appearance | White to off-white powder or shiny flakes | [1] |
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical parameters for this compound and its related free amino acid forms.
| Property | This compound | 4-Fluoro-L-phenylalanine | Notes |
| Melting Point | 245 °C (decomposes) | ~255 °C (decomposes) | The hydrochloride salt has a distinct melting point. |
| Solubility | DMSO: 55 mg/mL (250.41 mM)[2] | Water: 50 mg/mL (in 0.5M HCl)[3] | Aqueous solubility of the hydrochloride is qualitatively described as "slightly soluble" or "< 1 mg/mL".[1] The L-form's solubility in acidic water provides a useful reference. |
| pKa | Not experimentally determined in cited sources. | Predicted: 2.20 ± 0.10[3] | The electron-withdrawing nature of fluorine is expected to decrease the pKa of the carboxylic acid and the amino group compared to unsubstituted phenylalanine.[4][5] |
| Optical Rotation | [α]23/D +11° (c = 1 in H₂O) | [α]D25 -26.5° (c=1, H2O) | Demonstrates the D-enantiomeric form. |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Determination of Aqueous Solubility
This protocol outlines a standard method for determining the equilibrium solubility of this compound in an aqueous buffer, such as phosphate-buffered saline (PBS).
Caption: Workflow for determining the aqueous solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: The vial is incubated at a constant temperature (e.g., 25°C) and agitated (e.g., using a shaker or stir plate) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: After equilibration, the solid and liquid phases are separated. This is commonly achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtering the solution through a fine-pore filter (e.g., 0.22 µm) that does not bind the analyte.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common choice. A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification. Alternatively, for fluorinated compounds, ¹⁹F-NMR can be utilized for quantification against a known standard.[6]
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule.[7] For this compound, this method can be used to determine the pKa of the carboxylic acid group and the amino group.
Caption: Workflow for determining pKa values using potentiometric titration.
Methodology:
-
Solution Preparation and System Calibration:
-
A solution of this compound of a known concentration (e.g., 1-10 mM) is prepared in deionized, CO₂-free water.
-
The pH meter is calibrated using at least three standard buffers that bracket the expected pKa values.
-
-
Titration Procedure:
-
The amino acid solution is placed in a thermostatted vessel, and the calibrated pH electrode and a titrant delivery tube are immersed in the solution.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments.
-
After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.
-
-
Data Analysis:
-
A titration curve is generated by plotting the recorded pH values against the volume of titrant added.
-
The pKa of the carboxylic acid group (pKa₁) corresponds to the pH at the midpoint of the first buffer region (i.e., at half the volume of titrant required to reach the first equivalence point).
-
The pKa of the amino group (pKa₂) corresponds to the pH at the midpoint of the second buffer region (i.e., at a volume halfway between the first and second equivalence points). The equivalence points can be accurately determined from the first or second derivative of the titration curve.
-
Impact of Fluorine Substitution on Physicochemical Properties
The introduction of a fluorine atom at the para-position of the phenyl ring has predictable effects on the molecule's properties:
-
Acidity (pKa): Fluorine is a highly electronegative element, and its electron-withdrawing inductive effect is expected to increase the acidity of both the carboxylic acid and the ammonium groups.[4][5] This results in lower pKa values compared to the non-fluorinated D-phenylalanine.
-
Lipophilicity: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule.[4] This can influence its solubility in nonpolar solvents, as well as its ability to cross biological membranes.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the molecule by blocking sites susceptible to enzymatic oxidation.[5]
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool for:
-
Peptide and Protein Engineering: Its incorporation into peptides can enhance their stability, modulate their conformation, and alter their binding affinity to biological targets.[1]
-
¹⁹F-NMR Studies: The fluorine atom serves as a sensitive probe for nuclear magnetic resonance spectroscopy, allowing for the study of protein structure, dynamics, and ligand binding without the need for isotopic labeling.[6]
-
Drug Design: As a building block in drug synthesis, it can be used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[8]
This guide provides a foundational understanding of the physicochemical properties of this compound. For any specific application, it is recommended to experimentally verify these properties under the conditions of interest.
References
- 1. Buy this compound | 122839-52-5 [smolecule.com]
- 2. 4-Fluoro-D-phenylalanine HCl | TargetMol [targetmol.com]
- 3. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. biophysics.org [biophysics.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. chemimpex.com [chemimpex.com]
The Fluorine Advantage: A Deep Dive into the Biological Activity of 4-Fluorophenylalanine-Containing Peptides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids into peptide structures has emerged as a powerful tool in drug discovery and chemical biology. Among these, 4-fluorophenylalanine (4-F-Phe), a synthetic analog of the aromatic amino acid phenylalanine, has garnered significant attention for its ability to modulate the biological activity and enhance the therapeutic potential of peptides. This technical guide provides a comprehensive overview of the biological activities of peptides containing 4-F-Phe, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
The substitution of a hydrogen atom with a fluorine atom at the para position of the phenyl ring in phenylalanine is a subtle modification that imparts significant changes in the physicochemical properties of the amino acid. The high electronegativity of fluorine alters the electronic distribution of the aromatic ring, which can influence crucial non-covalent interactions such as cation-π stacking, often vital for receptor binding and molecular recognition.[1][2] Furthermore, the exceptional stability of the C-F bond can enhance the metabolic stability of the peptide by making it less susceptible to enzymatic degradation.[1] These unique attributes have been successfully leveraged to develop 4-F-Phe-containing peptides with promising applications in oncology, infectious diseases, and neurology.[1][2]
Quantitative Analysis of Biological Activity
The incorporation of 4-fluorophenylalanine can significantly impact the biological potency of peptides. The following tables summarize key quantitative data from various studies, highlighting the enhanced anticancer, antimicrobial, and receptor-binding activities of 4-F-Phe-containing peptides.
Anticancer Activity
The anticancer efficacy of peptides is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Peptide | Cell Line | IC50 (µM) |
| 4-Fluoro-L-phenylalanine | MCF-7 (Breast Cancer) | 11.8[3][4] |
| (sC18)2 | A2058 (Melanoma) | <4[3] |
| Temporin-1CEa | A375 (Melanoma) | 18.2[3] |
| HPRP-A1-TAT | Various (Melanoma, Gastric, Liver, Cervical) | <10[3] |
Table 1: Anticancer activity of 4-fluorophenylalanine and peptides containing it, expressed as IC50 values.
Antimicrobial Activity
The antimicrobial potential of peptides is typically determined by their minimum inhibitory concentration (MIC), which represents the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Peptide containing L-m-fluorophenylalanine | Microorganism | MIC (µg/mL) |
| Di- and tripeptides | Candida albicans | 0.5 - 63[5] |
Table 2: Antimicrobial activity of peptides containing m-fluorophenylalanine against Candida albicans.
Opioid Receptor Binding Affinity
The substitution of phenylalanine with 4-F-Phe has been shown to significantly enhance the binding affinity of peptides to opioid receptors, as indicated by the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.
| Compound | Receptor Type | Ki (nM) |
| Biphalin (Native Sequence) | µ-Opioid Receptor | 0.51[2] |
| Biphalin (4-F-Phe Analog) | µ-Opioid Receptor | 0.09[2] |
| Biphalin (Native Sequence) | δ-Opioid Receptor | 12.8[2] |
| Biphalin (4-F-Phe Analog) | δ-Opioid Receptor | 0.11[2] |
Table 3: Comparative opioid receptor binding affinities of native biphalin and its 4-fluorophenylalanine-containing analog.[2]
Key Experimental Protocols
The synthesis and biological evaluation of peptides containing 4-fluorophenylalanine rely on a series of well-established experimental procedures. This section provides detailed methodologies for the key experiments cited in this guide.
Solid-Phase Peptide Synthesis (SPPS) of 4-F-Phe-Containing Peptides
This protocol outlines the manual synthesis of a peptide containing a 4-fluorophenylalanine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][6][7]
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-4-fluorophenylalanine-OH)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, DIC, Oxyma)
-
DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[7]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.[6]
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), a coupling agent (e.g., HBTU, 2.9 equivalents), and DIPEA (6 equivalents) in DMF. To incorporate 4-fluorophenylalanine, use Fmoc-L-4-fluorophenylalanine-OH. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the mixture for 1-2 hours at room temperature. d. Monitor the coupling reaction for completion using a Kaiser test.[6]
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[7]
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.[6]
-
Purification: Collect the precipitated peptide by centrifugation and purify it using RP-HPLC.[6]
-
Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.[1]
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of 4-F-Phe-containing peptides on cancer cells.[3]
Materials:
-
Cancer cell lines
-
96-well plates
-
Peptide stock solutions
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.[3]
-
Peptide Treatment: Treat the cells with various concentrations of the 4-F-Phe-containing peptide for a specified duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.[8][9]
-
Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against peptide concentration.[3]
Caspase-3 Activity Assay
This assay measures the activation of caspase-3, a key executioner caspase in apoptosis, induced by 4-F-Phe-containing peptides.
Materials:
-
Treated and untreated cells
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate like Ac-DEVD-AMC)
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells using a suitable lysis buffer to release the cellular contents, including caspases.[10]
-
Protein Quantification: Determine the total protein concentration in each cell lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate.[10]
-
Incubation: Incubate the plate at 37°C to allow the activated caspase-3 to cleave the substrate, resulting in a colorimetric or fluorescent signal.[10]
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.[10][11]
-
Data Analysis: Quantify the caspase-3 activity by comparing the signal from treated cells to that of untreated cells.
Signaling Pathways and Workflows
The biological effects of peptides containing 4-fluorophenylalanine are mediated through their interaction with specific cellular components and the subsequent modulation of intracellular signaling pathways.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for the synthesis of peptides containing 4-fluorophenylalanine using the Fmoc/tBu strategy.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
G-Protein Coupled Opioid Receptor Signaling Pathway
The enhanced binding of 4-F-Phe-biphalin analogs to opioid receptors initiates a signaling cascade that leads to analgesia. This pathway is a classic example of G-protein coupled receptor (GPCR) signaling.[2]
Caption: Opioid receptor signaling pathway activated by 4-F-Phe-biphalin.
Anticancer Mechanism: Induction of Apoptosis
Certain 4-F-Phe-containing peptides can induce cancer cell death by penetrating the cell membrane and activating the intrinsic apoptotic pathway, which involves the activation of caspases.
Caption: Induction of apoptosis by a 4-F-Phe-containing anticancer peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Transport of antimicrobial agents using peptide carrier systems: anticandidal activity of m-fluorophenylalanine--peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. mpbio.com [mpbio.com]
- 11. caspase3 assay [assay-protocol.com]
A Technical Guide to the Synthesis of Fluorinated Phenylalanine Analogs
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into amino acids, particularly phenylalanine, has become a cornerstone of modern medicinal chemistry and chemical biology. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the biological and physicochemical properties of peptides and proteins.[1][2][3][4][5] These modifications can lead to enhanced metabolic stability, increased binding affinity, and altered protein conformation, making fluorinated phenylalanine analogs highly valuable in drug discovery and protein engineering.[1][4][6] This guide provides an in-depth overview of the core synthetic pathways for preparing these crucial compounds, complete with detailed experimental protocols, comparative data, and workflow diagrams.
Synthesis via Electrophilic Fluorination
Electrophilic fluorination involves the reaction of an electron-rich substrate with a reagent that delivers an electrophilic fluorine atom ("F+"). This method is particularly useful for the direct fluorination of aromatic rings and activated C-H bonds. The most common and user-friendly reagent for this purpose is Selectfluor™ (F-TEDA-BF₄).[7]
Direct Aromatic Fluorination
The direct fluorination of the phenylalanine phenyl ring is a straightforward approach. Typically, a protected phenylalanine derivative is treated with an electrophilic fluorinating agent.
Logical Workflow for Direct Aromatic Electrophilic Fluorination
Workflow for electrophilic fluorination of the aromatic ring.
Key Experimental Protocol: Direct Fluorination with Selectfluor™
A representative protocol for the direct fluorination of N-Boc-phenylalanine methyl ester is as follows:
-
Preparation : In a suitable flask, dissolve N-Boc-L-phenylalanine methyl ester (1.0 eq) in acetonitrile.
-
Reaction : Add Selectfluor™ (1.1 eq) to the solution. The reaction is typically stirred at room temperature for 12-24 hours.
-
Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with water and brine.
-
Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, a mixture of ortho-, meta-, and para-fluorophenylalanine derivatives, is purified by flash column chromatography.
α- and β-Fluorination
Electrophilic fluorinating agents can also be used to install fluorine at the α- or β-positions of the amino acid backbone, often requiring specific substrates and catalysts.[1] For instance, the α-fluorination of a phenylalanine derivative carrying a picolinamide auxiliary can be achieved using Selectfluor™ with a copper catalyst.[1] Similarly, visible-light mediated benzylic C-H fluorination using Selectfluor can yield β-fluorophenylalanine derivatives, though this can sometimes lead to partial racemization.[1]
| Method | Substrate | Reagent | Catalyst/Conditions | Position | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| Benzylic Fluorination | N-Phthalimido-Phe-OMe | Selectfluor | Dibenzosuberenone, visible light, MeCN | β | 80% | Partial Racemization | [1] |
| α-C(sp³)–H Fluorination | Picolinamide-Phe derivative | Selectfluor | Cu(OAc)₂, (R)-3-hydroxyquinuclidine | α | High | Not specified | [1] |
Synthesis via Nucleophilic Fluorination
Nucleophilic fluorination strategies typically involve the displacement of a leaving group by a fluoride ion (e.g., from KF, CsF, or TBAF). This is a powerful method for producing specific isomers, especially when starting from a precursor with a well-positioned leaving group. A common application is in the synthesis of radiolabeled [¹⁸F]fluorophenylalanine for Positron Emission Tomography (PET).[1][8]
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is effective for introducing fluorine into an aromatic ring that is activated by electron-withdrawing groups.[9][10][11] For phenylalanine synthesis, this often involves a precursor with a nitro or trimethylammonium group ortho or para to a leaving group (like a halogen or nitro group).
Reaction Pathway for SNAr Synthesis
SNAr pathway for 4-Fluorophenylalanine synthesis.
Key Experimental Protocol: Synthesis of 2-[¹⁸F]-Fluoro-L-phenylalanine
This protocol is adapted from methods used for PET tracer synthesis.[1][12]
-
Precursor Preparation : A protected precursor, such as an N-formyl-2-trimethylammonium-L-phenylalanine ethyl ester triflate, is prepared.
-
Radiofluorination : The precursor is heated with [¹⁸F]fluoride (complexed with Kryptofix K₂₂₂ and potassium carbonate) in a solvent like DMF at high temperature (e.g., 130 °C) for a short duration (e.g., 10 min).[1]
-
Deprotection : The resulting protected [¹⁸F]FPhe is hydrolyzed using strong acid (e.g., HCl) at elevated temperature to remove the protecting groups.
-
Purification : The final product is purified using High-Performance Liquid Chromatography (HPLC) to ensure high radiochemical purity.[1]
| Precursor Type | Fluoride Source | Conditions | Product | Yield (%) | Reference |
| Iodonium Salt | [¹⁸F]Fluoride | Cu-mediated, "minimalist" conditions | [¹⁸F]Fluorophenylalanines | Not specified | [8] |
| Nitro-precursor | [¹⁸F]TBAF | DMF, 130 °C, 10 min | 2-[¹⁸F]-fluoro-ʟ-phenylalanine | Not specified | [1] |
| Tosylate Precursor | [¹⁸F]Fluoride | Two-step nucleophilic fluorination | p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine | 11-37% | [13] |
Asymmetric and Stereoselective Syntheses
Controlling the stereochemistry of the final product is critical for pharmaceutical applications.[14][15] Asymmetric synthesis methods are employed to produce enantiomerically pure L- or D-fluorophenylalanine analogs.
Chiral Auxiliary-Based Methods
Chiral auxiliaries guide the stereochemical outcome of a reaction and are subsequently removed. The Schöllkopf and Seebach methods are classic examples, while modern approaches often use Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand.[14][16][17]
General Scheme for Ni(II) Complex-Mediated Asymmetric Synthesis
Asymmetric synthesis using a chiral Ni(II) complex.
Key Experimental Protocol: Asymmetric Alkylation via Ni(II) Complex
This protocol is based on the method for producing enantiomerically pure (S)-fluorophenylalanines.[14]
-
Complex Formation : The chiral Ni(II) complex is formed from the Schiff base of glycine (or alanine) and a chiral auxiliary, such as (S)-2-N-[(N′-benzylprolyl)amino]benzophenone, and Ni(NO₃)₂.[1][14]
-
Alkylation : The complex is alkylated with a fluorinated benzyl halide (e.g., o-, m-, or p-fluorobenzyl bromide) in the presence of a base (e.g., solid NaOH) in DMF under an inert atmosphere.[14] The reaction is run at room temperature.
-
Hydrolysis : The resulting mixture of diastereomeric complexes is hydrolyzed with concentrated HCl to cleave the auxiliary and release the free amino acid.
-
Isolation : The target fluorophenylalanine is isolated and purified, often by ion-exchange chromatography. This method consistently produces high enantiomeric excess (>90% ee).[1][14]
Asymmetric Hydrogenation
Another powerful technique is the asymmetric hydrogenation of a dehydroamino acid precursor.[18] This involves coupling a fluorinated aldehyde with an N-acylglycine derivative to form an enamine, which is then hydrogenated using a chiral catalyst (e.g., a Rhodium-MonoPhos complex) to give the final product with high enantioselectivity.[1][18]
| Method | Precursor | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |
| Ni(II) Complex Alkylation | Glycine Schiff Base | Fluorobenzyl Bromide | <90% | [1] |
| Asymmetric Hydrogenation | Enamino Ester | Rh-MonoPhos Complex | >99% | [1] |
| Negishi Cross-Coupling | (R)-Iodoalanine Zn homoenolate | Aryl Halide, Pd(0) catalyst | High | [1] |
Enzymatic Synthesis
Biocatalysis offers a green and highly selective alternative for synthesizing fluorinated amino acids.[19][20][21] Enzymes can operate under mild conditions and often provide exquisite control over stereochemistry, eliminating the need for complex protecting group strategies.[19]
Key Enzymes and Reactions
-
Tyrosine Phenol-lyase (TPL) : TPL can catalyze the synthesis of L-tyrosine analogs from phenol derivatives. By using fluorinated phenols as substrates, various ring-fluorinated L-phenylalanine (via a subsequent dehydroxylation step) or L-tyrosine analogs can be produced.[20][21]
-
Transaminases : These enzymes can convert a fluorinated keto-acid into the corresponding amino acid with high stereoselectivity.[21] For example, the reductive amination of 3-fluoro-3-phenylpyruvic acid can produce β-fluorophenylalanine.[1]
-
P450 Enzymes : Cytochrome P450 enzymes can catalyze a wide range of reactions, including the direct nitration of fluorinated tryptophan, which can serve as a handle for further functionalization.[20]
General Workflow for Enzymatic Synthesis
A typical workflow for an enzymatic synthesis process.
Key Experimental Protocol: Transaminase-Mediated Synthesis
-
Reaction Setup : A buffered aqueous solution (e.g., phosphate buffer, pH 7.5) is prepared containing the fluorinated keto-acid substrate (e.g., p-fluorophenylpyruvic acid), a transaminase enzyme, an amino donor (e.g., isopropylamine), and the cofactor pyridoxal 5'-phosphate (PLP).
-
Conversion : The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.
-
Workup : The reaction is quenched, often by pH adjustment or addition of an organic solvent. The enzyme is removed by centrifugation.
-
Isolation : The aqueous solution is then subjected to purification, typically using ion-exchange chromatography, to isolate the pure fluorinated amino acid.
The selection of a synthetic pathway for a specific fluorinated phenylalanine analog depends on factors such as the desired position of the fluorine atom, the required stereochemistry, and the scale of the synthesis. While electrophilic methods offer direct routes, they often lack regioselectivity. Nucleophilic methods, particularly SNAr, are excellent for specific isomers but require activated precursors. For the highest stereochemical purity, asymmetric catalytic methods and enzymatic syntheses are the strategies of choice.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Selectfluor - Wikipedia [en.wikipedia.org]
- 8. [PDF] 2-[18F]Fluorophenylalanine: Synthesis by Nucleophilic 18F-Fluorination and Preliminary Biological Evaluation | Semantic Scholar [semanticscholar.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2,3,4,5,6-Pentafluoro-L-phenylalanine|High-Quality|RUO [benchchem.com]
- 17. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 20. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to 4-Fluoro-D-phenylalanine Hydrochloride: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-D-phenylalanine hydrochloride (4F-D-Phe-HCl) is a synthetic amino acid analogue of D-phenylalanine. The incorporation of a fluorine atom at the para position of the phenyl ring imparts unique physicochemical properties, making it a valuable tool in various research and drug development applications. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, along with relevant experimental protocols to aid in its handling and application.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀FNO₂ · HCl | |
| Molecular Weight | 219.64 g/mol | |
| Appearance | White to off-white powder | [1] |
| Melting Point | 245 °C (decomposes) | [2] |
| Optical Activity | [α]23/D +11°, c = 1 in H₂O |
Solubility Data
The solubility of this compound is a critical parameter for its use in various experimental settings. The available data, along with data for related compounds, is summarized below.
| Solvent | Compound Form | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | D-hydrochloride | 55 mg/mL (250.41 mM) | [3] |
| Water | L-form | 50 mg/mL | [4] |
| 0.5M HCl | L-form | 50 mg/mL | [4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | L-form | 5 mg/mL | [5] |
| Water | DL-form | < 1 mg/mL at 70°F | [6] |
It is important to note that sonication is recommended to aid dissolution in DMSO.[3]
Stability Profile
Understanding the stability of this compound is essential for its proper storage and handling to ensure experimental reproducibility and the integrity of results.
Storage and General Stability:
-
Solid (Powder): Stable for up to 3 years when stored at -20°C.[3]
-
In Solvent: Stable for up to 1 year when stored at -80°C.[3]
-
Light Sensitivity: The compound may be sensitive to light, and therefore, storage in a dark place is recommended.[7]
Thermal Stability:
The melting point of this compound is reported to be 245 °C with decomposition, indicating its relative thermal stability at lower temperatures.[2]
Experimental Protocols
Solubility Determination: Shake-Flask Method
This method is a standard approach for determining the thermodynamic solubility of a compound.
Caption: Workflow for solubility determination using the shake-flask method.
Stability Indicating Assay: Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.
Caption: Workflow for a forced degradation stability study.
Conclusion
This technical guide provides a summary of the currently available solubility and stability data for this compound. While some data exists, particularly for solubility in DMSO, a comprehensive characterization across a wider range of solvents and under various stability-challenging conditions would be beneficial for the scientific community. The provided experimental outlines offer a starting point for researchers to generate more detailed data for their specific applications. The unique properties conferred by the fluorine substitution continue to make this compound a compound of high interest in biochemical and pharmaceutical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Fluoro- D -phenylalanine 99 122839-52-5 [sigmaaldrich.com]
- 3. 4-Fluoro-D-phenylalanine HCl | TargetMol [targetmol.com]
- 4. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 4-FLUORO-D,L-PHENYLALANINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 4-Fluoro-L-phenylalanine | CAS#:51-65-0 | Chemsrc [chemsrc.com]
Unlocking Therapeutic Potential: A Technical Guide to Fluorinated Amino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Fluorine Advantage in Amino Acid Chemistry
The strategic incorporation of fluorine into amino acid scaffolds represents a transformative approach in modern drug discovery and development. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart significant advantages to parent molecules.[1][2][3] This technical guide provides an in-depth exploration of the therapeutic applications of fluorinated amino acids (FAAs), detailing their impact on metabolic stability, enzyme inhibition, and peptide conformation. It further serves as a practical resource by providing detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.
Fluorination can dramatically enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] The exceptional strength of the C-F bond makes it resistant to enzymatic cleavage, leading to a longer biological half-life. Furthermore, the introduction of fluorine can significantly alter the conformational preferences of peptides and proteins, enabling the rational design of molecules with enhanced target affinity and specificity. In the realm of enzyme inhibition, FAAs serve as powerful tools for creating highly potent and selective inhibitors, often through mechanism-based irreversible inhibition. This guide will delve into these core principles, providing the necessary technical details for their application in contemporary drug discovery programs.
Data Presentation: Quantitative Impact of Fluorination
The introduction of fluorinated amino acids can lead to substantial improvements in the stability and inhibitory activity of peptides and small molecules. The following tables summarize quantitative data from various studies, offering a comparative perspective on the effects of fluorination.
Table 1: Proteolytic Stability of Fluorinated vs. Non-Fluorinated Peptides in Human Plasma
| Peptide Sequence/Model | Fluorinated Amino Acid | Position of FAA | Half-life (t½) vs. Control | Fold Increase in Stability |
| GLP-1 Analog | Hexafluoroleucine | Multiple | Resistant for 24h | >2.3 |
| Model Peptide | (2S,4S)-5-Fluoroleucine | P1' | Modestly Increased | Not Specified |
| Model Peptide | 4,4,4-Trifluorovaline | P2 | Significantly Increased | Not Specified |
Data compiled from multiple sources demonstrating the enhanced resistance of fluorinated peptides to proteolytic degradation.[2][3][4][5]
Table 2: Comparative Inhibitory Activity (IC50) of Fluorinated vs. Non-Fluorinated Enzyme Inhibitors
| Target Enzyme | Inhibitor Type | Fluorinated Analog | Non-Fluorinated Analog IC50 (nM) | Fluorinated Analog IC50 (nM) | Fold Improvement |
| Thrombin | Direct Inhibitor | LB30870 (contains fluorinated moiety) | Melagatran (1.3) | 0.02 | 65 |
| γ-Secretase | Non-transition state inhibitor | Compound E (contains difluorophenylacetyl group) | - | ~5 (for Aβ reduction) | - |
| Tyrosinase | Cinnamate derivative | trans-3,4-difluorocinnamic acid | - | 197,000 (K I app) | - |
This table highlights the significant increase in potency that can be achieved through the incorporation of fluorine in enzyme inhibitors. Data is sourced from various studies.[6][7][8]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a fluorinated amino acid, its incorporation into a peptide, and the analysis of its interactions.
Protocol 1: Synthesis of N-Boc-4,4-difluoro-L-proline
This protocol describes the synthesis of N-Boc-4,4-difluoro-L-proline from its methyl ester.
Materials:
-
N-Boc-4,4-difluoro-L-proline methyl ester
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
2 M Sodium hydroxide (NaOH) solution
-
2 M Hydrochloric acid (HCl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware
Procedure:
-
Dissolve N-Boc-4,4-difluoro-L-proline methyl ester (1.0 eq) in a 1:1 mixture of MeOH and THF.
-
Add 2 M aqueous NaOH (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Remove the organic solvents under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous phase with water and then acidify by adding 2 M HCl (1.5 eq).
-
Extract the product with DCM (3 x volume of aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-4,4-difluoro-L-proline as a white solid.[9]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Fluorophenylalanine
This protocol outlines the manual synthesis of a peptide containing 4-fluorophenylalanine (4-F-Phe) using Fmoc chemistry on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids
-
Fmoc-4-fluoro-L-phenylalanine (Fmoc-Phe(4-F)-OH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
SPPS reaction vessel
-
Shaker
-
HPLC system for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in the reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then treat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. b. Add the activated amino acid solution to the resin and shake for 1-2 hours. c. Perform a Kaiser test to ensure complete coupling (beads remain colorless or yellow). If the test is positive (blue beads), repeat the coupling. d. Wash the resin with DMF.
-
Incorporation of Fmoc-4-Fluorophenylalanine: Repeat the deprotection step. For coupling Fmoc-Phe(4-F)-OH, use HATU (2.9 eq) as the activating agent with DIPEA (6 eq) in DMF. A longer coupling time of 2-4 hours may be required.
-
Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the peptide by reverse-phase HPLC.[1][10][11]
Protocol 3: 19F NMR Analysis of Protein-Ligand Binding
This protocol provides a general workflow for using protein-observed 19F NMR to screen for and quantify ligand binding.
Materials:
-
19F-labeled protein (e.g., containing 3-fluorotyrosine or 5-fluorotryptophan)
-
Fragment or ligand library
-
NMR buffer (e.g., phosphate buffer in D₂O)
-
NMR spectrometer with a 19F probe
-
NMR tubes
Procedure:
-
Protein Preparation: Prepare a stock solution of the 19F-labeled protein in the NMR buffer to a final concentration of 10-50 µM.
-
Reference Spectrum: Acquire a one-dimensional 19F NMR spectrum of the protein alone. This will serve as the reference spectrum.
-
Fragment Screening: a. Prepare stock solutions of the fragments or ligands to be screened. b. Add a small aliquot of a fragment stock solution to the protein sample. c. Acquire a 19F NMR spectrum. d. Compare the spectrum to the reference. A change in the chemical shift or line shape of a fluorine resonance indicates binding.
-
Affinity Quantification (Kd Determination): a. For a binding fragment, perform a titration by adding increasing concentrations of the ligand to the protein sample. b. Acquire a 19F NMR spectrum at each ligand concentration. c. Monitor the change in the chemical shift of the affected fluorine resonance. d. Plot the chemical shift change (Δδ) as a function of the ligand concentration and fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).[12]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the therapeutic applications of fluorinated amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of fluorination on proteolytic stability of peptides in human blood plasma [agris.fao.org]
- 5. benchchem.com [benchchem.com]
- 6. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of gamma-secretase modulation differentiates inhibitor compound selectivity between two substrates Notch and amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-BOC-4,4-difluoro-L-proline synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of 4-Fluoro-D-phenylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key spectroscopic properties of 4-Fluoro-D-phenylalanine (4-F-D-Phe), a non-canonical amino acid increasingly utilized in drug discovery and protein engineering. Its unique fluorine substituent offers a powerful probe for nuclear magnetic resonance (NMR) studies and provides a distinct mass shift for mass spectrometry (MS) analysis. This document details its NMR and MS characteristics, provides experimental protocols for its analysis, and illustrates relevant workflows and concepts.
Spectroscopic Data
The introduction of a fluorine atom at the para position of the phenyl ring in D-phenylalanine significantly influences its spectroscopic properties. The following tables summarize the key NMR and mass spectrometry data for 4-Fluoro-D-phenylalanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the spin-1/2 nucleus, ¹⁹F, with 100% natural abundance and a high gyromagnetic ratio, makes 4-F-D-Phe an excellent candidate for ¹⁹F NMR studies.[1][2] The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are sensitive to the local chemical environment.
Table 1: ¹H NMR Spectroscopic Data for 4-Fluorophenylalanine
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| α-H | ~4.21 | dd | J ≈ 7.1 |
| β-H | ~3.16 - 3.22 | m | |
| Aromatic H (ortho to F) | ~7.09 - 7.16 | m | |
| Aromatic H (meta to F) | ~7.24 | m |
Note: Chemical shifts are approximate and can vary depending on the solvent and pH. Data is derived from studies on similar fluorinated phenylalanine derivatives.[3]
Table 2: ¹³C NMR Spectroscopic Data for 4-Fluorophenylalanine
| Carbon | Chemical Shift (ppm) |
| C=O | ~170-175 |
| Cα | ~55-60 |
| Cβ | ~35-40 |
| Cγ (ipso- to CH₂) | ~130-135 |
| Cδ (ortho to F) | ~130-135 (doublet due to JC-F) |
| Cε (meta to F) | ~115-120 (doublet due to JC-F) |
| Cζ (para to CH₂, ipso- to F) | ~160-165 (doublet due to ¹JC-F) |
Note: Chemical shifts are approximate. The carbon attached to fluorine (Cζ) exhibits a large one-bond C-F coupling constant. Data is derived from studies on fluorinated phenylalanine and its derivatives.[4]
Table 3: ¹⁹F NMR Spectroscopic Data for 4-Fluorophenylalanine
| Nucleus | Chemical Shift (ppm) |
| ¹⁹F | ~ -115 to -121 |
Note: The ¹⁹F chemical shift is highly sensitive to the local environment and can vary significantly upon incorporation into a peptide or protein. The reference standard is typically trifluoroacetic acid (TFA) or CFCl₃.[4][5]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the incorporation of 4-F-D-Phe into peptides and proteins. The fluorine atom results in a predictable mass shift compared to native phenylalanine.
Table 4: Mass Spectrometry Data for 4-Fluoro-D-phenylalanine
| Property | Value |
| Molecular Formula | C₉H₁₀FNO₂ |
| Molecular Weight | 183.18 g/mol |
| Monoisotopic Mass | 183.069557 Da |
| Key Fragmentation Pathways | Loss of H₂O, CO, CO₂, and the phenyl group. When incorporated in a peptide, characteristic b and y ions will show a mass shift corresponding to the fluoro-phenylalanine residue.[6] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality spectroscopic data. The following protocols provide a general framework for NMR and MS analysis of samples containing 4-Fluoro-D-phenylalanine.
NMR Spectroscopy Protocol
This protocol outlines the general steps for acquiring ¹⁹F NMR spectra of a protein labeled with 4-F-D-Phe.
Materials:
-
Purified protein containing 4-F-D-Phe in a suitable NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 7.0).[1]
-
Deuterium oxide (D₂O) for field locking.
-
NMR spectrometer equipped with a fluorine probe.[1]
-
NMR tubes.
Procedure:
-
Sample Preparation:
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the magnetic field on the D₂O signal.[1]
-
Tune and match the probe to the ¹⁹F frequency.
-
-
Data Acquisition:
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
The presence of peaks in the ¹⁹F spectrum confirms the incorporation of 4-F-D-Phe.
-
Mass Spectrometry Protocol (Electrospray Ionization)
This protocol describes the general workflow for confirming the incorporation of 4-F-D-Phe into a protein using electrospray ionization mass spectrometry (ESI-MS).
Materials:
-
Purified protein containing 4-F-D-Phe.
-
Volatile buffer (e.g., ammonium acetate) for buffer exchange.
-
Solvents for mass spectrometry: acetonitrile, water, and formic acid.[1]
-
Electrospray ionization mass spectrometer.[1]
Procedure:
-
Sample Preparation:
-
If necessary, exchange the protein buffer to a volatile buffer using methods like desalting columns or dialysis.
-
Dilute the protein sample to a final concentration of approximately 1-10 µM in a solution of 50% acetonitrile/50% water with 0.1% formic acid.[1]
-
-
Data Acquisition:
-
Infuse the sample into the ESI mass spectrometer at a flow rate of about 1-5 µL/min.[1]
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion of the protein.
-
-
Data Analysis:
-
Deconvolute the resulting charge state envelope to determine the molecular weight of the protein.
-
Compare the measured molecular weight with the theoretical molecular weight of the protein with and without 4-F-D-Phe incorporation to confirm successful labeling.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of 4-Fluoro-D-phenylalanine in research.
Caption: Experimental workflow for protein labeling and analysis.
Caption: Rationale for using ¹⁹F as an NMR probe.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 4. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 6. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of Fluorine Substitution on Phenylalanine Aromaticity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modulating Phenylalanine
Phenylalanine is one of the three aromatic amino acids essential for protein structure and function. Its phenyl side chain is not merely a bulky hydrophobic group; its aromaticity is central to a range of non-covalent interactions, including hydrophobic packing, π-π stacking, and cation-π interactions.[1] These interactions are critical in processes ranging from protein folding and stability to ligand-receptor recognition.
In medicinal chemistry and chemical biology, the strategic substitution of hydrogen with fluorine—the most electronegative element—is a powerful tool for fine-tuning molecular properties without significant steric perturbation.[2] Introducing fluorine into the phenyl ring of phenylalanine can profoundly alter its acidity, hydrophobicity, metabolic stability, and, critically, the electronic character of the aromatic system.[3] This guide provides a detailed examination of how fluorine substitution impacts the aromaticity of phenylalanine, the experimental and computational methods used to quantify these effects, and the implications for drug development and protein engineering.
The Physicochemical Impact of Aromatic Fluorination
The effect of fluorine on an aromatic ring is a nuanced interplay of two opposing electronic forces:
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect is dominant and leads to a general deactivation of the ring, making the C-F bond exceptionally strong and increasing the metabolic stability of the molecule.[3]
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi (π) system.[4] This resonance effect is weaker than the inductive withdrawal but is crucial as it directs the electron density within the ring, influencing reactivity and specific non-covalent interactions.[4]
This dual influence modifies the quadrupole moment of the phenyl ring, reducing the negative electrostatic potential on the ring face. This reduction directly weakens the ring's ability to participate in cation-π interactions, a critical force in many biological recognition events.[2][5]
Quantitative Analysis of Fluorine Substitution Effects
The subtle changes imparted by fluorine can be quantified using a variety of computational and experimental techniques. The data below summarizes key parameters used to evaluate the impact on aromaticity and related physicochemical properties.
Aromaticity Indices
Aromaticity can be described using geometric and magnetic criteria. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index where a value of 1 represents the ideal aromatic system (benzene).[6][7] Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion, where a more negative value at the center of the ring indicates a stronger diatropic ring current and thus higher aromaticity.[8][9][10]
| Compound/Analog | Aromaticity Index Type | Value | Reference / Note |
| Phenylalanine | NICSZZ(minrev) | ~ -29 ppm | [10][11] |
| Benzene | HOMA | 1.00 | [6] |
| Benzene | NICS(0) | -9.7 ppm | [8][12] |
| Fluorobenzene | NICS(0) | -7.9 ppm | [8][12] |
| 1,2-Difluorobenzene | NICS(0) | -5.7 ppm | [8][12] |
| 1,3-Difluorobenzene | NICS(0) | -6.3 ppm | [8][12] |
| 1,4-Difluorobenzene | NICS(0) | -6.2 ppm | [8][12] |
| 1,3,5-Trifluorobenzene | NICS(0) | -7.1 ppm | [8][12] |
| Hexafluorobenzene | HOMA | ~ 1.00 | [6] |
| Hexafluorobenzene | NICS(0) | -0.1 ppm | [8][12] |
Note: Data for fluorinated benzenes are used as a validated proxy for the phenylalanine side chain to demonstrate trends in aromaticity upon fluorination.
Physicochemical and Spectroscopic Properties
Fluorination systematically alters properties like hydrophobicity and the electronic environment of the ring, which can be tracked experimentally.
| Compound | Substitution Pattern | Relative Hydrophobicity (RP-HPLC Retention) | C 1s Binding Energy (eV) | F 1s Binding Energy (eV) |
| Phenylalanine | Unsubstituted | 1.00 (Reference) | 285.0 | N/A |
| 4-Fluoro-phenylalanine | Single fluorine (para) | 1.05 | 285.6 (C-F), 285.1 (ring) | 687.8 |
| 3,4-Difluoro-phenylalanine | Vicinal difluorination | 1.14 | 286.1 (C-F), 285.3 (ring) | 688.1 |
| 4-Trifluoromethyl-phenylalanine | Trifluoromethyl (para) | 1.31 | 292.5 (CF₃), 285.8 (ring) | 688.9 |
Note: Data compiled from BenchChem comparative guides. Relative hydrophobicity is normalized to phenylalanine. XPS binding energies reflect the electron-withdrawing effects of fluorine.
Experimental and Computational Protocols
Protocol 1: Computational Determination of Aromaticity (NICS)
Objective: To calculate the Nucleus-Independent Chemical Shift (NICS) for a fluorinated phenylalanine analog to assess its magnetic aromaticity.
Software: Gaussian 09/16 or similar quantum chemistry package.
Procedure:
-
Geometry Optimization:
-
Build the structure of the fluorinated phenylalanine analog (e.g., 4-fluoro-phenylalanine).
-
Perform a full geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-31+G*).
-
Confirm the optimized geometry corresponds to a true minimum by performing a frequency calculation and ensuring no imaginary frequencies are present.
-
-
NICS Calculation Setup:
-
Using the optimized coordinates, create a new input file.
-
Place a ghost atom (Bq) at the geometric center of the aromatic ring. For NICS(0), the Bq atom is in the plane of the ring. For NICS(1), it is placed 1 Å directly above the ring center.[9][13]
-
The input file should specify the optimized coordinates for all atoms plus the coordinate for the Bq atom.
-
-
Job Submission:
-
Submit the calculation using the NMR keyword in Gaussian. The GIAO method is typically the default.[14] The command line might look like: #P NMR B3LYP/6-311+G(2d,p) geom=check guess=read.
-
-
Data Analysis:
-
After the calculation is complete, open the output file.
-
Search for the "Magnetic shielding tensor (ppm)" section.
-
Locate the shielding values for the Bq ghost atom. The isotropic shielding value is typically used.
-
The NICS value is the negative of the calculated isotropic shielding value.[13] A more negative NICS value indicates greater aromaticity.
-
Protocol 2: Determination of Hydrophobicity by RP-HPLC
Objective: To determine the relative hydrophobicity of fluorinated phenylalanine analogues by measuring their retention times on a C18 column.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Phenylalanine and fluorinated phenylalanine standards.
Procedure:
-
Sample Preparation: Prepare 1 mg/mL stock solutions of each amino acid standard in a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B).
-
-
Elution Gradient:
-
Inject a standard volume (e.g., 10 µL) of the first sample.
-
Run a linear gradient from 5% B to 95% B over a set time (e.g., 20 minutes).
-
Hold at 95% B for 5 minutes to wash the column.
-
Return to initial conditions and re-equilibrate for 5-10 minutes between injections.
-
-
Data Acquisition and Analysis:
-
Monitor the elution using the UV detector at 214 nm or 254 nm.[15]
-
Record the retention time (t_R) for the peak maximum of each standard.
-
Calculate the relative retention time for each fluorinated analog by dividing its t_R by the t_R of the native phenylalanine standard. A higher relative retention time indicates greater hydrophobicity.
-
Protocol 3: Probing the Electronic Environment with ¹⁹F NMR
Objective: To biosynthetically incorporate a fluorinated phenylalanine into a protein and use ¹⁹F NMR to analyze its local environment.
Materials:
-
E. coli expression system (e.g., BL21(DE3) cells) with a plasmid for the protein of interest.
-
Minimal media (e.g., M9) and appropriate antibiotics.
-
Fluorinated phenylalanine analog (e.g., 3,5-Difluoro-DL-phenylalanine).[16]
-
IPTG for induction.
-
NMR spectrometer with a fluorine probe.
-
NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, 10% D₂O, pH 7.0).
Procedure:
-
Protein Expression and Labeling:
-
Grow E. coli cells in minimal media to mid-log phase (OD₆₀₀ ~0.6-0.8).
-
Add the fluorinated phenylalanine analog to the culture medium (e.g., 50-100 mg/L).[16]
-
After a brief incubation (20-30 minutes), induce protein expression with IPTG.
-
Continue incubation at a lower temperature (e.g., 18-20°C) overnight.
-
Harvest the cells via centrifugation.
-
-
Protein Purification: Purify the labeled protein from the cell lysate using standard techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).
-
NMR Sample Preparation:
-
Exchange the purified protein into the NMR buffer.
-
Concentrate the protein to a suitable concentration (e.g., 100-500 µM).
-
Transfer the sample to an NMR tube.
-
-
¹⁹F NMR Data Acquisition:
-
Place the sample in the spectrometer and lock onto the D₂O signal.
-
Tune the probe to the ¹⁹F frequency.
-
Acquire a 1D ¹⁹F NMR spectrum. The chemical shift of the fluorine signal is highly sensitive to its local environment, providing information on protein folding, conformation, and ligand binding.[17][18]
-
Biological Consequences and Applications
The primary consequence of reduced aromaticity via fluorination is the modulation of non-covalent interactions, particularly cation-π interactions.
Modulation of Cation-π Interactions
Cation-π interactions occur between the electron-rich face of an aromatic ring and a cation (e.g., the side chains of Lysine, Arginine, or quaternary ammonium groups in ligands like acetylcholine). By withdrawing electron density, fluorine substitution systematically weakens this interaction.[3][5][19] This principle allows researchers to experimentally distinguish between membrane insertion driven by hydrophobicity and surface binding mediated by cation-π forces. If replacing a phenylalanine with a fluorinated analog enhances membrane binding, the interaction is likely hydrophobic. If it weakens binding, a cation-π interaction is implicated.[19]
References
- 1. sid.ir [sid.ir]
- 2. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Aromatic Amino Acids Distinguish Cation-π Interactions from Membrane Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. HOMA Index Establishes Similarity to a Reference Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. poranne-group.github.io [poranne-group.github.io]
- 10. On Aromaticity of the Aromatic α-Amino Acids and Tuning of the NICS Indices to Find the Aromaticity Order - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On Aromaticity of the Aromatic α-Amino Acids and Tuning of the NICS Indices to Find the Aromaticity Order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CCL:G: Problems on NICS calculation Using Gaussian [server.ccl.net]
- 14. SUMMARY of NICS [ccl.net]
- 15. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 19. Fluorinated Aromatic Amino Acids Distinguish Cation-π Interactions from Membrane Insertion - PMC [pmc.ncbi.nlm.nih.gov]
4-Fluoro-D-phenylalanine: A Precision Tool for Interrogating Enzyme Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest to understand the intricate mechanisms of enzyme catalysis is fundamental to advancing drug discovery and biotechnology. The introduction of non-canonical amino acids into proteins has emerged as a powerful strategy for probing enzyme structure, function, and dynamics with minimal perturbation. Among these molecular tools, 4-Fluoro-D-phenylalanine (4F-D-Phe), a synthetic analog of D-phenylalanine, offers a unique combination of properties that make it an exceptional probe for elucidating enzymatic mechanisms.
The substitution of a hydrogen atom with a fluorine atom at the para position of the phenyl ring is a subtle yet impactful modification. The high electronegativity of fluorine alters the electronic properties of the aromatic ring, influencing crucial non-covalent interactions such as cation-π stacking, which are often vital for substrate binding and catalysis.[1] Furthermore, the carbon-fluorine bond is exceptionally stable, enhancing the metabolic stability of peptides and proteins into which it is incorporated.[2] The 19F nucleus also serves as a highly sensitive NMR probe, allowing for detailed studies of protein conformation and dynamics in solution.[3][4]
This technical guide provides a comprehensive overview of the application of 4-Fluoro-D-phenylalanine in enzymology. It details experimental protocols for its synthesis and incorporation into proteins, presents quantitative data on its effects on enzyme stability and kinetics, and illustrates its utility through case studies and advanced spectroscopic techniques.
Data Presentation: The Impact of 4-Fluoro-D-phenylalanine on Enzyme Properties
The incorporation of 4-Fluoro-D-phenylalanine can modulate the stability and catalytic efficiency of enzymes. The following tables summarize key quantitative data, providing a framework for comparing the effects of this modification.
Table 1: Comparative Enzyme Kinetic Parameters
| Enzyme | Substrate/Inhibitor | Modification | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Phenylalanine Hydroxylase | L-Phenylalanine | Wild-Type | 130 | - | - | [5][6] |
| Phenylalanine Hydroxylase | L-Phenylalanine | R270K Mutant | >500,000 | - | 10⁴-fold decrease | [7] |
| Dihydrofolate Reductase (M. tuberculosis) | Dihydrofolate | Wild-Type | - | - | - | [4] |
| Dihydrofolate Reductase (E. coli) | Dihydrofolate | Phe31->Tyr | - | 2-fold increase | - | [8] |
| Dihydrofolate Reductase (E. coli) | Dihydrofolate | Phe31->Val | - | 2-fold increase | - | [8] |
| Chorismate Mutase (M. tuberculosis) | Chorismate | Wild-Type | - | - | 1.8 x 10³ | [9] |
| Chorismate Mutase (M. tuberculosis) | Chorismate | Evolved Mutant | - | - | 5 x 10⁵ | [9] |
Note: Specific kinetic data for enzymes directly incorporating 4-Fluoro-D-phenylalanine is sparse in the readily available literature. This table serves as a template, illustrating the key parameters to be measured and compared when undertaking such studies.
Table 2: Protein Thermal Stability Data
| Protein | Modification Site | Modification | T_m_ (°C) | ΔT_m_ (°C) | Reference |
| E. coli Transketolase | K316 | Wild-Type | 56.7 | - | [9] |
| E. coli Transketolase | K316 | 4-Fluoro-phenylalanine | 60.8 | +4.1 | [9] |
| Chorismate Mutase (M. tuberculosis) | Multiple (11 mutations) | Evolved Mutant | - | +9 | [9] |
Experimental Protocols
Chemical Synthesis of 4-Fluoro-D-phenylalanine
While various methods exist for the synthesis of fluorinated amino acids, a common laboratory-scale approach involves the fluorination of a protected phenylalanine precursor. The following is a generalized protocol based on established chemical principles.[10]
Protocol 1: Synthesis of 4-Fluoro-D,L-phenylalanine via Diazotization-Fluorination
Materials:
-
D-Phenylalanine
-
Acetic Anhydride
-
Nitrosyl tetrafluoroborate (NOBF₄)
-
Anhydrous HF-Pyridine
-
Diethyl ether
-
Sodium bicarbonate solution
-
Hydrochloric acid
-
Standard laboratory glassware and safety equipment
Procedure:
-
Protection of the Amino Group: Acetylate D-phenylalanine with acetic anhydride to form N-acetyl-D-phenylalanine.
-
Diazotization: Dissolve N-acetyl-D-phenylalanine in a suitable organic solvent and cool to 0°C. Slowly add nitrosyl tetrafluoroborate to form the diazonium salt.
-
Fluorination (Balz-Schiemann Reaction): Carefully add anhydrous HF-pyridine to the reaction mixture. The diazonium salt will decompose to yield N-acetyl-4-fluoro-D,L-phenylalanine.
-
Work-up: Quench the reaction with a saturated sodium bicarbonate solution. Extract the product with diethyl ether. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Deprotection: Remove the acetyl group by acid hydrolysis with hydrochloric acid to yield 4-Fluoro-D,L-phenylalanine.
-
Purification: Purify the final product by recrystallization or column chromatography. The D- and L-enantiomers can be separated using chiral chromatography if required.
Note: This is a generalized protocol and requires optimization for specific laboratory conditions. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Incorporation of 4-Fluoro-D-phenylalanine into Proteins
Protocol 2: In Vivo Site-Specific Incorporation in E. coli [9]
This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate 4F-D-Phe at a specific site in a protein in response to an amber (UAG) stop codon.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the gene of interest with an in-frame amber codon at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA_CUA_ pair specific for 4F-D-Phe.
-
4-Fluoro-D-phenylalanine.
-
Luria-Bertani (LB) medium and M9 minimal media.
-
Appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the plasmid encoding the orthogonal synthetase/tRNA pair.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C.
-
Expression Culture: Inoculate 1 L of M9 minimal medium containing the appropriate antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Addition of 4F-D-Phe: Add 4-Fluoro-D-phenylalanine to a final concentration of 1 mM.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein using standard protocols appropriate for the protein's purification tag.
-
Analysis: Confirm the incorporation of 4F-D-Phe by mass spectrometry and/or 19F NMR.[3]
Caption: Workflow for in vivo site-specific incorporation of 4-Fluoro-D-phenylalanine.
Enzyme Kinetics Assay
Protocol 3: General Spectrophotometric Enzyme Assay
This protocol describes a general method for determining the kinetic parameters of an enzyme. The specific chromogenic or fluorogenic substrate and detection wavelength will depend on the enzyme being studied.
Materials:
-
Purified enzyme (wild-type and 4F-D-Phe variant)
-
Substrate stock solution
-
Assay buffer (optimized for pH and ionic strength)
-
Spectrophotometer or plate reader
-
96-well plate (for plate reader assays)
Procedure:
-
Preparation: Prepare a series of substrate dilutions in the assay buffer.
-
Assay Setup: To each well of a 96-well plate, add the assay buffer and the substrate at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a fixed amount of the enzyme to each well.
-
Data Acquisition: Immediately measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the progress curve.
-
Plot v₀ against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation (or a suitable alternative for allosteric enzymes) using non-linear regression to determine the K_m_ and V_max_ values.
-
Calculate k_cat_ from the equation k_cat_ = V_max_ / [E], where [E] is the total enzyme concentration.
-
Caption: General workflow for determining enzyme kinetic parameters.
Protein Stability Analysis
Protocol 4: Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay measures the thermal denaturation temperature (T_m_) of a protein, which is an indicator of its stability.
Materials:
-
Purified protein (wild-type and 4F-D-Phe variant) at a concentration of 0.1-0.2 mg/mL.
-
SYPRO Orange dye (or other suitable fluorescent dye).
-
Assay buffer.
-
Real-time PCR instrument with a thermal melting program.
-
Optically clear PCR plates.
Procedure:
-
Assay Preparation: In each well of a PCR plate, mix the protein solution with the SYPRO Orange dye in the assay buffer.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument and run a thermal melting program, typically from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Fluorescence Monitoring: The instrument will monitor the fluorescence of the SYPRO Orange dye as the temperature increases. The dye fluoresces upon binding to the hydrophobic regions of the protein that become exposed during unfolding.
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The midpoint of the sigmoidal unfolding transition is the melting temperature (T_m_). This is often determined by finding the peak of the first derivative of the melting curve.
-
Compare the T_m_ of the wild-type enzyme with that of the 4F-D-Phe variant to assess the change in thermal stability (ΔT_m_).
-
Case Studies: 4-Fluoro-D-phenylalanine in Action
Case Study 1: Probing the Active Site of Phenylalanine Hydroxylase
Phenylalanine hydroxylase (PAH) is a key enzyme in phenylalanine metabolism, and its dysfunction leads to phenylketonuria (PKU).[5] The enzyme is allosterically activated by its substrate, L-phenylalanine. 4-Fluoro-L-phenylalanine has been used as a substrate for tyrosine hydroxylase, a related enzyme, demonstrating its ability to interact with the active sites of aromatic amino acid hydroxylases.[11] By incorporating 4F-D-Phe at or near the active site of PAH, researchers can use 19F NMR to monitor conformational changes upon substrate or cofactor binding, providing insights into the allosteric activation mechanism.[12] Changes in the 19F chemical shift can report on the local environment of the fluorinated residue, distinguishing between the resting and activated states of the enzyme.
Case Study 2: Investigating the Transition State of Chorismate Mutase
Chorismate mutase catalyzes the Claisen rearrangement of chorismate to prephenate, a key step in the biosynthesis of phenylalanine and tyrosine.[13] The reaction proceeds through a chair-like transition state. The electronic properties of the aromatic ring of a phenylalanine residue in the active site can be critical for stabilizing this transition state. By replacing a key active site phenylalanine with 4F-D-Phe, the effect of altering the electrostatic potential on the catalytic rate can be quantified. A decrease in k_cat_ upon incorporation of the fluorinated analog could provide evidence for the role of cation-π interactions in transition state stabilization.
Caption: Role of an active site phenylalanine in stabilizing the transition state of the chorismate mutase reaction.
Advanced Applications: 19F NMR Spectroscopy
The 19F nucleus is an ideal probe for NMR spectroscopy due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio. The chemical shift of 19F is highly sensitive to its local electronic environment, making it a powerful tool for detecting subtle changes in protein conformation.[3][4]
By incorporating 4F-D-Phe into an enzyme, each fluorinated residue will give rise to a distinct signal in the 19F NMR spectrum. The chemical shift of this signal can provide information about:
-
Conformational States: Different conformational states of the enzyme can result in different local environments for the 19F label, leading to distinct chemical shifts or line broadening.[4][14]
-
Ligand Binding: The binding of a substrate, inhibitor, or allosteric effector near the 4F-D-Phe residue will alter its electronic environment and cause a change in the 19F chemical shift, allowing for the characterization of binding events.[12]
-
Enzyme Dynamics: 19F NMR relaxation experiments can provide information on the dynamics of the protein at the site of the label on a wide range of timescales.
Conclusion
4-Fluoro-D-phenylalanine is a versatile and powerful tool for the study of enzyme mechanisms. Its unique physicochemical properties allow for the subtle perturbation of enzyme active sites, enabling the dissection of catalytic and binding interactions. The ability to incorporate this amino acid site-specifically into proteins, combined with the sensitivity of 19F NMR, provides an unparalleled window into the conformational dynamics that govern enzyme function. The experimental protocols and data frameworks presented in this guide offer a starting point for researchers to leverage the potential of 4-Fluoro-D-phenylalanine in their own investigations, ultimately contributing to a deeper understanding of the fundamental principles of biological catalysis and paving the way for the development of novel therapeutics and engineered enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Phenylalanine Hydroxylase by Phenylalanine Does Not Require Binding in the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing the functional role of phenylalanine-31 of Escherichia coli dihydrofolate reductase by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recognition of tRNA(Tyr) by tyrosyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chorismate mutase - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
CAS number and molecular formula for 4-Fluoro-D-phenylalanine HCl
CAS Number: 122839-52-5[1][2][3][4] Molecular Formula: C₉H₁₁ClFNO₂[1][4]
This technical guide provides an in-depth overview of 4-Fluoro-D-phenylalanine hydrochloride (4-F-D-Phe HCl), a fluorinated analog of the amino acid D-phenylalanine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on its chemical properties, synthesis, and key applications, supplemented with detailed experimental protocols and visualizations of relevant signaling pathways.
Core Chemical and Physical Properties
4-Fluoro-D-phenylalanine HCl is a white crystalline powder.[3] The introduction of a fluorine atom at the para position of the phenyl ring significantly alters the electronic properties of the molecule with minimal steric hindrance, making it a valuable tool in biochemical and pharmaceutical research.[5]
| Property | Value | Reference |
| Molecular Weight | 219.64 g/mol | [1][3][4] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 245 °C (decomposes) | [3] |
| Solubility | Slightly soluble in water (<1 mg/mL at 70°F), Soluble in DMSO | [4][6] |
| Optical Activity | [α]23/D +11°, c = 1 in H₂O | [3] |
Synthesis and Peptide Incorporation
The synthesis of 4-Fluoro-D-phenylalanine HCl can be achieved through various methods, including the direct fluorination of phenylalanine precursors. A general approach involves the use of electrophilic fluorinating agents.
Experimental Protocol: Synthesis of Racemic 4-Fluorophenylalanine HCl
This protocol describes a protecting group-free synthesis of racemic 4-fluorophenylalanine hydrochloride.
Materials:
-
Benzylamine precursor
-
Tetraphenylporphyrin (Tpp) as a photosensitizer
-
30% Hydrochloric acid (HCl) in aqueous solution
-
Acetic acid
-
Organic solvents (e.g., for reaction and extraction)
Procedure:
-
Photooxidative Cyanation: Dissolve the benzylamine precursor in a suitable organic solvent. Add tetraphenylporphyrin (Tpp). Irradiate the solution with a light source in the presence of oxygen and a cyanide source to facilitate the formation of the intermediate α-amino nitrile.
-
Acid Hydrolysis: Treat the resulting fluorinated α-amino nitrile intermediate with a mixture of 30% aqueous HCl and acetic acid.
-
Hydrolysis and Salt Formation: Heat the mixture to hydrolyze the nitrile group to a carboxylic acid. The presence of HCl will concurrently form the hydrochloride salt.
-
Purification: The final product, 4-fluorophenylalanine HCl, can be purified by recrystallization from a suitable solvent system to yield the final product.[1]
Experimental Protocol: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
4-Fluoro-D-phenylalanine can be incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-4-Fluoro-D-phenylalanine-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF (v/v) for Fmoc deprotection
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Other Fmoc-protected amino acids
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.
-
Amino Acid Coupling: a. In a separate tube, dissolve Fmoc-4-Fluoro-D-phenylalanine-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. b. Add the activated amino acid solution to the deprotected resin. c. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Neurobiological Research
4-Fluoro-D-phenylalanine HCl is utilized to study neurotransmitter systems due to its structural similarity to endogenous amino acids. It has been shown to modulate the activity of glutamate and dopamine.
Experimental Protocol: Assessing Dopamine Release from PC12 Cells
This protocol outlines a method to measure dopamine release from PC12 cells, a common model for studying dopaminergic neurons, upon treatment with 4-Fluoro-D-phenylalanine HCl.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., F-10 medium)
-
4-Fluoro-D-phenylalanine HCl
-
High potassium stimulation buffer (to induce depolarization)
-
Enzyme-luminescence detection kit for dopamine or HPLC with electrochemical detection
-
96-well plates
Procedure:
-
Cell Culture: Culture PC12 cells in the appropriate medium until they reach the desired confluency.
-
Plating: Seed the PC12 cells into 96-well plates.
-
Treatment: Treat the cells with varying concentrations of 4-Fluoro-D-phenylalanine HCl for a predetermined incubation period.
-
Stimulation: Induce dopamine release by replacing the medium with a high-potassium stimulation buffer for a short period.
-
Sample Collection: Collect the supernatant, which contains the released dopamine.
-
Dopamine Quantification:
-
Enzyme-Luminescence Assay: Follow the manufacturer's protocol. In this method, dopamine is oxidized to produce H₂O₂, which then reacts with luminol in the presence of horseradish peroxidase to generate a chemiluminescent signal.[1]
-
HPLC-ECD: Analyze the supernatant using High-Performance Liquid Chromatography with an Electrochemical Detector for direct quantification of dopamine.
-
-
Data Analysis: Compare the dopamine levels in the treated groups to the untreated control group to determine the effect of 4-Fluoro-D-phenylalanine HCl.[7]
Modulation of Glutamatergic Signaling
The structural similarity of 4-Fluoro-D-phenylalanine to phenylalanine suggests it may interact with glutamate receptors, such as the NMDA receptor.
Experimental Protocol: Whole-Cell Patch-Clamp Analysis of NMDA Receptor Activity
This protocol can be used to investigate the modulatory effects of 4-Fluoro-D-phenylalanine HCl on NMDA receptor currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons)
-
External and internal solutions for patch-clamp recording
-
Patch pipettes
-
Patch-clamp amplifier and data acquisition system
-
NMDA and glycine (co-agonist)
-
4-Fluoro-D-phenylalanine HCl
-
NMDA receptor antagonist (e.g., APV)
Procedure:
-
Cell Preparation: Prepare cultured neurons for patch-clamp recording.
-
Establish Whole-Cell Configuration: Form a gigaseal and establish a whole-cell recording configuration on a selected neuron.
-
Record Baseline Currents: Perfuse the cell with an external solution containing NMDA and glycine to evoke baseline NMDA receptor-mediated currents.
-
Apply Test Compound: Perfuse the cell with a solution containing 4-Fluoro-D-phenylalanine HCl in addition to NMDA and glycine.
-
Record Modulated Currents: Record the NMDA receptor currents in the presence of the test compound.
-
Washout: Wash out the test compound and record the recovery of the NMDA receptor current.
-
Antagonist Control: Confirm the recorded currents are mediated by NMDA receptors by applying an NMDA receptor antagonist like APV at the end of the experiment.
-
Data Analysis: Analyze the changes in the amplitude and kinetics of the NMDA receptor currents to determine the effect of 4-Fluoro-D-phenylalanine HCl.[3][8][9]
Potential Applications in Oncology
Preliminary studies suggest that 4-Fluoro-D-phenylalanine may possess anti-tumor properties. Its effects on cancer cell viability and signaling can be investigated using the following protocols.
Experimental Protocol: Cancer Cell Viability (MTT) Assay
This assay determines the effect of 4-Fluoro-D-phenylalanine HCl on the metabolic activity of cancer cells, which is an indicator of cell viability. The human breast cancer cell line MCF-7 can be used as a model.[10]
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM)
-
4-Fluoro-D-phenylalanine HCl
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of 4-Fluoro-D-phenylalanine HCl for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]
Experimental Protocol: Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways
This protocol is for investigating the effect of 4-Fluoro-D-phenylalanine HCl on key cancer-related signaling pathways.
Materials:
-
Cancer cells (e.g., MCF-7)
-
4-Fluoro-D-phenylalanine HCl
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with 4-Fluoro-D-phenylalanine HCl, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of proteins in the PI3K/Akt and MAPK pathways.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon treatment.[11][12]
References
- 1. A convenient, high-throughput method for enzyme-luminescence detection of dopamine released from PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine Release Suppression Dependent on an Increase of Intracellular Ca2+ Contributed to Rotenone-induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-cell patch-clamp recordings of an NMDA receptor-mediated synaptic current in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole-cell patch-clamp analysis of recombinant NMDA receptor pharmacology using brief glutamate applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity, in vitro anticancer effect (MCF-7 breast cancer cell line), antiangiogenic and immunomodulatory potentials of Populus nigra L. buds extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Neuropharmacological Profile of 4-Fluoro-D-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 30, 2025
Introduction
4-Fluoro-D-phenylalanine (4-F-D-Phe) is a synthetic, non-proteinogenic amino acid derivative of D-phenylalanine. The introduction of a fluorine atom at the para position of the phenyl ring confers unique physicochemical properties that can significantly influence its biological activity.[1] This technical guide provides a comprehensive overview of the known neuropharmacological effects of 4-Fluoro-D-phenylalanine, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing key signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals engaged in neuroscience research and drug development.
While specific quantitative data for 4-Fluoro-D-phenylalanine is limited in publicly available literature, this guide synthesizes information on closely related compounds and general experimental protocols to provide a framework for future investigation.
Core Neuropharmacological Concepts
The neuropharmacological effects of 4-Fluoro-D-phenylalanine are believed to be primarily mediated through its interaction with key neurotransmitter systems, particularly the dopaminergic and glutamatergic pathways. As an analog of phenylalanine, it has the potential to influence the synthesis and signaling of catecholamines and interact with receptors that recognize aromatic amino acids.
Interaction with the Dopaminergic System
Modulation of the Glutamatergic System
The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is another potential target for 4-Fluoro-D-phenylalanine. L-phenylalanine has been shown to specifically inhibit NMDA receptor function by competing with glycine at its co-agonist binding site. This interaction is a critical area of investigation for understanding the neurophysiological effects of elevated phenylalanine levels. Given the structural similarity, it is plausible that 4-Fluoro-D-phenylalanine could exert similar modulatory effects on NMDA receptor activity.
Quantitative Data Summary
Quantitative data on the direct interaction of 4-Fluoro-D-phenylalanine with key neuropharmacological targets are not extensively reported in the available literature. The following tables summarize relevant data for related compounds to provide a comparative context.
Table 1: Binding Affinities of Related Compounds to Dopamine Receptors
| Compound | Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| Fluphenazine | Dopamine D2 | [3H]Fluphenazine | Mouse striatal membranes | 0.4 | [5] |
| Fluphenazine | Dopamine D2 | [3H]Spiperone | Mouse striatal membranes | 0.7 (KD) | [5] |
Note: KD (equilibrium dissociation constant) is a measure of the affinity of the radioligand itself, while Ki is the inhibitor constant for the competing unlabeled compound.[5]
Table 2: Inhibition of Tyrosine Hydroxylase by a Dopamine Metabolite
| Compound | IC50 | Conditions | Reference |
| DOPAL | Concentration-dependent inhibition | PC6-3 cell lysate, 2-hour incubation | [6] |
Note: DOPAL (3,4-dihydroxyphenyacetaldehyde) is a reactive dopamine metabolite shown to be a potent inhibitor of tyrosine hydroxylase.[6]
Key Experimental Protocols
The following sections detail standardized protocols for key experiments relevant to assessing the neuropharmacological effects of 4-Fluoro-D-phenylalanine. These protocols are based on established methodologies and can be adapted for specific research questions.
In Vivo Microdialysis for Striatal Dopamine Release
Objective: To measure extracellular dopamine levels in the striatum of freely moving rodents following the administration of 4-Fluoro-D-phenylalanine.[7][8]
Methodology:
-
Animal Surgery: Adult male rats or mice are anesthetized, and a guide cannula is stereotaxically implanted targeting the striatum.[9][10] The coordinates are determined based on a standard brain atlas. The cannula is secured to the skull with dental cement. Animals are allowed to recover for at least 24 hours post-surgery.[7]
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe (e.g., Cuprophan membrane, 6000 Da molecular weight cut-off) is inserted through the guide cannula.[7] The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.5 µL/min).[7]
-
Sample Collection: After a stabilization period of approximately 100 minutes, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into collection vials containing an antioxidant solution to prevent dopamine degradation.[7]
-
Drug Administration: Following the collection of baseline samples, 4-Fluoro-D-phenylalanine is administered systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.
-
Neurotransmitter Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[11]
Elevated Plus Maze for Anxiety-Like Behavior
Objective: To assess the anxiolytic or anxiogenic effects of 4-Fluoro-D-phenylalanine in rodents.[2][3][12][13][14]
Methodology:
-
Apparatus: The elevated plus maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.[2]
-
Animal Habituation: Animals are habituated to the testing room for at least 45 minutes before the test.[12] Pre-handling for several days prior to testing is recommended to reduce baseline anxiety.[12]
-
Drug Administration: 4-Fluoro-D-phenylalanine or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.[2] The session is recorded by an overhead video camera.
-
Data Analysis: The time spent in the open arms versus the closed arms, the number of entries into each arm, and other ethological parameters (e.g., head dips, stretched-attend postures) are scored using a video-tracking system or by a trained observer.[2] An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.
Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
Objective: To investigate the modulatory effects of 4-Fluoro-D-phenylalanine on NMDA receptor-mediated synaptic currents in neuronal preparations.[15][16][17][18]
Methodology:
-
Slice Preparation: Brain slices (e.g., from the hippocampus) are prepared from rodents and maintained in oxygenated aCSF.
-
Recording Setup: Slices are transferred to a recording chamber on a microscope stage and continuously perfused with aCSF. Whole-cell patch-clamp recordings are obtained from visually identified neurons using glass micropipettes filled with an internal solution.[19]
-
Eliciting NMDA Currents: NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of afferent pathways. The non-NMDA receptor component is typically blocked pharmacologically (e.g., with CNQX) to isolate the NMDA receptor current.[16]
-
Drug Application: 4-Fluoro-D-phenylalanine is applied to the slice via the perfusion solution at various concentrations.
-
Data Acquisition and Analysis: The amplitude, kinetics, and voltage-dependence of the NMDA receptor-mediated currents are recorded and analyzed before, during, and after the application of 4-Fluoro-D-phenylalanine to determine its modulatory effects.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.
Conclusion
4-Fluoro-D-phenylalanine presents an intriguing molecule for neuropharmacological investigation due to its structural similarity to endogenous amino acids and the unique properties conferred by fluorination. While direct, quantitative data on its neuropharmacological effects are currently sparse, this guide provides a framework for its systematic evaluation. The detailed experimental protocols and hypothesized signaling pathways offer a starting point for researchers to elucidate its mechanism of action and potential therapeutic applications. Future studies focusing on receptor binding affinities, enzyme inhibition kinetics, and in vivo neurochemical and behavioral effects are crucial to fully characterize the neuropharmacological profile of 4-Fluoro-D-phenylalanine.
References
- 1. benchchem.com [benchchem.com]
- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo microdialysis for striatal DA release [protocols.io]
- 8. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrosine hydroxylase assay for detection of low levels of enzyme activity in peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elevated plus maze protocol [protocols.io]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole-cell patch-clamp recordings of an NMDA receptor-mediated synaptic current in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Whole-cell patch-clamp analysis of recombinant NMDA receptor pharmacology using brief glutamate applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Whole Cell Patch Clamp Protocol [protocols.io]
Methodological & Application
Application Notes and Protocols for Site-Specific Incorporation of 4-Fluorophenylalanine (4-F-Phe) in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology, protein engineering, and drug development. 4-Fluorophenylalanine (4-F-Phe), a fluorinated analog of phenylalanine, is of particular interest due to the unique properties conferred by the fluorine atom. Its high electronegativity, small size, and the strong C-F bond can modulate the physicochemical properties of proteins, including stability, conformation, and binding affinity, without causing significant steric hindrance.[1] Furthermore, the ¹⁹F nucleus serves as a sensitive NMR probe for studying protein structure, dynamics, and interactions.[1] This document provides a detailed protocol for the site-specific incorporation of 4-F-Phe into a target protein in Escherichia coli using an expanded genetic code.
I. Principle and Strategy
The site-specific incorporation of 4-F-Phe in E. coli is achieved by utilizing an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This system works by repurposing a nonsense codon, typically the amber stop codon (UAG), to encode the ncAA.[1] The key components are:
-
An engineered aminoacyl-tRNA synthetase (aaRS): This enzyme specifically recognizes 4-F-Phe and attaches it to its cognate tRNA. It is "orthogonal" because it does not recognize any of the canonical amino acids or endogenous tRNAs in E. coli.
-
A suppressor tRNA: This tRNA has an anticodon that recognizes the UAG codon (CUA) and is not recognized by any of the endogenous E. coli aaRSs.
-
Plasmids: Two plasmids are typically co-transformed into the E. coli expression strain:
When 4-F-Phe is supplied in the growth medium, the orthogonal aaRS charges the suppressor tRNA with 4-F-Phe. This charged tRNA then recognizes the UAG codon in the mRNA of the target protein and incorporates 4-F-Phe at that specific position.
II. Quantitative Data Summary
The efficiency of 4-F-Phe incorporation and the final protein yield are critical parameters. The following tables summarize typical quantitative data.
Table 1: Typical Protein Yields and Incorporation Efficiency
| Parameter | In Vivo Site-Specific Incorporation (E. coli) | Notes |
| Protein Yield | 5 - 15 mg/L of culture[2] | Yields can be highly dependent on the target protein, expression conditions, and the specific orthogonal system used.[3] |
| Incorporation Efficiency | >95%[2] | Efficiency is determined by the fidelity of the orthogonal aaRS/tRNA pair and can be assessed by mass spectrometry.[4] |
| 4-F-Phe Concentration | 1 mM (final concentration in media)[1] | Optimal concentration may need to be determined empirically for different systems. |
| Inducer Concentration (IPTG) | 0.1 - 1 mM[1] | Concentration should be optimized to balance protein expression and cell viability. |
Table 2: Comparison of Expression Conditions
| Condition | Advantage | Disadvantage |
| Lower Temperature (18-25°C) | Increased protein solubility, reduced formation of inclusion bodies.[5] | Slower cell growth and protein expression, may require longer induction times (e.g., 12-16 hours).[1] |
| Higher Temperature (30-37°C) | Faster cell growth and higher initial protein expression rates. | Increased risk of protein misfolding, aggregation, and inclusion body formation.[5] |
III. Experimental Protocols
This section provides a detailed step-by-step protocol for the site-specific incorporation of 4-F-Phe in E. coli.
A. Materials and Reagents
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the gene of interest with an in-frame amber (TAG) codon
-
Plasmid encoding the orthogonal aaRS/tRNA pair for 4-F-Phe (e.g., pEVOL-p-F-Phe)
-
4-Fluorophenylalanine (4-F-Phe)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Standard protein purification reagents (e.g., buffers, chromatography resins)
B. Detailed Methodology
1. Transformation:
-
Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the TAG codon) and the plasmid encoding the orthogonal synthetase/tRNA pair.[1]
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
2. Starter Culture:
-
Inoculate a single colony from the transformation plate into 5-10 mL of LB medium containing the appropriate antibiotics.
-
Grow the culture overnight at 37°C with shaking (200-250 rpm).
3. Expression Culture:
-
The next day, inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[1]
4. Induction and Expression:
-
Once the desired OD₆₀₀ is reached, add 4-F-Phe to a final concentration of 1 mM.[1]
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[1]
-
Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.[1]
5. Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells by sonication or other appropriate methods.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the target protein using standard protocols appropriate for your protein's purification tag (e.g., affinity chromatography for His-tagged proteins).[1]
6. Analysis and Confirmation:
-
Analyze the purified protein by SDS-PAGE to check for purity and yield.
-
Confirm the incorporation of 4-F-Phe by mass spectrometry.[1] The observed mass should correspond to the theoretical mass of the protein with the 4-F-Phe substitution.
IV. Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| Low Protein Yield | - Toxicity of the recombinant protein.[5]- Suboptimal codon usage.[5][6]- Inefficient induction. | - Use a tighter regulation system (e.g., BL21-AI cells).[5]- Optimize codon usage of the target gene.[6]- Optimize IPTG concentration and induction time.[7]- Inoculate from a fresh bacterial colony.[5] |
| Inclusion Bodies | - High expression rate leading to misfolding.[5]- Intrinsic properties of the protein. | - Lower the induction temperature (18-25°C).[5]- Decrease the IPTG concentration.[5]- Use a less rich medium (e.g., M9 minimal medium).[5] |
| No or Low Incorporation of 4-F-Phe | - Inefficient orthogonal aaRS/tRNA pair.- Degradation of 4-F-Phe.- Insufficient uptake of 4-F-Phe. | - Verify the integrity and sequence of the plasmids.- Ensure the 4-F-Phe stock solution is fresh.- Test different concentrations of 4-F-Phe. |
| Cell Lysis During Growth | - Toxicity of the expressed protein. | - Reduce the inducer concentration.- Lower the expression temperature.[5]- Use a different expression host or a vector with tighter control.[5] |
V. Visualizations
Caption: Experimental workflow for site-specific incorporation of 4-F-Phe in E. coli.
Caption: Biochemical pathway for 4-F-Phe incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Using 4-Fluoro-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful incorporation of 4-Fluoro-D-phenylalanine (4-F-D-Phe) into synthetic peptides using manual or automated solid-phase peptide synthesis (SPPS) based on the widely adopted Fmoc/tBu strategy. The inclusion of this non-canonical amino acid can enhance the metabolic stability, receptor affinity, and bioavailability of peptide-based therapeutics.[1][2]
The substitution of a hydrogen atom with fluorine on the phenyl ring of phenylalanine imparts unique physicochemical properties.[3] The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing non-covalent interactions critical for receptor binding.[3][4] Furthermore, the strength of the C-F bond can increase resistance to enzymatic degradation.[2][3]
Chemical Properties and Data Presentation
The standard building block for incorporating this modification is Fmoc-4-Fluoro-D-phenylalanine (Fmoc-Phe(4-F)-OH). A summary of its key chemical properties is presented below.
| Property | Value |
| CAS Number | 169243-86-1[1] |
| Molecular Formula | C₂₄H₂₀FNO₄[1] |
| Molecular Weight | 405.42 g/mol [1] |
| Appearance | White to off-white powder[1] |
| Purity (HPLC) | ≥98.0%[1] |
| Solubility | Soluble in DMF and NMP[1] |
Comparative Analysis of Peptide Synthesis Methods
While SPPS is the most common method for incorporating 4-F-D-Phe, other techniques exist. The following table provides a comparison of key quantitative aspects.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Biosynthetic Incorporation | Enzymatic Ligation |
| Peptide Length | Typically up to ~50 amino acids[5] | Full-length proteins and large peptides[5] | Ligation of two smaller peptide fragments[5] |
| Typical Crude Yield | Variable, can be >80% for short peptides[5] | Highly variable, depends on protein expression levels[5] | Generally high, can be >90%[5] |
| Final Purity (after purification) | >95-99% achievable with HPLC[5] | >95% achievable with chromatography[5] | >95% achievable with chromatography[5] |
| Incorporation Efficiency | 100% at the desired position[5] | 64-75% for site-specific incorporation[5] | Not applicable (ligation of pre-synthesized fragments)[5] |
Experimental Protocols
This section details the manual solid-phase synthesis of a peptide containing a 4-Fluoro-D-phenylalanine residue on a Rink Amide resin to yield a C-terminal amide.
Materials and Reagents
-
Fmoc-4-Fluoro-D-phenylalanine (Fmoc-Phe(4-F)-OH)
-
Standard Fmoc-protected amino acids (with acid-labile side-chain protection)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Kaiser Test Kit
General Workflow for Solid-Phase Peptide Synthesis
The overall process of SPPS involves sequential steps of deprotection, coupling, and washing, followed by final cleavage and purification.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).[3]
Step-by-Step Protocol
1. Resin Swelling:
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.[5]
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes on a shaker.[5]
-
Drain the DMF.[5]
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.[5]
-
Agitate the mixture for 3-5 minutes, then drain.[6]
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[7]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).[5]
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a deep blue color).[1][7]
References
Application Notes and Protocols: Utilizing 4-Fluoro-Phenylalanine (4-F-Phe) as a ¹⁹F NMR Probe for Elucidating Protein Structure and Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction: The site-specific incorporation of unnatural amino acids into proteins is a powerful technique for investigating protein structure, function, and dynamics. 4-fluoro-phenylalanine (4-F-Phe), a fluorinated analog of phenylalanine, has emerged as a particularly useful probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus possesses several advantageous properties for NMR studies, including 100% natural abundance, a high gyromagnetic ratio (83% of the sensitivity of ¹H), and a wide range of chemical shifts that are exquisitely sensitive to the local electronic environment.[1][2][3] This sensitivity allows for the detection of subtle conformational changes, protein-ligand interactions, and protein dynamics with high resolution.[2][3] These application notes provide detailed protocols for the incorporation of 4-F-Phe into proteins and its application as a ¹⁹F NMR probe.
I. Key Advantages of 4-F-Phe in ¹⁹F NMR Studies
-
High Sensitivity: The ¹⁹F nucleus provides a strong NMR signal, enabling studies at relatively low protein concentrations.[1][2]
-
No Background Signal: Fluorine is virtually absent in biological systems, resulting in background-free spectra.[2][3][4]
-
Sensitive to Environment: The ¹⁹F chemical shift is highly sensitive to changes in the local environment, including solvent exposure, electrostatic interactions, and van der Waals contacts.[1][2][3] This makes it an excellent probe for conformational changes.
-
Minimal Perturbation: The substitution of hydrogen with fluorine is a relatively subtle modification, often having a minimal effect on protein structure and function.[3][4]
II. Data Presentation: Quantitative Analysis of 4-F-Phe Incorporation and NMR Parameters
The successful incorporation of 4-F-Phe and the subsequent analysis of ¹⁹F NMR data are critical for meaningful structural and functional studies. The following tables summarize key quantitative data.
Table 1: Comparison of 4-F-Phe Incorporation Validation Methods
| Parameter | ¹⁹F NMR | Mass Spectrometry (ESI-MS) | Western Blotting |
| Principle | Direct detection of the ¹⁹F nucleus.[1] | Measures the mass-to-charge ratio, detecting the mass shift due to 4-F-Phe incorporation.[1] | Infers incorporation from the presence of the full-length protein using specific antibodies.[1] |
| Information Provided | Confirmation of incorporation, quantification, and insights into the local environment.[1] | Confirmation of incorporation and precise mass of the labeled protein.[1] | Confirmation of protein expression. |
| Sensitivity | High.[1] | High. | Variable, depends on antibody quality. |
| Throughput | Moderate. | High. | High. |
Table 2: Typical ¹⁹F NMR Parameters for 4-F-Phe in Proteins
| Parameter | Typical Value Range | Information Gained |
| Chemical Shift (δ) | -40 to -50 ppm (relative to CCl₃F) | Local protein environment, conformational state.[2] |
| Chemical Shift Change (Δδ) | 0.1 - 5 ppm | Ligand binding, conformational changes, protein-protein interactions.[3][5] |
| **Linewidth (Δν₁/₂) ** | 20 - 200 Hz | Dynamics, exchange processes. Broader lines can indicate increased flexibility.[6] |
| Spin-Lattice Relaxation (T₁) | 0.5 - 2 s | Molecular tumbling, internal motions. |
| Spin-Spin Relaxation (T₂) | 10 - 200 ms | Slower motions, conformational exchange. |
III. Experimental Protocols
This section provides detailed methodologies for the incorporation of 4-F-Phe into proteins and subsequent ¹⁹F NMR analysis.
Protocol 1: In Vivo Site-Specific Incorporation of 4-F-Phe in E. coli
This protocol describes the expression of a target protein with 4-F-Phe incorporated at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair in response to an amber stop codon (UAG).[7]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression plasmid for the gene of interest containing an in-frame amber (TAG) codon at the desired incorporation site.[8]
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 4-F-Phe (e.g., pEVOL-p-F-Phe).[8]
-
M9 minimal media.[1]
-
4-Fluorophenylalanine (4-F-Phe).[1]
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).[1]
-
Appropriate antibiotics.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Affinity chromatography resin (e.g., Ni-NTA).
Workflow Diagram for In Vivo Incorporation:
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 5. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Methods for Incorporating Unnatural Amino Acids into Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to incorporate unnatural amino acids (UAAs) into proteins at specific sites has revolutionized protein engineering and drug development. This powerful technology expands the chemical diversity of proteins beyond the canonical 20 amino acids, enabling the introduction of novel functionalities such as bioorthogonal handles, fluorescent probes, post-translational modifications, and photocrosslinkers.[1][2] These engineered proteins are invaluable tools for elucidating biological mechanisms, developing new therapeutics, and creating novel biomaterials.
This document provides a comprehensive overview of the primary methods for UAA incorporation, including detailed application notes and experimental protocols for key techniques. The methodologies covered are broadly categorized into genetic code expansion techniques (nonsense and frameshift suppression), in vitro cell-free protein synthesis, and chemical aminoacylation methods.
Methods for Unnatural Amino Acid Incorporation
The site-specific incorporation of UAAs into a protein sequence is primarily achieved by hijacking the cellular translational machinery. This typically involves the use of a unique codon that does not encode for any of the 20 canonical amino acids, an engineered transfer RNA (tRNA) that recognizes this codon, and an aminoacyl-tRNA synthetase (aaRS) that specifically charges the engineered tRNA with the desired UAA.[3][4][5]
Genetic Code Expansion: Nonsense Suppression (Amber Codon Suppression)
Nonsense suppression is the most widely used method for site-specific UAA incorporation.[1][6] It utilizes a stop codon, typically the amber codon (UAG), to encode the UAA.[5] The amber codon is the least frequently used stop codon in many organisms, which minimizes competition with native translation termination.[7]
The core components of this system are:
-
An Amber Suppressor tRNA: An engineered tRNA with an anticodon (CUA) that recognizes the UAG codon.
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered aaRS that specifically recognizes and aminoacylates the suppressor tRNA with the desired UAA, but does not recognize any endogenous tRNAs or amino acids.[7]
The orthogonality of the aaRS/tRNA pair is crucial to prevent the misincorporation of canonical amino acids at the target site and the misincorporation of the UAA at other codons.[8] Pairs derived from organisms from a different domain of life, such as the tyrosyl-tRNA synthetase/tRNA pair from Methanocaldococcus jannaschii used in E. coli, are commonly employed.[3][9]
Workflow for Amber Suppression:
Genetic Code Expansion: Frameshift Suppression
Frameshift suppression utilizes quadruplet codons to encode UAAs, thereby expanding the genetic code beyond triplet codons.[10][11] This method relies on an engineered tRNA with a four-base anticodon that can read a four-base codon on the mRNA. This approach offers the potential for incorporating multiple different UAAs into a single protein by using different quadruplet codons.[10][11]
However, frameshift suppression is generally less efficient than nonsense suppression due to competition with the native ribosomal machinery that is optimized for reading triplet codons.[10][11][12] The efficiency can be improved by "masking" the mRNA to reduce the occurrence of in-frame quadruplet sequences that could be misread.[10]
Logical Relationship of Frameshift Suppression:
Cell-Free Protein Synthesis (CFPS)
Cell-free protein synthesis (CFPS) systems provide a powerful in vitro platform for UAA incorporation.[1][10] These systems consist of crude cell extracts or a mixture of purified components necessary for transcription and translation.[1] The open nature of CFPS systems offers several advantages over in vivo methods:
-
No Cell Viability Constraints: UAAs that are toxic to cells can be readily incorporated.[1]
-
No Cell Membrane Barrier: Direct addition of UAAs and other components to the reaction mixture bypasses issues with cellular uptake.[1]
-
High Flexibility and Control: The reaction conditions can be easily manipulated to optimize UAA incorporation efficiency.[1]
-
High Protein Yields: CFPS systems can be optimized to produce high yields of proteins containing UAAs.[1]
Experimental Workflow for CFPS with UAA:
Chemical Methods
Chemical methods offer an alternative approach to UAA incorporation that is independent of engineered aaRSs. The primary chemical method is the chemical aminoacylation of tRNA .[12] In this strategy, the UAA is chemically ligated to a suppressor tRNA in vitro. The resulting misacylated tRNA is then added to an in vitro translation system or injected into cells (e.g., Xenopus oocytes) to direct the incorporation of the UAA at the desired site.[7]
The main advantage of this method is its versatility, as it is not limited by the ability to evolve an aaRS for a specific UAA.[7] However, the chemically aminoacylated tRNA acts as a stoichiometric reagent, which can limit the protein yield.[7]
Quantitative Data Comparison
The efficiency and fidelity of UAA incorporation can vary significantly depending on the method, the specific UAA, the orthogonal pair, and the expression system. The following tables summarize available quantitative data to facilitate comparison.
Table 1: Comparison of Protein Yields for Different UAA Incorporation Methods
| Method | System | Model Protein | Unnatural Amino Acid | Yield | Reference |
| In Vivo Amber Suppression | E. coli | Dihydrofolate Reductase | p-acetyl-L-phenylalanine | ~1-5 mg/L | |
| In Vivo Amber Suppression | E. coli | T4 Lysozyme | p-azido-L-phenylalanine | ~2-10 mg/L | |
| In Vivo Amber Suppression (Optimized tRNA) | E. coli | Green Fluorescent Protein | Various | 2-22 fold increase vs. original tRNA | [1] |
| Cell-Free Protein Synthesis | E. coli extract | Superfolder GFP | p-propargyloxy-phenylalanine | ~1 mg/mL | [1][10] |
| Cell-Free Protein Synthesis (Optimized) | E. coli extract | Green Fluorescent Protein | p-azido-L-phenylalanine | >500 µg/mL | |
| Cell-Free Protein Synthesis (Recoded E. coli) | E. coli extract | Elastin-like polypeptide | p-acetyl-L-phenylalanine (40 sites) | 96 ± 3 mg/L | |
| In Vivo Frameshift Suppression | Xenopus oocytes | Neuroreceptor | - | Less efficient than amber suppression | [10][11][12] |
Note: Yields are highly dependent on the specific experimental conditions, including the protein of interest, the UAA, the specific orthogonal pair, and the optimization of the expression system. The values presented here are for comparative purposes.
Table 2: Fidelity of UAA Incorporation
| Method | System | Codon | Fidelity (Misincorporation) | Notes | Reference |
| In Vivo Amber Suppression | E. coli | UAG | Generally high, but can be sequence dependent | Competition with Release Factor 1 (RF1) can lead to truncation. | |
| Cell-Free Protein Synthesis (No RF1) | PURE system | UAG | Near cognate suppression can be up to 60% without optimization | Removal of near-cognate tRNAs can improve fidelity 5-fold. | |
| Cell-Free Protein Synthesis (Recoded E. coli) | E. coli extract | UAG | ≥ 98% accuracy for 40 incorporations | Absence of RF1 significantly improves fidelity for multi-site incorporation. | |
| In Vivo Frameshift Suppression | Xenopus oocytes | CGGG, GGGU | More "orthogonal" (less misincorporation of natural amino acids) than some amber suppressors. | - | [10][11][12] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) in E. coli using Amber Suppression
This protocol describes the expression of a target protein containing p-azido-L-phenylalanine (pAzF) at a specific site in E. coli.
Materials:
-
E. coli BL21(DE3) cells
-
Expression plasmid for the target gene with an in-frame amber (TAG) codon at the desired position (e.g., in a pET vector with ampicillin resistance).
-
pEVOL-pAzF plasmid (contains the engineered M. jannaschii tyrosyl-tRNA synthetase for pAzF and the corresponding suppressor tRNA; chloramphenicol resistance).
-
p-Azido-L-phenylalanine (pAzF)
-
LB agar plates with ampicillin (100 µg/mL) and chloramphenicol (34 µg/mL).
-
LB medium with ampicillin and chloramphenicol.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-arabinose
Procedure:
-
Transformation: Co-transform E. coli BL21(DE3) cells with the target protein expression plasmid and the pEVOL-pAzF plasmid. Plate the transformed cells on LB agar plates containing ampicillin and chloramphenicol. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 20 mL of LB medium containing ampicillin and chloramphenicol. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate the starter culture into 1 L of LB medium containing ampicillin and chloramphenicol.
-
Grow the culture at 37°C with shaking to an OD600 of 0.5-0.7.
-
Induction: Add pAzF to a final concentration of 0.5 g/L. Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02%.
-
Expression: Shake the culture overnight at 30°C.
-
Harvesting: Harvest the cells by centrifugation.
-
Purification: Purify the protein of interest using standard protocols (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).
Protocol 2: Cell-Free Protein Synthesis of a Protein Containing p-Propargyloxyphenylalanine (pPaF)
This protocol provides a general procedure for expressing a protein containing p-propargyloxyphenylalanine (pPaF) using an E. coli S30 extract-based cell-free system.
Materials:
-
E. coli S30 extract
-
DNA template for the target protein with an amber codon at the desired site.
-
Plasmid encoding the orthogonal p-propargyloxyphenylalanine-tRNA synthetase (pPaFRS).
-
Plasmid encoding the orthogonal suppressor tRNA (o-tDNA).
-
p-Propargyloxyphenylalanine (pPaF) solution (100 mM).
-
CFPS reaction mix (containing buffers, salts, amino acids, NTPs, and an energy regeneration system).
-
T7 RNA polymerase.
Procedure:
-
Prepare CFPS Reaction Mixture: In a microcentrifuge tube on ice, combine the following components in the specified order:
-
CFPS reaction mix
-
DNA template
-
pPaFRS plasmid
-
o-tDNA plasmid
-
pPaF solution (to a final concentration of 1-2 mM)
-
T7 RNA polymerase
-
Nuclease-free water to the final reaction volume.
-
-
Incubation: Incubate the reaction mixture at 30°C for 16-24 hours.
-
Analysis: Analyze the protein expression by SDS-PAGE and Western blotting. The incorporation of pPaF can be confirmed by mass spectrometry.
-
Purification: If required, purify the protein using an appropriate chromatography method.
Protocol 3: Verification of UAA Incorporation by Mass Spectrometry
This protocol outlines the general steps for confirming the incorporation of a UAA into the target protein using mass spectrometry.
Materials:
-
Purified protein sample containing the UAA.
-
Trypsin (or another suitable protease).
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Mass spectrometer (e.g., ESI-QTOF or Orbitrap).
Procedure:
-
In-solution Digestion:
-
Denature the purified protein.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with iodoacetamide.
-
Digest the protein into peptides with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database that includes the sequence of the target protein with the UAA at the specified position. The mass of the UAA must be added to the search parameters.
-
Confirm the identification of the peptide containing the UAA by manually inspecting the MS/MS spectrum to ensure that the fragment ions match the expected fragmentation pattern.
-
Conclusion
The methods for incorporating unnatural amino acids into proteins have become indispensable tools in modern biological research and drug development. Genetic code expansion through nonsense and frameshift suppression allows for the site-specific modification of proteins in living cells, while cell-free protein synthesis offers a versatile and high-yield platform for producing proteins with novel chemistries. Chemical methods, although lower in yield, provide a means to incorporate a vast array of UAAs without the need for evolving new enzymes. The choice of method depends on the specific application, the desired UAA, and the required protein yield and purity. The protocols and data provided in this document serve as a guide for researchers to successfully implement these powerful techniques in their own work.
References
- 1. Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 11. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc-Protected 4-Fluoro-D-Phenylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of Fmoc-protected 4-fluoro-D-phenylalanine (Fmoc-D-Phe(4-F)-OH) into peptide sequences using automated or manual solid-phase peptide synthesis (SPPS) protocols. The introduction of this non-canonical amino acid can significantly enhance the metabolic stability and modulate the biological activity of peptides, making it a valuable tool in drug discovery and development.[1][2][3][4]
Introduction
4-Fluoro-D-phenylalanine is a synthetic analog of D-phenylalanine where a hydrogen atom at the para-position of the phenyl ring is substituted with a fluorine atom. This substitution imparts unique properties, including altered electronic characteristics of the aromatic ring and increased resistance to enzymatic degradation due to the stability of the C-F bond.[2][4][5] The use of the D-enantiomer further enhances proteolytic resistance, prolonging the in vivo half-life of the resulting peptide.[6] Fmoc-D-Phe(4-F)-OH is the standard building block for incorporating this residue via the widely adopted Fmoc/tBu solid-phase peptide synthesis strategy.[1][3]
Chemical Properties of Fmoc-D-Phe(4-F)-OH
A summary of the key chemical properties of Fmoc-D-Phe(4-F)-OH is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 169243-86-1 | [1] |
| Molecular Formula | C₂₄H₂₀FNO₄ | [1] |
| Molecular Weight | 405.42 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity (HPLC) | ≥98.0% | [1] |
| Solubility | Soluble in DMF and NMP | [1][] |
Solid-Phase Peptide Synthesis (SPPS) Protocols
The following protocols outline the standard procedures for incorporating Fmoc-D-Phe(4-F)-OH into a peptide chain on a solid support resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids).[8][9][10]
General SPPS Workflow
The overall process of solid-phase peptide synthesis involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3][8] The key steps in each cycle are Fmoc deprotection to expose a free amine, followed by the coupling of the next Fmoc-protected amino acid.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.[1]
Protocol 1: Fmoc Deprotection
This procedure describes the removal of the N-terminal Fmoc protecting group to liberate the free amine for the subsequent coupling reaction.[11]
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF), peptide synthesis grade.[1][11]
Procedure:
-
Add the 20% piperidine/DMF solution to the swollen peptide-resin.
-
Agitate the mixture for 3-5 minutes at room temperature.[11]
-
Drain the deprotection solution.
-
Add a fresh aliquot of the 20% piperidine/DMF solution to the resin.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[1][12]
-
A qualitative Kaiser test can be performed to confirm the presence of a free primary amine (a positive test is indicated by a deep blue color).[1]
Protocol 2: Coupling of Fmoc-D-Phe(4-F)-OH
This protocol details the coupling of Fmoc-D-Phe(4-F)-OH to the deprotected N-terminus of the resin-bound peptide. The use of a carbodiimide activator with an additive to suppress racemization is a common and effective method.[1][13]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-D-Phe(4-F)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
In a separate reaction vessel, dissolve Fmoc-D-Phe(4-F)-OH (3 equivalents relative to the resin loading capacity) and OxymaPure® (3 equivalents) in DMF.[1]
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[1]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. A standard coupling time of 2 hours is generally sufficient.[1] For challenging couplings, the time can be extended or a double coupling can be performed.[13]
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).[1]
-
A qualitative Kaiser test should be performed to confirm the absence of free primary amines (a negative test is indicated by a yellow or colorless result), which signifies a complete coupling reaction.[1]
Protocol 3: Cleavage and Final Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Dry, fully synthesized peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v).[1][8]
-
Cold diethyl ether
Procedure:
-
Ensure the peptide-resin is thoroughly dried under vacuum for at least 1 hour.[1]
-
Caution: Perform this step in a certified fume hood using appropriate personal protective equipment (PPE), as TFA is highly corrosive.[1]
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[1]
-
Agitate the mixture at room temperature for 2-3 hours.[1][8]
-
Filter the cleavage solution from the resin beads into a clean collection tube.
-
Wash the resin beads with a small amount of fresh cleavage cocktail and combine the filtrates.[1]
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).[1]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[1]
-
Dry the crude peptide pellet under vacuum to obtain the final product.[1]
Quantitative Data in SPPS
The efficiency of the synthesis can be monitored at various stages. The following table summarizes typical quantitative data for Fmoc-based SPPS.
| Parameter | Typical Value | Monitoring Method | Notes |
| Coupling Efficiency | >99% | Kaiser Test (qualitative) or UV monitoring of Fmoc deprotection (quantitative)[6][] | Incomplete coupling can lead to deletion sequences. A double coupling may be necessary for sterically hindered residues.[13] |
| Racemization | <1% for most amino acids | Chiral HPLC or GC analysis of hydrolyzed peptide | Phenylalanine derivatives are generally at low risk for racemization.[6] The use of carbodiimide reagents with additives like OxymaPure helps to minimize this risk.[14][15] |
| Cleavage Yield | 70-95% | Gravimetric analysis of crude peptide | Highly dependent on the peptide sequence, resin type, and cleavage conditions.[6] |
| Crude Peptide Purity | 50-90% | RP-HPLC | Sequence-dependent; aggregation can reduce purity.[6] |
Troubleshooting and Considerations
-
Incomplete Coupling: Due to the potential for steric hindrance, coupling of Fmoc-D-Phe(4-F)-OH may be less efficient in certain sequence contexts. If a Kaiser test remains positive after the standard coupling time, a second coupling step (double coupling) with a fresh solution of activated amino acid is recommended.[13] The use of more potent coupling reagents such as HATU or HCTU can also improve efficiency.[4][14]
-
Racemization: While the risk is generally low for phenylalanine derivatives, it is crucial to avoid prolonged pre-activation times and the use of excessive base, which can promote racemization through oxazolone formation or direct enolization.[13][15][16]
-
Aggregation: Peptides containing hydrophobic residues like 4-fluorophenylalanine can be prone to on-resin aggregation, which can impede both coupling and deprotection steps.[13][14] Using specialized solvents or additives may be necessary in difficult cases.
Application in Modulating Biological Pathways
The incorporation of 4-fluoro-D-phenylalanine can significantly impact a peptide's interaction with biological targets such as G-protein coupled receptors (GPCRs).[2] The altered electronic properties of the fluorinated phenyl ring can enhance binding affinity, while the D-amino acid configuration increases metabolic stability, leading to a more potent and prolonged biological response.[2][5]
Caption: Simplified GPCR signaling cascade initiated by a peptide ligand.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. wernerlab.weebly.com [wernerlab.weebly.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of an Orthogonal Aminoacyl-tRNA Synthetase for 4-Fluorophenylalanine (4-F-Phe)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for elucidating and engineering protein function, with wide-ranging applications in drug discovery, materials science, and basic research. 4-Fluorophenylalanine (4-F-Phe), a structural analog of phenylalanine, is a particularly useful ncAA. The fluorine atom can serve as a sensitive probe for ¹⁹F NMR studies of protein structure and dynamics, and its altered electronic properties can modulate protein stability and interactions.
The key to incorporating 4-F-Phe at a specific site in a protein is an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. This pair functions independently of the host cell's endogenous translational machinery. The orthogonal tRNA is not recognized by any of the host's aaRSs, and the orthogonal aaRS specifically charges its cognate tRNA with the desired ncAA (in this case, 4-F-Phe) but does not recognize any of the host's endogenous tRNAs or canonical amino acids.
This document provides detailed application notes and protocols for the development of an orthogonal aminoacyl-tRNA synthetase for 4-F-Phe, focusing on the commonly used Escherichia coli tyrosyl-tRNA synthetase (TyrRS) and its cognate tRNA as a starting point.
Principle and Strategy
The development of an orthogonal aaRS for 4-F-Phe typically begins with an existing orthogonal pair, such as the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA (MjtRNATyrCUA). This pair is orthogonal in E. coli, meaning the MjTyrRS does not aminoacylate any E. coli tRNAs, and the MjtRNATyr is not a substrate for any E. coli aaRSs.[1][2]
The wild-type MjTyrRS, however, recognizes tyrosine. To alter its specificity towards 4-F-Phe, the amino acid binding pocket of the enzyme is mutated. This is achieved through directed evolution, which involves generating a library of mutant synthetases and applying a selection pressure to identify variants that can efficiently and specifically incorporate 4-F-Phe in response to a nonsense codon, typically the amber stop codon (UAG).[3]
A dual-selection strategy is often employed:
-
Positive Selection: Cells are engineered to require the incorporation of the ncAA for survival. This is often achieved by placing an amber codon in an essential gene or an antibiotic resistance gene. Only cells with an active mutant synthetase that can incorporate an amino acid at the amber codon will survive.
-
Negative Selection: This step removes synthetase variants that are still active with canonical amino acids. A counter-selectable marker, such as a gene encoding a toxic protein with an in-frame amber codon, is used. In the absence of the ncAA, any synthetase that incorporates a natural amino acid will lead to the production of the toxic protein and cell death.
Through iterative rounds of mutagenesis and selection, highly specific and efficient orthogonal aaRSs for 4-F-Phe can be isolated.
Data Presentation
Table 1: Quantitative Comparison of Engineered TyrRS Variants for 4-F-Phe Incorporation
| Synthetase Variant | Parent Organism | Key Mutations | Incorporation Efficiency (%) | Fidelity (%) | Reference |
| PheX-D6 | Methanocaldococcus jannaschii | Not specified | High | >99% | [4] |
| PheX-B5 | Methanocaldococcus jannaschii | Not specified | High | >99% | [4] |
| pAzFRS-BM1 | Methanocaldococcus jannaschii | P258A, F261P, H283L, M285F, D286Y | ~5-fold increase in fluorescence vs progenitor | Not specified | [5] |
Note: Specific kinetic parameters (Km and kcat) for 4-F-Phe are often not reported in initial development papers but are crucial for detailed characterization. Fidelity is often assessed by mass spectrometry to detect misincorporation of natural amino acids.
Mandatory Visualizations
Caption: Directed evolution workflow for developing an orthogonal aaRS for 4-F-Phe.
Caption: Logical flow of orthogonal translation for 4-F-Phe incorporation.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of MjTyrRS
This protocol describes the creation of a focused library of MjTyrRS mutants by mutating residues in the amino acid binding pocket.
Materials:
-
pEVOL plasmid containing the MjTyrRS gene and MjtRNATyrCUA
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotics
Procedure:
-
Primer Design: Design primers between 25 and 45 bases in length containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.[6][7]
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing:
-
5-50 ng of template plasmid
-
125 ng of each primer
-
1 µL of dNTP mix (10 mM)
-
5 µL of 10x reaction buffer
-
1 µL of high-fidelity DNA polymerase
-
Nuclease-free water to 50 µL
-
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 2 minutes
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
DpnI Digestion: Add 1 µL of DpnI to the PCR product and incubate at 37°C for at least 1 hour to digest the parental, methylated template DNA.[7]
-
Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated plasmid. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Pick individual colonies, grow overnight cultures, and isolate the plasmids. Verify the presence of the desired mutation by DNA sequencing.
Protocol 2: In Vivo Selection of 4-F-Phe Specific Synthetases
This protocol outlines a general procedure for positive and negative selection to isolate functional and specific MjTyrRS variants.
Materials:
-
E. coli strain containing the selection plasmids (e.g., a positive selection plasmid with a chloramphenicol resistance gene containing an amber codon, and a negative selection plasmid with a barnase gene containing an amber codon).
-
Library of mutant MjTyrRS plasmids.
-
4-F-Phe.
-
LB medium and agar plates with appropriate antibiotics and inducers (e.g., arabinose).
Procedure:
-
Transformation: Co-transform the selection strain of E. coli with the library of mutant MjTyrRS plasmids.
-
Positive Selection:
-
Plate the transformed cells on LB agar plates containing the antibiotic for the positive selection marker (e.g., chloramphenicol), the antibiotic for the synthetase plasmid, the inducer for gene expression, and 1 mM 4-F-Phe.
-
Incubate at 37°C until colonies appear. These colonies contain synthetase variants that are active in the presence of 4-F-Phe.
-
-
Negative Selection:
-
Pool the colonies from the positive selection plates and grow them in liquid LB medium with the appropriate antibiotics and 1 mM 4-F-Phe for several hours.
-
Wash the cells to remove 4-F-Phe.
-
Plate the washed cells on LB agar plates containing the inducer for the negative selection gene (e.g., barnase) and the appropriate antibiotics, but without 4-F-Phe.
-
Incubate at 37°C. Colonies that do not grow or grow very slowly are those that incorporate natural amino acids in the absence of 4-F-Phe, leading to the expression of the toxic barnase protein. Surviving colonies are enriched for synthetases that are inactive with natural amino acids.
-
-
Iterative Rounds: The surviving colonies from the negative selection can be used for further rounds of mutagenesis and selection to enhance specificity and efficiency.
-
Characterization of Hits: Plasmids from individual surviving colonies are isolated and sequenced. The activity of the selected synthetase variants is then confirmed using a reporter protein like Green Fluorescent Protein (GFP) with an amber codon at a permissive site.
Protocol 3: Validation of 4-F-Phe Incorporation by Mass Spectrometry
This protocol provides a workflow for confirming the successful incorporation of 4-F-Phe into a target protein.[8]
Materials:
-
Purified protein containing 4-F-Phe.
-
Mass spectrometer (e.g., ESI-TOF).
-
Solvents for mass spectrometry (e.g., acetonitrile, water, formic acid).
Procedure:
-
Sample Preparation: Prepare the purified protein sample by buffer exchanging into a volatile buffer (e.g., ammonium acetate) or by desalting. Dilute the sample to a final concentration of 1-10 µM in a solution of 50% acetonitrile, 50% water, and 0.1% formic acid.[8]
-
Mass Spectrometry Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode over a mass range appropriate for the expected molecular weight of the protein.
-
-
Data Analysis:
-
Deconvolute the resulting multiply charged ion series to obtain the molecular weight of the protein.
-
Compare the experimentally determined molecular weight with the theoretical molecular weight. The incorporation of 4-F-Phe instead of phenylalanine results in a mass increase of 18.0039 Da per substitution.[8]
-
Protocol 4: Validation of 4-F-Phe Incorporation by ¹⁹F NMR
¹⁹F NMR is a highly sensitive and specific method for detecting and quantifying the incorporation of fluorinated amino acids.[8]
Materials:
-
Purified protein containing 4-F-Phe in a suitable NMR buffer.
-
D₂O.
-
NMR spectrometer with a fluorine probe.
Procedure:
-
Sample Preparation: Prepare the NMR sample by adding 5-10% D₂O to the purified protein solution. The final protein concentration should be in the range of 10 µM to 1 mM.[8]
-
NMR Data Acquisition:
-
Place the sample in the NMR spectrometer.
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
-
Data Analysis: The presence of a signal in the ¹⁹F NMR spectrum confirms the incorporation of 4-F-Phe. The chemical shift of the ¹⁹F signal can also provide information about the local environment of the incorporated amino acid.
Conclusion
The development of orthogonal aminoacyl-tRNA synthetases for 4-F-Phe has become a robust and accessible technology. By employing directed evolution strategies, researchers can generate highly efficient and specific synthetases for the site-specific incorporation of this valuable non-canonical amino acid. The protocols outlined in this document provide a comprehensive guide for researchers to establish this powerful tool in their own laboratories, paving the way for novel investigations into protein structure and function.
References
- 1. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tRNA engineering strategies for genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Directed Mutagenesis [protocols.io]
- 7. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 8. benchchem.com [benchchem.com]
Application Notes: Utilizing 4-Fluoro-L-phenylalanine (4-F-Phe) for Advanced Studies of Protein-Ligand Interactions
Introduction
The incorporation of non-canonical amino acids into proteins is a powerful strategy in drug discovery, chemical biology, and protein engineering.[1][2] Among these, 4-fluoro-L-phenylalanine (4-F-Phe), a synthetic analog of phenylalanine, has emerged as a particularly valuable tool.[3] The substitution of a hydrogen atom with a highly electronegative fluorine atom at the para-position of the phenyl ring introduces minimal steric hindrance while significantly altering the electronic properties of the side chain.[3][4] This unique combination of features makes 4-F-Phe an exceptional probe for investigating protein structure, function, and dynamics, especially in the context of protein-ligand interactions.[5][6]
The primary advantages of using 4-F-Phe include:
-
A Sensitive ¹⁹F NMR Probe: The fluorine-19 nucleus possesses a natural abundance of 100% and a high gyromagnetic ratio, providing a strong, background-free Nuclear Magnetic Resonance (NMR) signal.[5] The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, making it an ideal reporter for conformational changes, ligand binding events, and protein-protein interactions.[5][7][8]
-
Modulation of Molecular Interactions: The electronegative fluorine atom can alter the charge distribution of the aromatic ring, influencing crucial non-covalent interactions such as cation-π stacking, which are often vital for molecular recognition and binding affinity.[3] This allows researchers to probe and even enhance the binding properties of peptides and proteins.[3][6][9]
-
Enhanced Biophysical Properties: Incorporation of 4-F-Phe can lead to increased protein stability, resistance to proteolytic degradation, and altered pharmacokinetic profiles, which are desirable traits for therapeutic peptides and proteins.[6][9]
These application notes provide an overview of the key applications, quantitative data, and detailed experimental protocols for utilizing 4-F-Phe to study protein-ligand interactions.
General Experimental Workflow
The process of using 4-F-Phe to study protein-ligand interactions follows a multi-step workflow, from incorporation of the amino acid to the final biophysical analysis. This workflow ensures that the labeled protein is correctly produced and validated before being used in binding studies.
Caption: High-level workflow for studying protein-ligand interactions using 4-F-Phe.
Data Presentation: Quantitative Analysis
The efficiency of 4-F-Phe incorporation and its effect on binding kinetics are critical parameters. The following tables summarize typical quantitative data from incorporation experiments and a case study on binding affinity modulation.
Table 1: Quantitative Analysis of 4-F-Phe Incorporation Efficiency This table summarizes typical yields and fidelity for two common methods of incorporating 4-F-Phe.
| Parameter | In Vivo Site-Specific Incorporation (E. coli) | In Vitro Solid-Phase Peptide Synthesis (SPPS) | Reference |
| Incorporation Fidelity | >98% | >99% | [2] |
| Typical Yield | 8-12 mg/L of culture | Dependent on peptide length; typically 10-50% | [2] |
| Purity (Post-Purification) | >95% | >95% (HPLC purified) | [2] |
| Incorporation Efficiency | 64-75% at the programmed amber codon | Coupling efficiency per cycle is typically >99% | [2] |
Table 2: Case Study - Enhanced Opioid Receptor Affinity of Biphalin Analogs Substitution of phenylalanine with 4-F-Phe at the 4 and 4' positions of the dimeric opioid peptide Biphalin significantly enhances its binding affinity.[3]
| Compound | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | Reference |
| Native Biphalin (Phe at 4,4') | 0.52 | 0.18 | [3] |
| 4-F-Phe Biphalin Analog | 0.21 | 0.04 | [3] |
Table 3: Kinetic and Thermodynamic Data from ¹⁹F NMR Lineshape Analysis This table shows the binding parameters for an SH3 protein domain interacting with a proline-rich peptide, determined using ¹⁹F NMR. The protein was labeled by replacing a tryptophan in the binding interface with 5-fluorotryptophan, demonstrating the utility of fluorine probes in kinetic studies.
| Parameter | Wild-Type Protein | Fluorine-Labeled Protein | Reference |
| Kd (μM) | 70 | 150 | [10] |
| k_on (10⁸ M⁻¹ s⁻¹) | 1.2 | 1.5 | [10] |
| k_off (10⁴ s⁻¹) | 0.8 | 2.2 | [10] |
Experimental Protocols
Protocol 1: In Vivo Site-Specific Incorporation of 4-F-Phe in E. coli
This protocol utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate 4-F-Phe in response to an amber (UAG) stop codon engineered into the gene of interest.[2][11]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).[2]
-
Expression plasmid for the target gene with an in-frame amber (TAG) codon at the desired site.[2][4]
-
Plasmid encoding the orthogonal synthetase/tRNA pair specific for 4-F-Phe (e.g., pEVOL-p-F-Phe).[2]
-
4-Fluoro-L-phenylalanine (4-F-Phe).[2]
-
Luria-Bertani (LB) medium and appropriate antibiotics.[2]
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose.[11]
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).[2]
Caption: Workflow for site-specific incorporation of 4-F-Phe in E. coli.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid for the 4-F-Phe synthetase/tRNA pair. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.[4]
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.[11]
-
Large-Scale Growth: Inoculate 1 L of LB medium (with antibiotics) with the starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[11]
-
Addition of 4-F-Phe: Add 4-F-Phe to the culture to a final concentration of 1 mM.[11]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to 0.02% (w/v) to induce the synthetase.[11]
-
Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.[2]
-
Harvesting and Purification: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).[11] Purify the protein using standard protocols appropriate for its affinity tag.[2][11]
Protocol 2: Validation of 4-F-Phe Incorporation via Mass Spectrometry
This protocol provides a general method to confirm the successful incorporation and determine the mass of the labeled protein.[5]
Materials:
-
Purified 4-F-Phe labeled protein.[5]
-
Mass spectrometry solvents (e.g., acetonitrile, water, 0.1% formic acid).[5]
-
Electrospray ionization mass spectrometer (ESI-MS).[5]
Procedure:
-
Sample Preparation: Prepare the protein sample by buffer exchanging it into a volatile buffer (e.g., ammonium acetate) or by using a desalting column/tip.[5]
-
Dilution: Dilute the protein sample to a final concentration of approximately 1-10 µM in a solution of 50% acetonitrile/50% water with 0.1% formic acid.[5]
-
Analysis: Infuse the sample into the ESI-MS and acquire the mass spectrum.
-
Interpretation: Deconvolute the resulting mass-to-charge ratio spectrum to obtain the intact mass of the protein. Compare the experimental mass to the theoretical mass calculated for the protein with 4-F-Phe incorporated. A successful incorporation will result in a mass shift corresponding to the difference between 4-F-Phe and the original amino acid.
Protocol 3: Analysis of Protein-Ligand Binding by ¹⁹F NMR Spectroscopy
This protocol outlines a ¹⁹F NMR titration experiment to quantify the binding affinity (Kd) of a ligand to a 4-F-Phe-labeled protein.
Materials:
-
Purified, validated 4-F-Phe labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0).[5]
-
A concentrated stock solution of the ligand in the same NMR buffer.
-
D₂O for field locking.[5]
-
NMR spectrometer equipped with a fluorine probe.[5]
Caption: ¹⁹F NMR lineshape analysis depends on the exchange rate (k_ex) vs. chemical shift difference (Δω).[10]
Procedure:
-
Sample Preparation: Prepare an NMR sample of the 4-F-Phe labeled protein at a suitable concentration (e.g., 10-100 µM) containing 5-10% D₂O.[5]
-
Initial Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the protein in the absence of the ligand. This represents the "free" state.
-
Titration: Add small, precise aliquots of the concentrated ligand stock solution to the NMR tube.
-
Data Acquisition: After each addition of ligand, mix thoroughly and acquire another 1D ¹⁹F NMR spectrum. Continue this process until the protein is saturated with the ligand (i.e., no further changes are observed in the spectrum).
-
Data Analysis:
-
Monitor the changes in the ¹⁹F spectrum. This could be a shift in the peak position (fast exchange), the appearance of a second peak corresponding to the bound state (slow exchange), or line broadening (intermediate exchange).[10]
-
Plot the change in chemical shift (Δδ) against the total ligand concentration.
-
Fit the resulting binding isotherm to a suitable binding equation (e.g., one-site binding model) to calculate the dissociation constant (Kd).
-
Signaling Pathway Visualization
In many drug discovery applications, the ligand binding event initiates a downstream signaling cascade. For instance, the binding of the 4-F-Phe-modified Biphalin peptide to its G-protein coupled receptor (GPCR) triggers a well-defined intracellular signaling pathway.[3]
Caption: General signaling pathway for G-protein coupled opioid receptors.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Metabolic Labeling of Proteins with 4-Fluorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into proteins is a powerful technique for probing and engineering protein structure and function. 4-Fluorophenylalanine (4-F-Phe), a fluorinated analog of phenylalanine, has emerged as a valuable tool in chemical biology, drug discovery, and structural biology. The unique properties of the fluorine atom, including its small size, high electronegativity, and the stability of the C-F bond, can modulate the electronic, conformational, and metabolic properties of proteins without introducing significant steric hindrance.[1][2][3] Furthermore, the ¹⁹F nucleus serves as a highly sensitive NMR probe for investigating protein structure, dynamics, and interactions in detail.[2][4]
These application notes provide a comprehensive overview of the methods for labeling proteins with 4-F-Phe, including detailed protocols for biosynthetic incorporation in both bacterial and mammalian systems, as well as solid-phase peptide synthesis.
Applications of 4-Fluorophenylalanine Incorporation
The introduction of 4-F-Phe into proteins and peptides opens up a wide range of applications:
-
Structural Biology (¹⁹F NMR): The ¹⁹F nucleus has a 100% natural abundance and a high gyromagnetic ratio, making it an excellent probe for NMR spectroscopy.[4] Site-specific incorporation of 4-F-Phe allows for the detailed study of protein conformation, dynamics, and interactions with ligands or other proteins, even in complex biological environments.[5]
-
Drug Development: Incorporating 4-F-Phe can enhance the therapeutic properties of peptides and proteins. The stable C-F bond can increase metabolic stability by making the peptide less susceptible to proteolytic degradation. The altered electronic properties of the fluorinated aromatic ring can also lead to improved binding affinity and efficacy for their targets, such as G-protein coupled receptors (GPCRs).
-
Cancer Research: 4-F-Phe has been shown to inhibit the growth of cancer cells. For instance, it inhibits the growth of MCF-7 breast cancer cells with an IC50 of 11.8 μM.[6]
-
Antimicrobial Peptide Enhancement: The inclusion of 4-F-Phe in cationic antimicrobial peptides (AMPs) can boost their potency and stability, offering a promising avenue for combating multidrug-resistant pathogens.
-
Probing Protein-Protein and Protein-Ligand Interactions: The fluorine atom can alter cation-π and other non-covalent interactions, providing a subtle yet powerful way to probe the energetic contributions of specific aromatic residues to molecular recognition events.[7]
Quantitative Data Summary
The efficiency of 4-F-Phe incorporation can vary depending on the chosen method and the specific protein or peptide. The following tables summarize typical quantitative data for different labeling strategies.
Table 1: Comparison of 4-Fluorophenylalanine Labeling Methods
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Biosynthetic Incorporation (E. coli) | Biosynthetic Incorporation (Mammalian Cells) | Enzymatic Ligation |
| Peptide/Protein Length | Typically up to ~50 amino acids | Full-length proteins and large peptides | Full-length proteins and large peptides[8] | Ligation of two smaller peptide fragments |
| Incorporation Efficiency | 100% at the desired position | 64-75% for site-specific incorporation | Up to 60% in human cells[8] | Not directly applicable (ligation of pre-labeled fragments) |
| Typical Crude Yield | Variable, can be >80% for short peptides | Highly variable, depends on protein expression levels | Protein-dependent | Generally high, can be >90% |
| Final Purity (after purification) | >95-99% achievable with HPLC | >95% achievable with chromatography | >95% achievable with chromatography | >95% achievable with chromatography |
Table 2: Validation of 4-Fluorophenylalanine Incorporation
| Parameter | ¹⁹F NMR | Mass Spectrometry (ESI-MS) | Western Blotting |
| Principle | Direct detection of the ¹⁹F nucleus.[4] | Measures the mass-to-charge ratio, detecting the mass shift due to 4-F-Phe incorporation.[4] | Uses antibodies to detect the full-length protein.[4] |
| Information Provided | Confirmation of incorporation, quantification, and local environment information.[4] | Confirmation of incorporation and quantification.[4] | Inference of successful incorporation from the presence of the full-length protein.[4] |
| Sensitivity | High | High | Moderate |
| Throughput | Low to moderate | High | High |
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of 4-Fluorophenylalanine in E. coli
This protocol describes the site-specific incorporation of 4-F-Phe into a target protein in E. coli using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).[1][2]
Materials:
-
E. coli BL21(DE3) cells
-
Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 4-F-Phe (e.g., pEVOL-p-F-Phe).[2]
-
Luria-Bertani (LB) medium
-
Minimal medium (e.g., M9)
-
4-Fluorophenylalanine (4-F-Phe)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Appropriate antibiotics
Caption: Workflow for in vivo site-specific incorporation of 4-F-Phe in E. coli.
Procedure:
-
Transformation: Co-transform E. coli BL21(DE3) cells with the expression plasmid containing the gene of interest with a UAG codon and the plasmid encoding the 4-F-Phe-specific orthogonal aminoacyl-tRNA synthetase/tRNA pair.[2]
-
Starter Culture: Inoculate a single colony into LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Growth in Minimal Medium: Inoculate minimal medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[2]
-
Addition of 4-F-Phe: Add 4-fluorophenylalanine to a final concentration of 1 mM.[2]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[2]
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.[2]
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein using standard protocols appropriate for your protein's purification tag (e.g., affinity chromatography for His-tagged proteins).[2]
-
Analysis: Confirm the incorporation of 4-F-Phe by mass spectrometry and/or ¹⁹F NMR.[2][4]
Protocol 2: Metabolic Labeling with 4-Fluorophenylalanine in Mammalian Cells
This protocol is a general guideline for incorporating 4-F-Phe into proteins in mammalian cells, such as HEK293T cells, using a medium-switch strategy.[8]
Materials:
-
HEK293T cells
-
Expression plasmid containing the gene of interest
-
Standard cell culture medium (e.g., DMEM)
-
Custom medium lacking phenylalanine
-
4-Fluorophenylalanine
-
Transfection reagent
Caption: Workflow for incorporating 4-F-Phe in mammalian cells.
Procedure:
-
Cell Culture: Culture HEK293T cells in standard DMEM.
-
Transfection: Transfect the cells with the expression plasmid for the protein of interest using a suitable transfection reagent.[8]
-
Initial Expression: Allow the cells to express the protein for a period (e.g., 24 hours) in the standard medium.[8]
-
Medium Switch: Replace the standard medium with a custom medium that lacks phenylalanine but is supplemented with 4-fluorophenylalanine.[8]
-
Labeling: Incubate the cells for an additional 24-48 hours to allow for the expression of the protein and the incorporation of the fluorinated analog.[8]
-
Harvesting: Harvest the cells for analysis or protein purification.[8]
-
Purification and Analysis: Purify the labeled protein using standard chromatography techniques and validate incorporation via mass spectrometry or ¹⁹F NMR.[4]
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) with 4-Fluorophenylalanine
This protocol outlines the manual synthesis of a peptide incorporating 4-F-Phe using Fmoc chemistry.[1][3]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids, including Fmoc-L-4-fluorophenylalanine-OH
-
Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.[1]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a 20% piperidine solution in DMF.[1]
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (e.g., Fmoc-4-F-Phe-OH) with coupling reagents and couple it to the deprotected amine on the resin. Allow the reaction to proceed for 1-2 hours.[2]
-
Washing: Wash the resin with DMF to remove unreacted reagents.[2]
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling step, perform a final Fmoc deprotection. Then, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.[2]
-
Purification and Analysis: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.[1]
Signaling Pathways
While the incorporation of 4-F-Phe does not inherently activate a specific signaling pathway throughout the cell, it can be used to modify proteins that are key components of signaling cascades. For example, by incorporating 4-F-Phe into a peptide ligand for a G-protein coupled receptor (GPCR), the signaling properties of that ligand can be altered. The enhanced stability or binding affinity of the 4-F-Phe-containing peptide can lead to prolonged or strengthened downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Purifying Proteins Containing 4-Fluorophenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids, such as 4-fluorophenylalanine (4-F-Phe), into proteins has become a pivotal technique in chemical biology, drug discovery, and protein engineering. The unique properties of the fluorine atom, including its high electronegativity and minimal steric bulk, allow for the subtle modulation of protein structure, stability, and function.[1][2] Furthermore, the 19F nucleus serves as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of protein dynamics and interactions.[1][3]
This document provides detailed application notes and protocols for the expression, purification, and analysis of proteins containing 4-F-Phe. It covers both in vivo incorporation methods using genetically expanded codes and in vitro solid-phase peptide synthesis, offering comprehensive guidance for researchers in the field.
Data Presentation: Quantitative Aspects of 4-F-Phe Incorporation and Purification
The successful purification of 4-F-Phe-containing proteins hinges on efficient incorporation of the non-canonical amino acid and subsequent high-purity isolation. The choice of method will depend on factors such as the desired protein size, required yield, and the specific position of the 4-F-Phe residue.[4] The following tables summarize key quantitative parameters for the primary methods of generating 4-F-Phe-containing proteins.
| Parameter | In Vivo Site-Specific Incorporation (E. coli) | Solid-Phase Peptide Synthesis (SPPS) |
| Peptide/Protein Length | Full-length proteins and large peptides[4] | Typically up to ~50 amino acids[4] |
| Incorporation Efficiency | 64-75% for site-specific incorporation[4] | 100% at the desired position[4] |
| Typical Crude Yield | Highly variable, depends on protein expression levels[4] | Variable, can be >80% for short peptides[4] |
| Final Purity (after purification) | >95% achievable with chromatography[4] | >95-99% achievable with HPLC[4] |
| Scalability | Readily scalable for large-scale production | Feasible, but can be costly for large quantities |
| Purification Parameter | Expected Impact of 4-F-Phe Incorporation | Rationale | Troubleshooting/Optimization Strategies |
| RP-HPLC Retention Time | Increase[5] | Increased hydrophobicity due to the fluorine atom.[5] | Use a shallower gradient; start with a higher initial concentration of the organic mobile phase.[5] |
| Solubility in Aqueous Buffers | Decrease[5] | Increased hydrophobicity reduces interaction with polar solvents.[5] | Dissolve in a small amount of DMSO or DMF before dilution; use n-propanol or isopropanol in the mobile phase.[5] |
| Propensity for Aggregation | May Increase[5] | Increased hydrophobic interactions can promote self-assembly.[5] | Add a small percentage of an organic solvent like isopropanol to the aqueous mobile phase; increase column temperature; work at lower peptide concentrations.[5] |
Experimental Protocols
Protocol 1: In Vivo Site-Specific Incorporation of 4-F-Phe in Escherichia coli
This protocol describes the expression of a target protein with 4-F-Phe incorporated at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair in response to an amber stop codon (UAG).[1]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.[1]
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 4-F-Phe (e.g., pEVOL-p-F-Phe).[1]
-
Luria-Bertani (LB) medium and M9 minimal media.[3]
-
Appropriate antibiotics
-
4-Fluorophenylalanine (4-F-Phe)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash and elution buffers for chromatography
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the TAG codon) and the plasmid encoding the orthogonal synthetase/tRNA pair.[1] Plate on selective media containing the appropriate antibiotics.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.[1][4]
-
Expression Culture: The following day, inoculate 1 L of M9 minimal media with the overnight culture to an initial OD600 of ~0.1.[3] Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[1][3][4]
-
Addition of 4-F-Phe: Add 4-F-Phe to the culture to a final concentration of 1 mM (or 100-200 mg/L).[1][3][4]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[1][3][4]
-
Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours to improve protein folding and solubility.[1][3]
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).[3][4] The cell pellet can be stored at -80°C.
-
Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.[3][4]
-
Clarification: Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C) to remove cell debris.[3]
-
Purification: Purify the protein from the supernatant using standard protocols appropriate for your protein's purification tag (e.g., affinity chromatography for His-tagged proteins).[1][4]
Protocol 2: In Vitro Solid-Phase Peptide Synthesis (SPPS) of a 4-F-Phe Containing Peptide
This protocol outlines the manual synthesis of a peptide containing 4-F-Phe using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1]
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including Fmoc-4-F-Phe-OH)
-
Coupling reagents (e.g., HATU, HOBt) and a base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.[4]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.[1][4]
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine.[1]
-
Amino Acid Coupling: a. In a separate tube, pre-activate the Fmoc-amino acid (or Fmoc-4-F-Phe-OH) (3 equivalents) with coupling reagents (e.g., HATU) and a base (e.g., DIPEA) in DMF for 5-10 minutes.[1][4] b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours. The coupling of the non-canonical amino acid may require a longer reaction time.[4]
-
Washing: Wash the resin with DMF to remove unreacted reagents.[1]
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin.[1]
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Unnatural Amino Acid Incorporation in E. coli
Welcome to the technical support center for unnatural amino acid (UAA) incorporation in E. coli. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments for efficient UAA incorporation.
Troubleshooting Guide
Low or no yield of your target protein containing a UAA is a common challenge. The following table outlines frequent issues, their potential causes, and recommended solutions.
| Problem | Possible Cause | Solution |
| Low or No Full-Length Protein Expression | Inefficient Amber (UAG) Codon Suppression: The suppressor tRNA (tRNACUA) is outcompeted by Release Factor 1 (RF1), which terminates translation at the UAG codon.[1][2][3] | Use an RF1 Knockout Strain: Employ an E. coli strain in which the prfA gene (encoding RF1) is deleted. This eliminates competition and can significantly increase the yield of the full-length protein.[4][5][6][7] Optimize OTS Component Ratios: Titrate the expression levels of the aminoacyl-tRNA synthetase (aaRS) and the suppressor tRNA. Stronger promoters for the tRNA can increase its cellular concentration.[8] |
| Suboptimal Orthogonal Translation System (OTS) Component Expression: The expression levels of the orthogonal aaRS and/or tRNA are insufficient for efficient UAA incorporation. | Use Optimized Expression Plasmids: Employ plasmids with strong constitutive or inducible promoters for both the aaRS and tRNA. The pEVOL and pUltra plasmid series are designed for this purpose.[2][3] Vary Promoter Strength: Test different promoters for the aaRS and tRNA to find the optimal expression balance for your specific protein and UAA.[8] | |
| Toxicity of the Unnatural Amino Acid: The UAA itself may be toxic to E. coli, leading to poor cell growth and reduced protein expression. | Optimize UAA Concentration: Determine the optimal UAA concentration by testing a range in your growth media. Start with a standard concentration (e.g., 1 mM) and titrate down if toxicity is observed.[8] Induce Protein Expression at a Higher Cell Density: Allow the culture to reach a higher optical density (OD600) before adding the UAA and inducing protein expression to minimize the impact of toxicity on cell growth. | |
| High Levels of Truncated Protein | Predominance of RF1-mediated Termination: RF1 is efficiently terminating translation at the amber codon before the suppressor tRNA can incorporate the UAA.[2][3] | Switch to an RF1 Knockout Strain: This is the most effective solution to prevent truncation due to RF1.[4][5][6][7] Increase Suppressor tRNA Expression: Use a higher copy number plasmid for the tRNA or a stronger promoter to increase its intracellular concentration.[9] |
| No Protein Expression, Even with WT Control | General Protein Expression Issues: The problem may not be with UAA incorporation but with the expression of your target protein itself. | Optimize Codon Usage: Ensure the codons in your gene of interest are optimized for E. coli expression. Vary Expression Conditions: Test different temperatures, induction times, and media formulations.[10] Confirm Plasmid Integrity: Sequence your expression plasmid to ensure the gene of interest and all regulatory elements are correct. |
| Low UAA Incorporation Efficiency Despite Full-Length Protein Expression | Poor aaRS Activity or Specificity: The engineered aaRS may not be efficiently charging the suppressor tRNA with the UAA, or it may be mis-charging it with a natural amino acid. | Use a Different Orthogonal Pair: If available, try a different aaRS/tRNA pair for your UAA. Perform Directed Evolution: If you have the expertise, you can evolve the aaRS for improved activity and specificity for your UAA.[1] |
Quantitative Data on UAA Incorporation Efficiency
The efficiency of UAA incorporation can vary widely depending on the experimental setup. Below is a summary of reported yields under different conditions.
| Optimization Strategy | Reported Protein Yield/Efficiency | UAA Example(s) | Reference(s) |
| Optimized Suppressor Plasmids (e.g., pEVOL) | ~100 mg/L | Not specified | [2][3] |
| RF1 Knockout Strains | Up to 2.5-fold increase in soluble protein compared to RF1-containing strains. | p-propargyloxy-phenylalanine (pPaF) | |
| Systematic Optimization of Suppressor Plasmids | Up to 65% of wild-type protein expression levels. | Tryptophan analogs | [8] |
| pUltra Suppressor Plasmid | ~5 mg/L for a protein with three UAAs (~30% of wild-type expression). | p-acetyl-L-phenylalanine (pAcF) | [11] |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield when incorporating a UAA?
A1: The most frequent bottleneck is the competition between the orthogonal suppressor tRNA and the endogenous Release Factor 1 (RF1) at the amber (UAG) stop codon.[1][2][3] RF1 terminates protein synthesis, leading to truncated products and reduced yield of the full-length, UAA-containing protein. Using an E. coli strain with a knockout of the RF1 gene (prfA) is a highly effective solution.[4][5][6][7]
Q2: How do I choose the right concentration of the unnatural amino acid in my culture?
A2: The optimal UAA concentration is a balance between ensuring sufficient substrate for the orthogonal aaRS and avoiding toxicity to the E. coli host. A standard starting concentration is 1 mM.[8] If you observe poor cell growth after adding the UAA, you should perform a titration to find the highest concentration that does not significantly inhibit growth.
Q3: Can I incorporate more than one type of UAA into a single protein?
A3: Yes, it is possible to incorporate multiple different UAAs into the same protein. This typically requires the use of multiple orthogonal aaRS/tRNA pairs that recognize different nonsense or frameshift codons (e.g., amber, ochre, and opal stop codons, or quadruplet codons).[1]
Q4: How can I verify that my UAA has been successfully incorporated?
A4: Successful incorporation can be confirmed by mass spectrometry (MS). The observed mass of the purified protein should correspond to the theoretical mass including the UAA.
Q5: What is an orthogonal translation system (OTS)?
A5: An orthogonal translation system consists of an aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA) that are derived from a different species (e.g., archaea) and do not cross-react with the host organism's (E. coli's) endogenous aaRSs and tRNAs.[1] The tRNA's anticodon is mutated to recognize a nonsense codon (like UAG), and the aaRS is engineered to specifically charge this tRNA with the desired UAA.
Experimental Protocols
Protocol 1: General In Vivo UAA Incorporation in E. coli using Amber Suppression
This protocol outlines the general steps for expressing a protein containing a UAA at a specific site corresponding to an amber (TAG) codon.
Materials:
-
E. coli expression strain (e.g., BL21(DE3) or an RF1 knockout strain).
-
Expression plasmid for your gene of interest with a TAG codon at the desired incorporation site.
-
Suppressor plasmid containing the orthogonal aaRS and tRNA genes (e.g., pEVOL or pUltra).[2][3][11]
-
Unnatural amino acid.
-
LB medium and LB agar plates with appropriate antibiotics.
-
Inducer (e.g., IPTG, arabinose).
Procedure:
-
Co-transform the E. coli expression strain with your gene of interest plasmid and the suppressor plasmid using a standard transformation protocol.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium (e.g., 1 L) containing the antibiotics with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add the UAA to the desired final concentration (e.g., 1 mM).
-
Induce protein expression by adding the appropriate inducer (e.g., 1 mM IPTG).
-
Incubate the culture at a suitable temperature (e.g., 18-30°C) for an appropriate time (e.g., 16-24 hours).
-
Harvest the cells by centrifugation.
-
Purify your protein of interest using a suitable method (e.g., affinity chromatography).
-
Verify UAA incorporation by mass spectrometry.
Protocol 2: Fluorescence-Based Reporter Assay for Quantifying UAA Incorporation Efficiency
This protocol uses a fluorescent reporter protein (e.g., sfGFP) with an amber codon at a permissive site to provide a quantitative measure of UAA incorporation efficiency.
Materials:
-
E. coli expression strain.
-
Reporter plasmid (e.g., sfGFP with a TAG codon at a non-essential position).
-
Suppressor plasmid for the UAA of interest.
-
Wild-type reporter plasmid (without the TAG codon) as a positive control.
-
96-well microplate reader with fluorescence detection.
-
96-well black, clear-bottom microplates.
Procedure:
-
Co-transform the E. coli strain with the reporter plasmid (or WT control) and the suppressor plasmid.
-
Inoculate single colonies into a 96-well deep-well plate containing LB medium with appropriate antibiotics. Grow overnight at 37°C with shaking.
-
The next day, inoculate a 96-well black, clear-bottom plate containing fresh LB medium, antibiotics, a range of UAA concentrations, and the inducer with the overnight cultures.
-
Incubate the plate in a microplate reader at 37°C with shaking for a set period (e.g., 8-12 hours).
-
Measure the optical density at 600 nm (OD600) and the fluorescence (e.g., excitation at 485 nm, emission at 510 nm for sfGFP) at regular intervals.
-
Data Analysis:
-
Subtract the background fluorescence from a well with non-fluorescent cells.
-
Normalize the fluorescence signal by the OD600 to account for differences in cell density.
-
Calculate the relative fluorescence of the UAA-containing samples compared to the wild-type control to determine the incorporation efficiency.
-
Visualizations
Caption: Experimental workflow for unnatural amino acid incorporation in E. coli.
Caption: Troubleshooting decision tree for low protein yield.
Caption: Mechanism of amber codon suppression and competition with RF1.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 3. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RF1 Knockout Allows Ribosomal Incorporation of Unnatural Amino Acids at Multiple Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RF1 is Nonessential | Wang Lab [pharm.ucsf.edu]
- 6. Release Factor One Is Nonessential in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RF1 knockout allows ribosomal incorporation of unnatural amino acids at multiple sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 10. Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems - Profacgen [profacgen.com]
- 11. xiao.rice.edu [xiao.rice.edu]
Technical Support Center: 4-Fluoro-D-phenylalanine (4-F-D-Phe) in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of 4-Fluoro-D-phenylalanine (4-F-D-Phe) in cell culture experiments.
Troubleshooting Guide: High Cell Toxicity Observed with 4-F-D-Phe Treatment
Issue: Significant decrease in cell viability, detachment, or morphological changes after introducing 4-F-D-Phe to the culture.
Potential Cause: 4-F-D-Phe, as a phenylalanine analog and antimetabolite, can interfere with essential cellular processes, leading to cytotoxicity. High concentrations of phenylalanine analogs are known to inhibit protein synthesis and can induce apoptosis.
Solutions:
-
Optimize 4-F-D-Phe Concentration: The first step is to determine the optimal, non-toxic working concentration of 4-F-D-Phe for your specific cell line and experimental duration.
-
Action: Perform a dose-response experiment. Culture cells with a range of 4-F-D-Phe concentrations and assess cell viability at different time points (e.g., 24, 48, 72 hours) using a standard viability assay like MTT or Trypan Blue exclusion.
-
-
Supplement with Competing Amino Acids: High concentrations of Large Neutral Amino Acids (LNAAs) can competitively inhibit the uptake of phenylalanine analogs through shared amino acid transporters on the cell membrane. This is a key strategy to reduce intracellular 4-F-D-Phe concentration and its associated toxicity.
Experimental Protocol: LNAA Supplementation to Mitigate 4-F-D-Phe Toxicity
This protocol outlines a method to test the effectiveness of LNAA supplementation in reducing 4-F-D-Phe-induced cytotoxicity.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
4-Fluoro-D-phenylalanine (4-F-D-Phe)
-
Large Neutral Amino Acids (LNAAs): L-Tyrosine, L-Tryptophan, L-Leucine, L-Isoleucine, L-Valine, L-Methionine
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT reagent (or other viability assay kit)
-
DMSO
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Preparation of Media:
-
Control Medium: Your standard complete culture medium.
-
4-F-D-Phe Medium: Prepare medium containing a concentration of 4-F-D-Phe that you have determined to be moderately toxic from your dose-response curve.
-
LNAA Supplemented Media: Prepare the 4-F-D-Phe medium supplemented with varying concentrations of an LNAA cocktail. A starting point could be to supplement with concentrations ranging from 1 to 10 times the molar concentration of 4-F-D-Phe.
-
-
Treatment:
-
Remove the overnight culture medium from the cells.
-
Add the prepared control, 4-F-D-Phe, and LNAA-supplemented media to the respective wells.
-
Incubate for your desired experimental duration (e.g., 24, 48, 72 hours).
-
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well according to the manufacturer's instructions and incubate to allow for formazan crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm).
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against the concentration of supplemented LNAAs to determine the optimal concentration for toxicity reduction.
Experimental Workflow Diagram:
Caption: Workflow for determining the optimal LNAA concentration to reduce 4-F-D-Phe toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 4-F-D-Phe toxicity?
A1: 4-F-D-Phe is an analog of the essential amino acid phenylalanine. Its toxicity likely stems from several factors:
-
Inhibition of Protein Synthesis: As an antimetabolite, it can be mistakenly incorporated into proteins or interfere with the machinery of protein synthesis.
-
Induction of Apoptosis: High concentrations of phenylalanine have been shown to induce mitochondria-mediated apoptosis through the RhoA/Rho-associated kinase (ROCK) signaling pathway.[3] It is plausible that 4-F-D-Phe triggers a similar apoptotic cascade.
-
Competitive Inhibition of Amino Acid Transport: 4-F-D-Phe competes with other large neutral amino acids for transport into the cell, potentially leading to imbalances in intracellular amino acid pools.
Signaling Pathway for Phenylalanine-Induced Apoptosis:
Caption: Proposed signaling pathway for apoptosis induced by high concentrations of phenylalanine or its analogs.
Q2: Which amino acids should I use for supplementation and at what concentrations?
A2: You should supplement with a cocktail of Large Neutral Amino Acids (LNAAs) that compete with phenylalanine for the same cellular transporters.
Table 1: Recommended LNAAs for Supplementation
| Amino Acid | Rationale for Inclusion | Starting Concentration Range (relative to 4-F-D-Phe) |
| L-Tyrosine | A primary competitor for phenylalanine transport. | 1x - 10x molar excess |
| L-Tryptophan | Competes for the same L-type amino acid transporter (LAT1). | 1x - 10x molar excess |
| L-Leucine | A branched-chain amino acid that is a potent competitor for LAT1. | 1x - 10x molar excess |
| L-Isoleucine | Another branched-chain amino acid that competes for uptake. | 1x - 10x molar excess |
| L-Valine | Competes with phenylalanine for transport. | 1x - 10x molar excess |
| L-Methionine | Also transported by LAT1 and can compete for uptake. | 1x - 10x molar excess |
Note: The optimal concentration of the LNAA cocktail will be cell-line dependent and should be determined empirically using the protocol provided above.
Q3: Can I supplement with just one amino acid, for example, L-Tyrosine?
A3: While supplementing with a single LNAA like L-Tyrosine may offer some protection, a cocktail of several LNAAs is generally recommended. This is because different LNAAs may have varying affinities for the different amino acid transporters present on the cell surface. A cocktail provides a broader spectrum of competition, which is more likely to effectively block 4-F-D-Phe uptake.
Q4: Will the LNAA supplementation affect my experimental outcomes?
A4: It is possible. High concentrations of certain amino acids can have their own metabolic effects. Therefore, it is crucial to include proper controls in your experiments:
-
Untreated Control: Cells in standard medium.
-
4-F-D-Phe Only Control: Cells treated with 4-F-D-Phe without LNAA supplementation.
-
LNAA Only Control: Cells treated with the LNAA cocktail at the determined optimal concentration, but without 4-F-D-Phe. This will help you to identify any effects of the LNAA supplement itself.
Logical Relationship for Experimental Controls:
Caption: Logical diagram illustrating the necessary controls for evaluating LNAA supplementation strategies.
Q5: Are there any other strategies to reduce 4-F-D-Phe toxicity?
A5: Besides LNAA supplementation, consider the following:
-
Use Dialyzed Serum: If you are using fetal bovine serum (FBS), it contains endogenous amino acids, including phenylalanine, which can compete with 4-F-D-Phe. Using dialyzed FBS will reduce the concentration of these competing unlabeled amino acids, which is particularly important if you are trying to incorporate 4-F-D-Phe for labeling purposes. However, for toxicity reduction, standard FBS might be slightly protective.
-
Adaptation: For long-term experiments, some cell lines may be gradually adapted to grow in the presence of low, sub-lethal concentrations of 4-F-D-Phe. However, this may select for a resistant population and is not always feasible.
-
Media Formulation: Ensure your basal medium is not deficient in any other essential nutrients, as this can exacerbate the toxic effects of an antimetabolite.
References
- 1. Large neutral amino acids in the treatment of PKU: from theory to practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large neutral amino acids supplementation in phenylketonuric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylalanine activates the mitochondria-mediated apoptosis through the RhoA/Rho-associated kinase pathway in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Amber Suppression for Unnatural Amino Acid Incorporation
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize the efficiency of unnatural amino acid (UAA) incorporation via amber (UAG) stop codon suppression.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered during amber suppression experiments.
Q1: What is the single most common reason for low UAA incorporation?
A: The most frequent bottleneck is the direct competition between the suppressor tRNA charged with the UAA and the endogenous Release Factor 1 (RF1) at the ribosomal A-site.[1][2] RF1 recognizes the UAG codon and triggers the termination of protein synthesis, leading to truncated protein products.[3]
Q2: How much can the sequence around the amber codon affect my results?
A: The local mRNA sequence context, particularly the nucleotides immediately upstream and downstream of the UAG codon, can dramatically influence suppression efficiency, sometimes by as much as tenfold.[4][5][6] For instance, in prokaryotes, purine bases at the +4 position (immediately following the UAG codon) have been shown to enhance UAA incorporation.[6][7]
Q3: Is it better to have more copies of the suppressor tRNA gene?
A: Not necessarily. While a sufficient supply of the suppressor tRNA is crucial, simply increasing the copy number of the tRNA gene can sometimes be toxic to the host cells.[8] It's more effective to optimize the ratio of the plasmids expressing the aminoacyl-tRNA synthetase (aaRS), the suppressor tRNA, and the target protein.[9][10] In some cases, a single copy of an optimized tRNA has been shown to be more effective than multiple copies of a non-optimized version.[8]
Q4: My aaRS is supposed to be specific for my UAA, but I still see background suppression without adding the UAA. Why?
A: This "leakiness" can occur if the orthogonal aaRS has some residual activity with a natural amino acid, or if an endogenous host synthetase weakly recognizes the orthogonal tRNA. Rigorous negative selection during the evolution of the orthogonal pair is crucial to minimize this cross-reactivity.[11][12]
Q5: Can I incorporate multiple different UAAs into a single protein?
A: Yes, but it requires more advanced strategies beyond simple amber suppression. This can involve using other nonsense codons (like UGA or UAA) or quadruplet codons, each with their own dedicated orthogonal aaRS/tRNA pair.[13][14]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter.
Problem 1: Very low or no full-length protein expression.
This is a primary indication of poor amber suppression efficiency. The troubleshooting workflow below will help you diagnose and resolve the issue.
Visualizing the Core Challenge: Competition at the Ribosome
The central competition in amber suppression is between the suppressor tRNA delivering the UAA and Release Factor 1 (RF1) terminating translation.
References
- 1. RF1 attenuation enables efficient non-natural amino acid incorporation for production of homogeneous antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the Contribution of Release Factor Interactions to Amber Stop Codon Reassignment Efficiencies of the Methanocaldococcus jannaschii Orthogonal Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recognition of the amber UAG stop codon by release factor RF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Context Effects on Nonsense Codon Suppression in ESCHERICHIA COLI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Context effects on nonsense codon suppression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. polyplus-sartorius.com [polyplus-sartorius.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Incorporating 4-Fluorophenylalanine (4-F-Phe)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the misincorporation of natural amino acids during the site-specific incorporation of 4-fluorophenylalanine (4-F-Phe).
Troubleshooting Guides
This section addresses common issues encountered during experiments involving the incorporation of 4-F-Phe.
Issue 1: Low Yield of 4-F-Phe Containing Protein
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Toxicity of 4-F-Phe | Optimize the concentration of 4-F-Phe in the growth media. Start with a concentration of 1 mM and titrate down if toxicity is observed.[1] Some studies have used concentrations ranging from 100-200 mg/L in minimal media.[2] | High concentrations of non-natural amino acids can be toxic to host cells, leading to reduced growth and lower protein expression.[3][4] |
| Suboptimal Expression Conditions | Reduce the induction temperature to 18-25°C and extend the expression time to 12-16 hours.[1] | Lower temperatures can improve protein folding and solubility, and a longer induction period can compensate for slower growth rates. |
| Inefficient Aminoacyl-tRNA Synthetase (aaRS) | Use an evolved, orthogonal aaRS/tRNA pair specific for 4-F-Phe.[1] Consider using a plasmid with multiple copies of the aaRS gene to increase its expression.[3] The pEVOL plasmid series is commonly used for this purpose. | The efficiency of the orthogonal aaRS in charging the tRNA with 4-F-Phe is critical for high yields. An inefficient synthetase will result in low incorporation. |
| Poor Plasmid Stability | Ensure appropriate antibiotic concentrations are maintained throughout the culture growth. | Loss of the plasmid encoding the gene of interest or the orthogonal aaRS/tRNA pair will lead to a decrease in the population of cells capable of producing the desired protein. |
Issue 2: High Misincorporation of Phenylalanine (Phe)
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Competition from Endogenous Phenylalanine | Use a phenylalanine auxotrophic E. coli strain (e.g., a strain with a deletion in the pheA gene).[5] Grow cells in a minimal medium with a defined amount of phenylalanine to support initial growth, then switch to a medium containing 4-F-Phe but no phenylalanine before induction. | Endogenous phenylalanine is the primary competitor for incorporation at the target codon. Removing it from the growth medium significantly reduces misincorporation. |
| Lack of Specificity of the Orthogonal aaRS | Utilize an aaRS that has been specifically evolved to have high specificity for 4-F-Phe over Phe. Some engineered synthetases show high fidelity.[6] | The selectivity of the aaRS is crucial. A synthetase that can also recognize and charge the tRNA with phenylalanine will lead to a mixed population of proteins. |
| Near-Cognate Suppression by Endogenous tRNAs | In cell-free systems, consider removing near-cognate tRNA isoacceptors.[7][8] For in vivo systems, ensure the use of a highly specific orthogonal aaRS/tRNA pair. | Endogenous tRNAs can sometimes recognize and suppress the amber stop codon (TAG), leading to the incorporation of natural amino acids. |
Issue 3: Cell Toxicity Observed During Expression
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Explanation |
| High Concentration of 4-F-Phe | Determine the optimal 4-F-Phe concentration by performing a dose-response experiment, monitoring cell growth (OD600). | 4-F-Phe can inhibit protein synthesis and growth of host cells.[4] |
| "Leaky" Expression of the Target Protein | Use an expression vector with tight regulation of protein expression (e.g., pET vectors with a T7 promoter in a DE3 lysogen strain). | Basal expression of a potentially toxic target protein before the addition of 4-F-Phe can lead to cell death. |
| Toxicity of the Orthogonal aaRS/tRNA | Consider using a plasmid with a single, optimized copy of the tRNA gene, which has been reported to reduce toxicity.[3] | Overexpression of tRNAs can sometimes be detrimental to cell health. |
Frequently Asked Questions (FAQs)
Q1: What is the expected incorporation efficiency and fidelity of 4-F-Phe?
A1: The incorporation efficiency and fidelity can vary depending on the expression system, the specific orthogonal aaRS/tRNA pair used, and the experimental conditions. However, high-fidelity incorporation is achievable.
| Parameter | In Vivo Site-Specific Incorporation (E. coli) | Reference |
| Incorporation Fidelity | >95% | [6][9] |
| Incorporation Efficiency at Programmed Codon | 64-75% | [10] |
| Typical Yield | 8-12 mg/L of culture | [10] |
Q2: How can I verify the successful incorporation of 4-F-Phe into my protein?
A2: Several analytical techniques can be used to confirm the incorporation of 4-F-Phe.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Precise molecular weight of the protein, confirming the mass shift due to 4-F-Phe incorporation. | Highly accurate and can quantify the extent of incorporation. | Requires purified protein. |
| ¹⁹F NMR Spectroscopy | Direct detection of the fluorine atom in 4-F-Phe. | Highly sensitive and specific with no background signal in biological systems. Can provide information on the local protein environment.[2][11] | Requires specialized equipment and relatively high concentrations of purified protein. |
| Western Blotting | Confirmation of full-length protein expression. | Relatively simple and quick. | Does not directly confirm 4-F-Phe incorporation, only that the stop codon was suppressed. |
| Amino Acid Analysis | Quantification of the amino acid composition of the protein. | Can determine the percentage of phenylalanine substituted by 4-F-Phe.[12] | Requires protein hydrolysis and specialized chromatography equipment. |
Q3: Which expression system is better for 4-F-Phe incorporation, E. coli or mammalian cells?
A3: Both E. coli and mammalian cells can be used for 4-F-Phe incorporation, and the choice depends on the specific research goals.
-
E. coli is a well-established, cost-effective, and rapid system for producing large quantities of protein, making it ideal for structural and biophysical studies.[1][10]
-
Mammalian cells are necessary when studying protein function in a more physiologically relevant context, including post-translational modifications.[6][9] Successful incorporation of fluorinated phenylalanine analogs in HEK293T cells has been demonstrated.[6][13]
Q4: Can the endogenous E. coli phenylalanyl-tRNA synthetase (PheRS) charge tRNA with 4-F-Phe?
A4: Yes, the endogenous E. coli PheRS can recognize and activate 4-F-Phe, leading to its misincorporation at phenylalanine codons throughout the proteome.[10] This is why it is crucial to use an orthogonal aaRS/tRNA pair that is highly specific for 4-F-Phe and does not cross-react with the endogenous translational machinery.
Experimental Protocols
Protocol 1: In Vivo Site-Specific Incorporation of 4-F-Phe in E. coli
This protocol describes the expression of a target protein with 4-F-Phe incorporated at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1]
Materials:
-
E. coli expression strain (preferably a Phe auxotroph).
-
Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 4-F-Phe (e.g., pEVOL-p-F-Phe).
-
Minimal medium (e.g., M9 medium) supplemented with necessary nutrients and antibiotics.
-
4-Fluorophenylalanine (4-F-Phe).
-
Inducer (e.g., IPTG).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the plasmid encoding the orthogonal synthetase/tRNA pair.
-
Starter Culture: Inoculate a single colony into 5 mL of rich medium (e.g., LB) containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: The following day, inoculate 1 L of minimal medium containing the appropriate antibiotics with the overnight starter culture to an initial OD600 of ~0.05-0.1.
-
Growth: Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Addition of 4-F-Phe: Add 4-fluorophenylalanine to a final concentration of 1 mM.[1]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.[1]
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein using standard protocols appropriate for your protein's purification tag.
Protocol 2: Mass Spectrometry Analysis for Incorporation Verification
This protocol provides a general workflow for validating 4-F-Phe incorporation using electrospray ionization mass spectrometry (ESI-MS).[2]
Materials:
-
Purified 4-F-Phe labeled protein.
-
Mass spectrometry grade solvents (e.g., acetonitrile, water, formic acid).
-
Electrospray ionization mass spectrometer.
Procedure:
-
Sample Preparation: Prepare the protein sample for MS analysis by buffer exchanging it into a volatile buffer (e.g., ammonium acetate) or by desalting it.
-
Dilution: Dilute the protein sample to a final concentration of ~1-10 µM in a solution of 50% acetonitrile/50% water with 0.1% formic acid.
-
Data Acquisition: Infuse the sample into the ESI-MS and acquire the mass spectrum over the appropriate mass-to-charge (m/z) range.
-
Data Analysis: Deconvolute the raw m/z spectrum to obtain the molecular weight of the protein. Compare the observed molecular weight with the theoretical molecular weight of the protein with and without 4-F-Phe incorporation. The mass difference between phenylalanine (165.19 Da) and 4-fluorophenylalanine (183.18 Da) is +17.99 Da.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Application of an Escherichia coli triple reporter strain for at‐line monitoring of single‐cell physiology during L‐phenylalanine production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increasing the fidelity of noncanonical amino acid incorporation in cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of low levels of 4-fluorophenylalanine incorporation into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Expressed Fluorinated Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when expressing and purifying fluorinated proteins.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues related to the low solubility of your expressed fluorinated proteins.
Problem: My fluorinated protein is expressed but is found predominantly in the insoluble fraction (inclusion bodies).
This is a common issue when overexpressing recombinant proteins, including those containing fluorine. The troubleshooting workflow below can help you identify the best strategy to increase the yield of soluble protein.
Figure 1: A troubleshooting workflow for increasing the solubility of expressed fluorinated proteins.
Frequently Asked Questions (FAQs)
Expression and Culture Optimization
Q1: At what temperature should I grow my cultures to enhance the solubility of my fluorinated protein?
A1: Lowering the expression temperature is a common and effective strategy to improve the solubility of recombinant proteins.[1] Slower cell processes at lower temperatures can reduce the rate of protein synthesis, allowing more time for proper folding and reducing aggregation.[1] For many proteins, temperatures between 15°C and 25°C are effective. It is recommended to test a range of temperatures to find the optimal condition for your specific fluorinated protein.
Q2: How does the concentration of the inducer (e.g., IPTG) affect solubility?
A2: High concentrations of inducers can lead to very high rates of transcription and translation, which can overwhelm the cell's folding machinery and lead to protein aggregation.[1] Reducing the inducer concentration can slow down protein expression, which may improve the yield of soluble protein. The optimal concentration will be protein-dependent, so it is advisable to perform a titration experiment to determine the lowest inducer concentration that still provides a reasonable expression level. For example, reducing IPTG concentration from 1.2 mM to 0.3 mM has been shown to increase the soluble fraction of some recombinant proteins.[2]
Q3: Can the choice of E. coli strain impact the solubility of my fluorinated protein?
A3: Yes, the E. coli strain can have a significant impact. Some strains are specifically engineered to enhance the expression of difficult proteins. For instance, strains that contain additional copies of genes for rare tRNAs can help overcome codon bias, which can be a reason for poor expression.[1] Other strains are designed to have a more oxidizing cytoplasm to promote disulfide bond formation, or they may be deficient in certain proteases. It is often worthwhile to screen a few different expression strains.
Fusion Tags and Chaperones
Q4: What are solubility-enhancing fusion tags, and which one should I use for my fluorinated protein?
A4: Solubility-enhancing fusion tags are proteins or peptides that are genetically fused to the N- or C-terminus of a target protein to improve its solubility and often to aid in purification.[3] Commonly used tags include Maltose Binding Protein (MBP), Glutathione-S-Transferase (GST), and Thioredoxin (Trx).[3] The choice of tag is often empirical, and it may be necessary to try several different tags to find the one that works best for your fluorinated protein. While specific comparative data for fluorinated proteins is limited, the general effectiveness of these tags makes them a valuable tool. A comparative analysis of different solubility tags on the expression of a model protein is shown in the table below.
| Fusion Tag | Size (kDa) | Typical Soluble Yield Increase |
| His-tag | ~1 | Minimal |
| GST | 26 | Moderate to High |
| Trx | 12 | Moderate to High |
| MBP | 42 | High |
Table 1: Comparison of common solubility-enhancing fusion tags. The effectiveness of each tag can be protein-specific.
Q5: How can co-expression of molecular chaperones improve the solubility of my fluorinated protein?
A5: Molecular chaperones are proteins that assist in the correct folding of other proteins and prevent their aggregation.[4] Overexpression of recombinant proteins can saturate the endogenous chaperone machinery of the host cell. Co-expressing chaperone systems can provide the necessary assistance for the proper folding of your fluorinated protein.[4] Several chaperone systems are available for co-expression in E. coli, such as the GroEL/GroES and the DnaK/DnaJ/GrpE systems. The choice of chaperone system can be protein-dependent, and it is often beneficial to screen different chaperone combinations.
Figure 2: The role of molecular chaperones in assisting the folding of a nascent fluorinated polypeptide chain.
Buffer Optimization and Refolding
Q6: What components should I consider adding to my lysis and purification buffers to maintain the solubility of my fluorinated protein?
A6: The composition of your buffer is critical for maintaining protein solubility. Key components to consider include:
-
pH: The pH of the buffer should ideally be at least one unit away from the isoelectric point (pI) of your protein to ensure it has a net charge, which helps prevent aggregation.
-
Salt Concentration: Salts like NaCl or KCl at concentrations of 150-500 mM can help to mitigate non-specific ionic interactions between protein molecules.
-
Additives: Various additives can stabilize proteins and enhance their solubility. These include:
-
Sugars: (e.g., sucrose, glycerol) can act as osmoprotectants and stabilize the native protein structure.
-
Amino Acids: L-arginine and L-glutamate are commonly used to suppress aggregation.
-
Reducing Agents: For proteins with cysteine residues, reducing agents like DTT or TCEP are essential to prevent the formation of incorrect disulfide bonds.
-
Non-denaturing detergents: Low concentrations of detergents like Triton X-100 or Tween 20 can help to keep hydrophobic proteins in solution.
-
| Additive | Typical Concentration | Mechanism of Action |
| NaCl | 150-500 mM | Shields ionic interactions |
| Glycerol | 5-20% (v/v) | Stabilizes protein structure |
| L-Arginine | 50-500 mM | Suppresses aggregation |
| DTT | 1-5 mM | Reduces disulfide bonds |
Table 2: Common buffer additives to enhance protein solubility.
Q7: If my fluorinated protein is in inclusion bodies, how can I refold it into a soluble and active form?
A7: Refolding proteins from inclusion bodies is a multi-step process that involves isolating the inclusion bodies, solubilizing them with strong denaturants, and then removing the denaturant to allow the protein to refold. A general workflow is as follows:
-
Isolation of Inclusion Bodies: After cell lysis, inclusion bodies can be pelleted by centrifugation.
-
Solubilization: The purified inclusion bodies are solubilized in a buffer containing a high concentration of a denaturant, such as 6-8 M guanidine hydrochloride or urea.
-
Refolding: The denatured protein is then refolded by removing the denaturant. This is the most critical step and can be achieved by several methods:
-
Dilution: Rapidly diluting the solubilized protein into a large volume of refolding buffer.
-
Dialysis: Gradually removing the denaturant by dialyzing against a refolding buffer.
-
On-column refolding: Binding the denatured protein to a chromatography column and then exchanging the denaturing buffer with a refolding buffer.
-
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can also be used as powerful, non-denaturing solvents to solubilize protein aggregates from inclusion bodies.[5]
Figure 3: A general workflow for the refolding of fluorinated proteins from inclusion bodies.
Experimental Protocols
Protocol 1: On-Column Refolding of His-tagged Fluorinated Proteins
This protocol is adapted for His-tagged proteins that have been expressed as inclusion bodies.
-
Inclusion Body Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 6 M Guanidine HCl).
-
Stir at room temperature for 1-2 hours until the pellet is fully dissolved.
-
Clarify the solution by centrifugation at 20,000 x g for 30 minutes.
-
-
Binding to Affinity Resin:
-
Equilibrate a Ni-NTA affinity column with the solubilization buffer.
-
Load the clarified supernatant containing the denatured protein onto the column.
-
-
On-Column Refolding:
-
Wash the column with the solubilization buffer to remove unbound proteins.
-
Gradually exchange the buffer on the column with a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM L-Arginine) using a linear gradient from 6 M to 0 M Guanidine HCl. This allows for a slow removal of the denaturant, promoting proper refolding.
-
-
Elution:
-
Once the column is equilibrated with the refolding buffer, elute the refolded protein using an elution buffer containing imidazole (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM Imidazole).
-
Protocol 2: Solubilization of Inclusion Bodies with Fluorinated Alcohols
This protocol provides a general workflow for using fluorinated alcohols to solubilize inclusion bodies.[5]
-
Cell Lysis and Inclusion Body Isolation:
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells.
-
Centrifuge the lysate to pellet the inclusion bodies and wash the pellet to remove contaminants.[5]
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a fluorinated alcohol (e.g., 50 mM Tris-HCl, pH 8.0, 20-40% (v/v) 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), 2 M Urea). The optimal concentration of the fluorinated alcohol and urea should be determined empirically.[5]
-
Incubate with gentle agitation for 1-2 hours at room temperature.[5]
-
Centrifuge to pellet any remaining insoluble material and collect the supernatant.[5]
-
-
Refolding:
References
Technical Support Center: Optimizing Codon Usage for Efficient UAA Incorporation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the site-specific incorporation of the UAA (Unnatural Amino Acid) at UAA (ochre) stop codons.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving efficient UAA incorporation at a UAA stop codon?
The primary challenge lies in the competition between the orthogonal aminoacyl-tRNA synthetase (aaRS)/suppressor tRNA pair, which incorporates the UAA, and the host cell's translation termination machinery, specifically Release Factor 1 (RF1) and Release Factor 2 (RF2) in prokaryotes, and eukaryotic Release Factor 1 (eRF1) in eukaryotes.[1][2] These release factors recognize the UAA stop codon and trigger the termination of protein synthesis, leading to truncated protein products and low yields of the desired UAA-containing protein.
Q2: How does the codon context surrounding the UAA codon affect incorporation efficiency?
The nucleotide sequence flanking the UAA codon, known as the codon context, significantly influences the efficiency of UAA incorporation. The identity of the nucleotide immediately downstream of the UAA codon (the +4 position) is particularly critical.[3][4][5] In many systems, a purine at this position can enhance termination efficiency, thus reducing UAA incorporation, while certain pyrimidines may favor suppression. The nucleotides upstream of the UAA codon also play a role, though often to a lesser extent. Optimizing the codon context is a key strategy for improving the yield of the full-length, UAA-containing protein.[6]
Q3: What are orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs, and why are they essential?
An orthogonal aaRS/tRNA pair is a synthetase and tRNA that are engineered to be mutually specific and not to cross-react with the endogenous aaRSs and tRNAs of the host organism.[7][8][9] The orthogonal aaRS is evolved to specifically recognize and charge the UAA onto its cognate orthogonal tRNA. This engineered tRNA possesses an anticodon that recognizes the UAA stop codon. This orthogonality is crucial to ensure that the UAA is incorporated only at the intended UAA codon and that the orthogonal tRNA is not misacylated with any of the 20 canonical amino acids.
Q4: How can I verify the successful incorporation of the UAA into my target protein?
Several methods can be employed to confirm the successful incorporation of a UAA:
-
Western Blotting: A shift in the molecular weight of the target protein compared to the wild-type, or the appearance of a full-length protein band in the presence of the UAA which is absent in its absence, can indicate successful incorporation.
-
Mass Spectrometry (MS): This is the most definitive method. Intact protein mass analysis or peptide mapping after proteolytic digestion can confirm the precise mass of the incorporated UAA at the specific site.
-
Reporter Assays: Dual-luciferase or dual-fluorescence reporter systems can provide a quantitative measure of suppression efficiency by comparing the expression of two reporter genes separated by the UAA codon.[10][11][12][13]
Q5: What are the advantages of using a cell-free protein synthesis (CFPS) system for UAA incorporation?
Cell-free protein synthesis systems offer several advantages for incorporating UAAs:
-
Reduced Toxicity: As there are no living cells, the toxicity associated with some UAAs is not a concern.[1]
-
Direct Access: The open nature of CFPS allows for the direct addition and precise control of the concentrations of the orthogonal translation components and the UAA.
-
Higher Yields: For certain proteins, CFPS can lead to higher yields of the UAA-containing protein compared to in vivo systems.[14]
-
Flexibility: It is easier to manipulate the composition of the translation machinery, for example, by depleting or inhibiting release factors.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of full-length protein | 1. Inefficient UAA suppression: Competition from release factors is too high. | - Optimize the codon context of the UAA codon. A different nucleotide at the +4 position can significantly impact suppression efficiency.[3][4] - Increase the expression level of the orthogonal aaRS and/or suppressor tRNA.[2][15] - In prokaryotic systems, consider using an E. coli strain with a knockout of Release Factor 1 (RF1).[1][8][16] - For in vitro experiments, use a cell-free protein synthesis (CFPS) system to have better control over the components.[1][14] |
| 2. Suboptimal expression of the orthogonal translation system (OTS): The levels of aaRS and/or tRNA are insufficient. | - Use stronger promoters to drive the expression of the aaRS and tRNA genes. - Increase the copy number of the plasmids expressing the OTS components. | |
| 3. UAA toxicity or poor uptake (in vivo): The unnatural amino acid is toxic to the host cells or is not efficiently transported into the cell. | - Use a lower concentration of the UAA in the growth medium. - Switch to a cell-free protein synthesis (CFPS) system to bypass the cell membrane.[1] | |
| 4. Instability of the target protein: The incorporated UAA might destabilize the protein, leading to its degradation. | - Perform experiments at a lower temperature to potentially increase protein stability. - Include protease inhibitors during cell lysis and protein purification. | |
| High levels of truncated protein | 1. Predominant termination by release factors: The suppressor tRNA cannot outcompete the release factors. | - This is a direct consequence of inefficient suppression. Refer to the solutions for "Low or no yield of full-length protein". |
| 2. Premature termination due to mRNA secondary structure: A stable hairpin or other secondary structure near the UAA codon might cause the ribosome to stall and terminate. | - Analyze the mRNA sequence for potential secondary structures and redesign the gene sequence to minimize them without altering the amino acid sequence. | |
| Wild-type protein is produced instead of the UAA-containing protein | 1. Mis-acylation of the orthogonal tRNA: The orthogonal tRNA is being charged with a canonical amino acid by an endogenous synthetase. | - This indicates a lack of orthogonality. Re-engineer the orthogonal tRNA to minimize recognition by endogenous synthetases. |
| 2. "Leaky" suppression in the absence of the UAA: A near-cognate natural tRNA is suppressing the UAA codon at a low frequency. | - This is more common with UAG codons but can occur with UAA. Ensure that the observed full-length protein is indeed the UAA-containing variant using mass spectrometry. |
Quantitative Data
Table 1: Influence of the +4 Nucleotide on UAA Stop Codon Read-through Efficiency in Mammalian Cells
This table summarizes the relative read-through efficiencies at UAA stop codons followed by different nucleotides at the +4 position. Higher read-through indicates lower termination efficiency and thus a more favorable context for UAA incorporation. The data is presented as a percentage of read-through relative to a control construct.
| +4 Nucleotide | Relative Read-through Efficiency (%) | Interpretation for UAA Incorporation |
| C | High | Favorable |
| G | Moderate to High | Potentially Favorable |
| A | Low | Unfavorable |
| U | Very Low | Highly Unfavorable |
Data compiled and interpreted from references[3][4]. The exact efficiencies can vary depending on the specific sequence context and the experimental system.
Table 2: Comparison of UAG Suppression Efficiencies at Different Sites within a Reporter Protein
This table provides a representative example of how UAG suppression efficiency can vary at different positions within the same protein, highlighting the importance of the local sequence context.
| UAG Position in GFP | Suppression Efficiency (%) |
| Tyr39TAG | 45 ± 3 |
| Lys101TAG | 28 ± 2 |
| Ser147TAG | 62 ± 5 |
| Gln183TAG | 35 ± 4 |
Representative data based on findings reported in reference[17]. Efficiencies are relative and can differ based on the specific UAA, orthogonal pair, and expression system used.
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay for Quantifying UAA Incorporation Efficiency
This protocol provides a method to quantitatively assess the efficiency of UAA incorporation at a UAA stop codon using a dual-luciferase reporter system in mammalian cells.
1. Plasmid Construction: a. Construct a reporter plasmid containing a Firefly luciferase gene followed by a UAA stop codon, which is then followed by a Renilla luciferase gene in the same reading frame. b. Construct separate plasmids for the expression of the orthogonal aaRS and the suppressor tRNA.
2. Cell Culture and Transfection: a. Plate mammalian cells (e.g., HEK293T) in a 24-well plate and grow to 70-80% confluency. b. Co-transfect the cells with the dual-luciferase reporter plasmid and the plasmids encoding the orthogonal aaRS and suppressor tRNA using a suitable transfection reagent. c. In parallel, transfect a control group of cells with the same plasmids but without the addition of the UAA to the culture medium. d. Add the UAA to the experimental wells at the desired final concentration.
3. Cell Lysis: a. After 24-48 hours of incubation, wash the cells with PBS. b. Lyse the cells using a passive lysis buffer.
4. Luciferase Assay: a. Add the Firefly luciferase substrate to the cell lysate and measure the luminescence (this represents read-through). b. Subsequently, add the Renilla luciferase substrate (which also quenches the Firefly signal) and measure the luminescence (this serves as an internal control for transfection efficiency and cell number).
5. Data Analysis: a. Calculate the ratio of Firefly to Renilla luciferase activity for both the experimental (with UAA) and control (without UAA) samples. b. The UAA incorporation efficiency can be expressed as the fold increase in the Firefly/Renilla ratio in the presence of the UAA compared to its absence.
This protocol is a generalized guideline. For detailed steps and reagent concentrations, refer to specific dual-luciferase assay kit manuals and relevant literature.[10][11][12][18][19]
Visualizations
Caption: Workflow for UAA Incorporation.
References
- 1. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recognition of 3′ nucleotide context and stop codon readthrough are determined during mRNA translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. med.upenn.edu [med.upenn.edu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 4-F-Phe Expression in E. coli
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful expression of proteins containing the non-canonical amino acid 4-fluorophenylalanine (4-F-Phe) in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: Which E. coli host strains are recommended for 4-F-Phe expression?
A1: The choice of E. coli host strain is critical for successful protein expression incorporating 4-F-Phe. Strains derived from BL21(DE3) are a common starting point due to their deficiency in lon and ompT proteases, which reduces proteolytic degradation of the target protein.[1] For proteins that may be toxic to the host cell, strains with tighter control over expression, such as BL21-AI, are recommended.[1] If your protein is prone to insolubility, consider using strains like ArcticExpress(DE3) that express cold-adapted chaperonins to aid in proper folding at lower temperatures.[1]
Q2: What is the general principle behind incorporating 4-F-Phe into proteins in E. coli?
A2: The in vivo incorporation of 4-F-Phe relies on the use of an expanded genetic code.[2] This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair into the E. coli host. This synthetase is specifically evolved to recognize 4-F-Phe and attach it to its cognate tRNA. This tRNA, in turn, recognizes a nonsense codon, typically the amber stop codon (UAG), that has been engineered into the gene of interest at the desired incorporation site.[3] When the ribosome encounters the UAG codon, the charged tRNA delivers 4-F-Phe, resulting in its site-specific incorporation into the polypeptide chain.
Q3: Is 4-F-Phe toxic to E. coli cells?
A3: Yes, high concentrations of 4-F-Phe can be toxic to E. coli. It has been shown to have a bacteriostatic effect and can interfere with chromosome replication.[4][5] It is crucial to optimize the concentration of 4-F-Phe in the growth medium to ensure cell viability while maximizing incorporation efficiency.
Q4: How can I confirm the successful incorporation of 4-F-Phe into my target protein?
A4: The most definitive method for confirming the incorporation of 4-F-Phe is mass spectrometry.[2][6] By analyzing the intact protein, you can observe a mass shift corresponding to the replacement of a canonical amino acid with 4-F-Phe.
Troubleshooting Guides
Problem 1: Low or No Expression of the Target Protein
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Toxicity of the recombinant protein | Switch to an E. coli strain with tighter expression regulation, such as BL21-AI, which uses an arabinose-inducible promoter.[1] Consider adding glucose to the medium to further repress basal expression from the lac promoter.[7][8] |
| Codon Bias | The gene of interest may contain codons that are rarely used by E. coli, leading to translational stalling.[9][10] Use a host strain that co-expresses tRNAs for rare codons, such as Rosetta™ strains. Alternatively, synthesize a codon-optimized version of your gene.[1][11] |
| Plasmid Instability | If using a glycerol stock for transformations, the plasmid integrity may be compromised. Always use freshly transformed cells for expression experiments.[8] |
| mRNA Secondary Structure | Complex secondary structures in the mRNA can hinder ribosome binding and translation. Optimize the mRNA sequence to reduce secondary structure formation.[11] |
| Incorrect Promoter System | Ensure you are using a host strain compatible with your expression vector's promoter system (e.g., a (DE3) strain for T7 promoters).[1][9] |
Problem 2: Protein is Expressed but Forms Inclusion Bodies
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Expression Rate | Overly rapid protein synthesis can overwhelm the cell's folding machinery, leading to aggregation.[10] Reduce the induction temperature to 18-25°C and express for a longer period (12-16 hours).[2][8] Lower the concentration of the inducer (e.g., IPTG to 0.1-1 mM).[8] |
| Improper Protein Folding | Use an expression strain that co-expresses chaperones to assist in proper protein folding, such as ArcticExpress(DE3) for low-temperature expression.[1] |
| Suboptimal Growth Medium | Switch to a less rich medium, like M9 minimal medium, to slow down cell growth and protein expression.[8] |
| Missing Cofactors | If your protein requires a cofactor for proper folding, ensure it is added to the growth medium.[8] |
Problem 3: Low Incorporation Efficiency of 4-F-Phe
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal 4-F-Phe Concentration | Titrate the concentration of 4-F-Phe in the culture medium. A typical starting concentration is 1 mM.[2] Too low a concentration will limit incorporation, while too high a concentration can be toxic.[4] |
| Competition with Phenylalanine | The endogenous phenylalanyl-tRNA synthetase can compete with the orthogonal synthetase. Using an E. coli strain auxotrophic for phenylalanine can improve incorporation efficiency.[12] |
| Inefficient Orthogonal Synthetase/tRNA | The activity of the synthetase/tRNA pair is crucial. Ensure you are using a well-characterized and efficient pair for 4-F-Phe. You may need to screen different synthetase variants.[6] |
| Degradation of the Target Protein | If the protein with the incorporated non-canonical amino acid is less stable, it may be targeted for degradation. Use protease-deficient strains like BL21(DE3).[1] |
Comparative Data of Recommended E. coli Host Strains
| Strain | Genotype/Key Features | Primary Application for 4-F-Phe Expression | Promoter System |
| BL21(DE3) | lon and ompT protease deficient.[1] | General purpose protein expression. Good starting point. | T7 (IPTG inducible) |
| BL21-AI | T7 RNA polymerase gene is under the control of the araBAD promoter.[1] | Expression of toxic proteins due to very tight regulation. | T7 (Arabinose inducible) |
| C41(DE3) / C43(DE3) | Mutations in the lacUV5 promoter reduce T7 RNA polymerase expression.[1] | Expression of toxic and membrane proteins. | T7 (IPTG inducible) |
| ArcticExpress(DE3) | Co-expresses cold-adapted chaperonins Cpn10 and Cpn60.[1] | Improving solubility of proteins prone to aggregation. | T7 (IPTG inducible) |
| Rosetta™(DE3) | Supplies tRNAs for rare codons (AUA, AGG, AGA, CUA, CCC, GGA). | Expression of genes from organisms with different codon usage. | T7 (IPTG inducible) |
Experimental Protocols
Protocol 1: General Workflow for 4-F-Phe Incorporation in E. coli
-
Transformation : Transform the expression plasmid containing the gene of interest (with an amber stop codon at the desired position) and the plasmid containing the orthogonal synthetase/tRNA pair into a suitable E. coli host strain.
-
Starter Culture : Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.[2]
-
Expression Culture : The next day, inoculate 1 L of fresh LB medium (with antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[2]
-
Addition of 4-F-Phe : Add 4-fluorophenylalanine to the culture to a final concentration of 1 mM.[2]
-
Induction : Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM or L-arabinose).[2]
-
Expression : Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.[2]
-
Harvesting : Harvest the cells by centrifugation.
-
Analysis : Purify the protein using standard protocols and confirm the incorporation of 4-F-Phe by mass spectrometry.[2]
Visualizations
Caption: Experimental workflow for site-specific incorporation of 4-F-Phe in E. coli.
Caption: Troubleshooting decision tree for 4-F-Phe expression in E. coli.
References
- 1. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 2. benchchem.com [benchchem.com]
- 3. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Effect of p-Fluorophenylalanine on Chromosome Replication in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 5. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 12. Application of an Escherichia coli triple reporter strain for at‐line monitoring of single‐cell physiology during L‐phenylalanine production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Induction Conditions for 4-Fluorophenylalanine (4-F-Phe) Incorporation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the incorporation of the non-canonical amino acid 4-Fluorophenylalanine (4-F-Phe) into recombinant proteins.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting induction conditions (IPTG concentration and temperature) for expressing a protein with 4-F-Phe?
A1: For the incorporation of 4-F-Phe, a good starting point for induction is an IPTG concentration in the range of 0.1 to 1 mM and a reduced temperature between 18°C and 25°C.[1] It is often beneficial to start with a lower IPTG concentration (e.g., 0.1-0.5 mM) to reduce metabolic burden on the host cells and improve protein solubility.[2] The induction is typically carried out for 12-16 hours at these lower temperatures.
Q2: How can I confirm the successful incorporation of 4-F-Phe into my target protein?
A2: The most definitive method for confirming the incorporation of 4-F-Phe is mass spectrometry (MS).[1] An increase in the molecular weight of the protein corresponding to the mass difference between phenylalanine and 4-F-Phe (an increase of approximately 18 Da) provides clear evidence of successful incorporation.[1] Additionally, ¹⁹F NMR can be used as a direct and unambiguous method to detect the presence of the fluorine atom.[1]
Q3: Can 4-F-Phe be toxic to the E. coli expression host?
A3: Yes, high concentrations of 4-F-Phe or high levels of its incorporation into proteins can be toxic to E. coli. This toxicity can manifest as reduced cell growth or cell death after induction. Strategies to mitigate toxicity include using a tightly regulated expression system, optimizing the concentration of 4-F-Phe in the growth medium, and using lower induction temperatures and IPTG concentrations to slow down protein production.
Q4: What is the role of the orthogonal aminoacyl-tRNA synthetase/tRNA pair in 4-F-Phe incorporation?
A4: The orthogonal aminoacyl-tRNA synthetase/tRNA pair is essential for the site-specific incorporation of 4-F-Phe. The synthetase is engineered to specifically recognize and charge the orthogonal tRNA with 4-F-Phe. This charged tRNA then recognizes a nonsense codon (typically the amber stop codon, UAG) that has been introduced into the gene of interest at the desired incorporation site, leading to the insertion of 4-F-Phe instead of a canonical amino acid.[3]
Troubleshooting Guides
Issue 1: Low or No Protein Expression
Symptoms:
-
No visible band of the target protein on an SDS-PAGE gel.
-
Very faint band of the target protein on a Western blot.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal IPTG Concentration | Perform a small-scale optimization experiment with a range of IPTG concentrations (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mM). Higher concentrations of IPTG do not always lead to higher yields of soluble protein and can sometimes be inhibitory.[4] |
| Inappropriate Induction Temperature | Test a range of induction temperatures (e.g., 18°C, 25°C, 30°C, and 37°C). Lower temperatures often slow down protein synthesis, which can promote proper folding and increase the yield of soluble protein.[2][5] |
| Toxicity of 4-F-Phe or the expressed protein | Use a lower concentration of 4-F-Phe in the growth medium. Additionally, try reducing the IPTG concentration and induction temperature to decrease the rate of protein expression. Consider using an E. coli strain designed for the expression of toxic proteins. |
| Inefficient orthogonal tRNA/synthetase system | Ensure that the plasmid encoding the orthogonal tRNA/synthetase pair is correctly maintained and that the expression of these components is sufficient. Some systems require a separate inducer (e.g., arabinose) for the synthetase expression. |
| Plasmid Instability or Mutation | Sequence-verify your expression plasmid to ensure the gene of interest and the amber codon are intact. Prepare fresh transformations from your plasmid stock. |
Issue 2: Low Incorporation Efficiency of 4-F-Phe
Symptoms:
-
Mass spectrometry analysis shows a significant population of protein without the expected mass shift.
-
A truncated protein product is observed on an SDS-PAGE gel or Western blot.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient 4-F-Phe concentration | Optimize the concentration of 4-F-Phe in the growth medium. Ensure that it is not a limiting factor during protein expression. A typical starting concentration is 1 mM. |
| Competition with endogenous Phenylalanine | Use a phenylalanine auxotrophic E. coli strain or a defined minimal medium to reduce the background levels of endogenous phenylalanine. |
| Suboptimal activity of the orthogonal synthetase | Ensure the expression of the orthogonal synthetase is optimal. If its expression is inducible, optimize the inducer concentration and timing. |
| Inefficient suppression of the amber codon | High levels of protein expression can sometimes overwhelm the translational machinery, leading to premature termination at the amber codon. Try reducing the IPTG concentration and/or the induction temperature. |
Issue 3: Protein Insolubility (Inclusion Bodies)
Symptoms:
-
A strong band for the target protein is observed in the insoluble fraction (pellet) after cell lysis.
-
Low yield of purified protein from the soluble fraction.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High rate of protein expression | Lower the IPTG concentration (e.g., to 0.05-0.1 mM) and decrease the induction temperature (e.g., to 18-25°C) to slow down protein synthesis and allow more time for proper folding.[2][5] |
| Incorrect protein folding due to 4-F-Phe | The incorporation of 4-F-Phe can sometimes alter the folding landscape of a protein. In addition to optimizing induction conditions, consider co-expressing molecular chaperones to assist in proper folding. |
| Suboptimal lysis buffer conditions | Ensure the lysis buffer has an appropriate pH and contains additives like glycerol or non-denaturing detergents that can help maintain protein solubility. |
Experimental Protocols
Protocol 1: Small-Scale Optimization of IPTG and Temperature
This protocol describes a method for systematically testing different IPTG concentrations and induction temperatures to determine the optimal conditions for expressing a protein with 4-F-Phe.
Materials:
-
E. coli BL21(DE3) strain co-transformed with the expression plasmid for the target protein (containing a TAG codon) and the plasmid for the orthogonal tRNA/synthetase pair for 4-F-Phe.
-
Luria-Bertani (LB) medium or minimal medium.
-
Appropriate antibiotics.
-
4-Fluorophenylalanine (4-F-Phe).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M).
-
Shaking incubators set to different temperatures.
-
Spectrophotometer.
Procedure:
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Expression Cultures: The next day, inoculate a larger volume of fresh medium (e.g., 50 mL per condition to be tested) with the overnight culture to an initial OD₆₀₀ of ~0.05-0.1.
-
Growth: Incubate the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Addition of 4-F-Phe: Add 4-F-Phe to each culture to a final concentration of 1 mM.
-
Induction Matrix:
-
Divide the main culture into smaller, equal volumes (e.g., 5 mL) in separate flasks or tubes.
-
Set up a matrix of conditions by adding different final concentrations of IPTG (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mM) to different sets of cultures.
-
Place these sets of cultures in shaking incubators at different temperatures (e.g., 18°C, 25°C, 30°C).
-
-
Expression: Incubate the cultures under the different induction conditions for a set period (e.g., 16 hours for lower temperatures, 4 hours for higher temperatures).
-
Harvesting: Harvest a normalized amount of cells (e.g., based on final OD₆₀₀) from each condition by centrifugation.
-
Analysis:
-
Lyse the cell pellets and separate the soluble and insoluble fractions.
-
Analyze the protein expression levels in both fractions by SDS-PAGE and Western blot.
-
For the conditions that show the best expression of soluble protein, perform a larger scale expression and purify the protein.
-
Confirm the incorporation of 4-F-Phe and quantify the incorporation efficiency using mass spectrometry.[1]
-
Data Presentation: Optimization of Induction Conditions
| IPTG (mM) | Temperature (°C) | Soluble Protein Yield (mg/L) | Incorporation Efficiency (%) | Notes |
| 0.1 | 18 | Data from experiment | Data from experiment | Lower temperature may improve folding. |
| 0.5 | 18 | Data from experiment | Data from experiment | |
| 1.0 | 18 | Data from experiment | Data from experiment | Higher IPTG may increase metabolic load. |
| 0.1 | 25 | Data from experiment | Data from experiment | |
| 0.5 | 25 | Data from experiment | Data from experiment | Often a good balance of yield and time. |
| 1.0 | 25 | Data from experiment | Data from experiment | |
| 0.1 | 30 | Data from experiment | Data from experiment | Higher temperature may lead to inclusion bodies. |
| 0.5 | 30 | Data from experiment | Data from experiment | |
| 1.0 | 30 | Data from experiment | Data from experiment |
Protocol 2: Mass Spectrometry Analysis of 4-F-Phe Incorporation
This protocol provides a general workflow for confirming and quantifying the incorporation of 4-F-Phe using electrospray ionization mass spectrometry (ESI-MS).
Materials:
-
Purified protein containing 4-F-Phe.
-
Volatile buffer (e.g., ammonium acetate).
-
Solvents for mass spectrometry (e.g., acetonitrile, water, formic acid).
-
Electrospray ionization mass spectrometer.
Procedure:
-
Sample Preparation: Buffer exchange the purified protein into a volatile buffer (e.g., 100 mM ammonium acetate, pH 7.0) to remove non-volatile salts.
-
Sample Dilution: Dilute the protein sample to a final concentration of 1-10 µM in a solution of 50% acetonitrile/50% water with 0.1% formic acid.
-
Mass Spectrometry Analysis:
-
Infuse the sample into the ESI mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode over a mass range appropriate for the expected molecular weight of the protein.
-
-
Data Analysis:
-
Deconvolute the resulting multiply charged ion series to obtain the molecular weight of the protein.
-
Compare the experimentally determined molecular weight with the theoretical molecular weight of the protein with and without 4-F-Phe incorporation. A mass increase of approximately 18.0 Da per 4-F-Phe incorporated confirms successful incorporation.[1]
-
The relative intensities of the peaks corresponding to the incorporated and unincorporated protein can be used to estimate the incorporation efficiency.
-
Visualizations
Caption: Workflow for optimizing 4-F-Phe incorporation.
Caption: Troubleshooting logic for 4-F-Phe expression issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Stabilization of 4-Fluorophenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the metabolic degradation of 4-fluorophenylalanine (4-FPA) in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway responsible for the degradation of 4-fluorophenylalanine (4-FPA) in vivo?
A1: The primary metabolic pathway for 4-FPA degradation in vivo is its conversion to tyrosine. This hydroxylation reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH).[1] The stability of the carbon-fluorine bond generally enhances the metabolic stability of fluorinated compounds compared to their non-fluorinated analogs, but this enzymatic conversion remains a significant route of degradation for 4-FPA.
Q2: How can the metabolic conversion of 4-FPA to tyrosine be prevented?
A2: The most effective strategy to prevent the conversion of 4-FPA to tyrosine is to inhibit the activity of phenylalanine hydroxylase (PAH). This can be achieved through the co-administration of a competitive inhibitor of PAH. These inhibitors structurally resemble phenylalanine and compete for the active site of the enzyme, thereby reducing the metabolism of 4-FPA.
Q3: What are some examples of phenylalanine hydroxylase (PAH) inhibitors?
A3: One example of a competitive inhibitor for PAH is DL-Homophenylalanine. Due to its structural similarity to phenylalanine, it can occupy the active site of PAH and reduce the enzymatic conversion of other substrates like 4-FPA. It is important to note that while other enzyme inhibitors exist, their suitability for in vivo use must be carefully considered to avoid toxicity.
Q4: What are the potential consequences of unintended 4-FPA metabolism in my experiments?
A4: Unintended metabolism of 4-FPA to tyrosine can lead to several experimental complications. If 4-FPA is being used as a tracer or for incorporation into proteins, its conversion to tyrosine will lead to inaccurate measurements and the unintended presence of tyrosine in place of 4-FPA. This can confound data interpretation, particularly in studies relying on the unique properties of the fluorine atom for detection or functional analysis.
Q5: How can I monitor the in vivo stability of 4-FPA and the effectiveness of a PAH inhibitor?
A5: The in vivo stability of 4-FPA and the efficacy of a PAH inhibitor can be monitored by measuring the plasma concentrations of both 4-FPA and tyrosine over time. This is typically achieved using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[2][3][4][5][6] By comparing the pharmacokinetic profiles of 4-FPA in the presence and absence of an inhibitor, you can quantify the extent of metabolic inhibition.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with 4-fluorophenylalanine.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low plasma concentrations of 4-FPA. | High metabolic clearance of 4-FPA due to significant phenylalanine hydroxylase (PAH) activity. | Co-administer a competitive inhibitor of PAH, such as DL-Homophenylalanine, to reduce the conversion of 4-FPA to tyrosine. Optimize the dose and timing of the inhibitor administration. |
| Detection of tyrosine in samples where only 4-FPA was administered. | In vivo conversion of 4-FPA to tyrosine by PAH. | Implement a PAH inhibition strategy. Confirm the identity of tyrosine using appropriate analytical standards and methods like HPLC or mass spectrometry. |
| High variability in 4-FPA levels between experimental subjects. | Differences in individual metabolic rates (PAH activity) among subjects. | Ensure consistent dosing and administration of both 4-FPA and the PAH inhibitor. Consider using a genetically homogeneous animal model if possible. Increase the sample size to improve statistical power. |
| The PAH inhibitor appears to be ineffective. | - Insufficient dosage of the inhibitor. - Poor bioavailability of the inhibitor. - Incorrect timing of inhibitor administration relative to 4-FPA. | - Perform a dose-response study to determine the optimal concentration of the inhibitor. - Investigate the pharmacokinetic properties of the inhibitor to ensure it reaches effective concentrations at the site of metabolism. - Administer the inhibitor prior to 4-FPA to ensure PAH is blocked before the substrate is introduced. |
Data Presentation
The following table summarizes the expected impact of phenylalanine hydroxylase (PAH) inhibition on the in vivo conversion of 4-fluorophenylalanine (4-FPA) to tyrosine. The data is synthesized from typical metabolic rates observed in vivo.[1][7][8]
| Parameter | 4-FPA Administration Alone | 4-FPA Co-administered with PAH Inhibitor |
| 4-FPA to Tyrosine Conversion Rate (approx.) | 10-20% of administered dose | < 5% of administered dose |
| 4-FPA Plasma Half-life (t1/2) | Variable, dependent on metabolic rate | Significantly increased |
| Peak Plasma Concentration of Tyrosine (from 4-FPA) | Measurable increase above baseline | Minimal to no increase above baseline |
Experimental Protocols
Protocol 1: In Vivo Administration of 4-FPA with a PAH Inhibitor in a Rodent Model
This protocol provides a general framework. Specific doses and timings should be optimized for your experimental model and objectives.
Materials:
-
4-Fluorophenylalanine (4-FPA) solution for injection (sterile, pH-adjusted)
-
DL-Homophenylalanine (PAH inhibitor) solution for injection (sterile, pH-adjusted)
-
Experimental animals (e.g., mice or rats)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge for plasma separation
-
HPLC system with fluorescence or mass spectrometry detector
Procedure:
-
Animal Acclimatization: Acclimate animals to the experimental conditions for at least one week.
-
Inhibitor Administration: Administer DL-Homophenylalanine via an appropriate route (e.g., intraperitoneal injection) at a pre-determined dose. The inhibitor should be given 30-60 minutes before 4-FPA administration to ensure adequate distribution and enzyme inhibition.
-
4-FPA Administration: Administer the 4-FPA solution via the desired route (e.g., intravenous or intraperitoneal injection).
-
Blood Sampling: Collect blood samples at various time points post-4-FPA administration (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for 4-FPA and tyrosine concentrations using a validated HPLC method.
-
Control Group: Include a control group of animals that receive 4-FPA but not the PAH inhibitor to establish a baseline for metabolic conversion.
Protocol 2: HPLC Analysis of 4-FPA and Tyrosine in Plasma
This is a generalized protocol; specific parameters will depend on the HPLC system and column used.[2][3][4][5][6]
Materials:
-
Plasma samples
-
Perchloric acid or other protein precipitation agent
-
Mobile phase (e.g., acetonitrile/water mixture)
-
4-FPA and Tyrosine analytical standards
-
HPLC system with a C18 column and a fluorescence detector
Procedure:
-
Protein Precipitation: Deproteinize plasma samples by adding a precipitating agent like perchloric acid, followed by vortexing and centrifugation.
-
Sample Injection: Inject the supernatant into the HPLC system.
-
Chromatographic Separation: Use an isocratic or gradient elution with an appropriate mobile phase to separate 4-FPA and tyrosine.
-
Detection: Detect the analytes using a fluorescence detector (e.g., excitation at 210-215 nm and emission at 280-305 nm).
-
Quantification: Create a standard curve using known concentrations of 4-FPA and tyrosine to quantify their levels in the plasma samples.
Visualizations
Caption: Metabolic conversion of 4-FPA to tyrosine by Phenylalanine Hydroxylase.
Caption: Workflow for in vivo stabilization and analysis of 4-FPA.
Caption: Decision tree for troubleshooting low 4-FPA levels in vivo.
References
- 1. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of phenylalanine and tyrosine in plasma and dried blood samples using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylketonuria. The in vivo hydroxylation rate of phenylalanine into tyrosine is decreased - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in SPPS with Fluorinated Amino acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Solid-Phase Peptide Synthesis (SPPS) with fluorinated amino acids.
Troubleshooting Guide
Incorporating fluorinated amino acids into peptides can significantly enhance their therapeutic properties; however, it also introduces unique challenges during SPPS. The increased hydrophobicity and altered electronic properties of fluorinated residues can lead to issues such as incomplete coupling, difficult deprotection, and peptide aggregation. This guide provides solutions to common problems encountered during the synthesis of fluorinated peptides.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Steric Hindrance: The bulky nature of some fluorinated amino acids can hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1] Altered Reactivity: The electron-withdrawing nature of fluorine atoms can reduce the nucleophilicity of the N-terminal amine, slowing down the coupling reaction. | Optimize Coupling Reagents: Utilize more efficient coupling reagents like HATU, which forms a more reactive OAt-ester intermediate compared to HBTU, leading to faster and more complete coupling.[2][3][4] Increase Reagent Concentration and Time: Increase the concentration of the activated amino acid and the coupling time to drive the reaction to completion. Double Coupling: Perform a second coupling step to ensure complete reaction at difficult positions. |
| Incomplete Fmoc Deprotection | Aggregation: The growing fluorinated peptide chain can aggregate on the resin, sterically hindering access of the deprotection reagent (e.g., piperidine) to the Fmoc group.[5] Solvent Issues: Poor swelling of the resin in the chosen solvent can limit reagent accessibility. | Use Stronger Deprotection Reagents: For difficult deprotections, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine.[6][7][8] Optimize Deprotection Time: Increase the deprotection time or perform multiple short deprotection steps. For instance, instead of a single 20-minute deprotection, two 10-minute treatments with fresh reagent can be more effective.[9] Incorporate Chaotropic Agents: Add chaotropic agents or use solvents known to disrupt secondary structures, such as hexafluoroisopropanol (HFIP).[10][11] |
| Peptide Aggregation | Increased Hydrophobicity: Fluorination significantly increases the hydrophobicity of amino acid side chains, promoting intermolecular interactions and aggregation.[12][13][14] Secondary Structure Formation: Fluorinated residues can influence the formation of stable secondary structures like β-sheets, which are prone to aggregation.[10][15] | Incorporate Aggregation-Disrupting Solvents: Use solvents like HFIP or trifluoroethanol (TFE) in wash steps or as co-solvents during coupling to disrupt hydrogen bonding and break up aggregates.[10][11] Low-Loading Resins: Utilize resins with a lower substitution level to increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation. Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at strategic positions in the peptide backbone to disrupt the formation of regular secondary structures. |
| Poor Solubility of Cleaved Peptide | High Hydrophobicity: The final fluorinated peptide may have very low solubility in standard aqueous buffers and organic solvents used for purification.[5][16] | Use Fluorinated Alcohols for Dissolution: Initially dissolve the crude peptide in a small amount of a fluorinated alcohol like HFIP or TFE before diluting with the desired buffer for purification.[11] Optimize HPLC Mobile Phase: For RP-HPLC, consider using mobile phases containing n-propanol or isopropanol in addition to or instead of acetonitrile to improve the solubility of highly hydrophobic peptides.[16] Test a Range of Solvents: Systematically test the solubility of a small amount of the crude peptide in various solvents (e.g., DMSO, DMF, ACN) to identify the most suitable one for your application.[17] |
Quantitative Data Summary
While specific quantitative data for every fluorinated amino acid is sequence-dependent and not always available, the following tables provide a general overview of the expected impact and performance of different reagents.
Table 1: Comparative Coupling Efficiency of HBTU vs. HATU for Sterically Hindered Residues
| Parameter | HBTU | HATU | Rationale |
| Typical Yield | Good to High (>85%) | High to Very High (>95%) | The OAt-ester formed by HATU is more reactive, leading to more complete reactions.[2][3] |
| Reaction Speed | Slower | Faster | The higher reactivity of the HATU-derived active ester results in faster coupling kinetics.[2] |
| Risk of Epimerization | Higher | Lower | The faster reaction time with HATU reduces the window for side reactions like epimerization.[2] |
Table 2: Fmoc Deprotection Reagents and Conditions
| Reagent | Typical Concentration | Relative Deprotection Time | Notes |
| Piperidine | 20% in DMF | Standard | The most common deprotection reagent.[7][9] |
| 4-Methylpiperidine | 20% in DMF | Similar to Piperidine | A less toxic alternative to piperidine with comparable efficiency.[7][9] |
| Piperazine/DBU | 10% Piperazine, 1-5% DBU in DMF | Faster | A more potent combination for difficult deprotections, with complete removal in under a minute in some cases.[6][8] |
| Morpholine | 50% in DMF | Slower | A milder alternative, often used for sensitive glycopeptides.[8][18] |
Table 3: Solubility of Peptides Containing 4-Fluorophenylalanine
| Solvent | General Solubility | Application Notes |
| Aqueous Buffers (e.g., PBS) | Low | Solubility is highly sequence-dependent and generally poor for peptides with multiple 4-F-Phe residues.[16] |
| Acetonitrile (ACN) | Moderate | Often used as the organic phase in RP-HPLC, but may not be sufficient for highly fluorinated peptides.[16][17] |
| Dimethylformamide (DMF) | Good | A good solvent for many peptides, but its high boiling point can make it difficult to remove.[17] |
| Dimethyl Sulfoxide (DMSO) | Good | A versatile solvent for dissolving hydrophobic peptides for biological assays.[16][17] |
| Hexafluoroisopropanol (HFIP) | Excellent | A powerful solvent for disrupting aggregation and solubilizing highly hydrophobic and fluorinated peptides.[11] |
Frequently Asked Questions (FAQs)
Q1: How does the position of fluorine on an aromatic amino acid affect SPPS?
A1: The position of fluorine on the aromatic ring of an amino acid like phenylalanine can influence its electronic properties and steric bulk, which in turn can affect coupling and deprotection kinetics. For example, a fluorine atom at the para-position (4-F-Phe) has a strong electron-withdrawing effect that can slightly alter the reactivity of the amino acid. While generally well-tolerated in SPPS, challenging sequences may require optimization of coupling and deprotection times.
Q2: Can I use standard cleavage cocktails for peptides containing fluorinated amino acids?
A2: Yes, standard cleavage cocktails, typically containing trifluoroacetic acid (TFA) and scavengers, are generally effective for cleaving fluorinated peptides from the resin and removing side-chain protecting groups. However, due to the increased hydrophobicity of fluorinated peptides, the cleaved peptide may be prone to precipitation in the cleavage mixture. It is important to ensure that a sufficient volume of cleavage cocktail is used and that the peptide is effectively precipitated and washed with cold ether.
Q3: How can I monitor the aggregation of my fluorinated peptide during synthesis?
A3: On-resin aggregation can be indirectly monitored by observing the swelling of the resin beads. A noticeable decrease in resin volume can indicate aggregation. Additionally, difficult or slow Fmoc deprotection, as monitored by UV absorbance of the dibenzofulvene-piperidine adduct, can also be a sign of aggregation. For a more direct assessment, a small amount of the peptide-resin can be cleaved and analyzed by RP-HPLC to check for the presence of deletion or truncated sequences, which are often byproducts of incomplete reactions due to aggregation. Size-exclusion chromatography (SEC-HPLC) can also be used to detect and quantify aggregates in the cleaved peptide.[19]
Q4: Are there any special considerations for the purification of fluorinated peptides by RP-HPLC?
A4: Yes, the increased hydrophobicity of fluorinated peptides often leads to longer retention times on reverse-phase columns.[16] You may need to adjust your gradient to be shallower and start with a higher initial concentration of the organic mobile phase. If solubility in the mobile phase is an issue, consider using n-propanol or isopropanol as an organic modifier.[16] It is also crucial to ensure the crude peptide is fully dissolved before injection, possibly using a small amount of a strong organic solvent like DMSO or HFIP.[16]
Q5: Will the incorporation of fluorinated amino acids affect the final structure of my peptide?
A5: Yes, fluorination can have a significant impact on the conformational preferences of a peptide. The steric bulk and electronic effects of fluorine can influence backbone dihedral angles and side-chain rotamer populations.[20] Fluorinated amino acids can be used to stabilize or destabilize secondary structures such as α-helices and β-sheets.[10][13] It is advisable to use analytical techniques like Circular Dichroism (CD) or Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the secondary structure of the final purified peptide.[20]
Experimental Protocols
Protocol 1: Fmoc-SPPS of a Peptide Containing 4-Fluorophenylalanine
This protocol describes the manual solid-phase synthesis of a peptide containing 4-fluoro-L-phenylalanine (4-F-Phe) using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-4-F-Phe-OH)
-
Coupling reagent: HATU
-
Base: Diisopropylethylamine (DIEA)
-
Deprotection reagent: 20% (v/v) piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for at least 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling (for non-fluorinated amino acids):
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and DIEA (6 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue), continue the reaction and re-test. If it remains positive, consider a double coupling.
-
Once the Kaiser test is negative (colorless or yellow), wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Coupling of Fmoc-4-F-Phe-OH:
-
Follow the same procedure as in step 3, using Fmoc-4-F-Phe-OH. Due to potential steric hindrance, allow for a longer coupling time (2-4 hours) and be prepared to perform a double coupling if necessary.
-
-
Repeat Cycles: Repeat the deprotection (step 2) and coupling (step 3 or 4) cycles for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Final Wash: Wash the peptide-resin thoroughly with DMF, followed by DCM, and finally MeOH. Dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection of the Fluorinated Peptide
Materials:
-
Dry peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge tubes
-
Lyophilizer
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Combine the filtrates and precipitate the peptide by adding it dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).
-
A white precipitate of the crude peptide should form.
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and residual TFA.
-
Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.
-
For long-term storage, lyophilize the peptide from a water/acetonitrile mixture.
Protocol 3: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
Materials:
-
Crude fluorinated peptide
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Solvent for sample preparation (e.g., 50% acetonitrile/water or a small amount of DMSO)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in the chosen solvent. If using DMSO, use the minimum volume necessary and then dilute with Mobile Phase A.
-
HPLC Method:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the peptide sample.
-
Run a linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B over 30 minutes).
-
Monitor the absorbance at 220 nm and 280 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the peptide by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Collect the fraction corresponding to the main peak for mass spectrometry analysis to confirm the molecular weight of the synthesized fluorinated peptide.
-
Visualizations
Troubleshooting Workflow for SPPS of Fluorinated Peptides
Caption: Troubleshooting workflow for SPPS with fluorinated amino acids.
Impact of Fluorination on Peptide Aggregation
Caption: Impact of fluorination on peptide aggregation and mitigation.
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 10. daniloroccatano.blog [daniloroccatano.blog]
- 11. researchgate.net [researchgate.net]
- 12. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Changes in the Secondary Structure and Assembly of Proteins on Fluoride Ceramic (CeF3) Nanoparticle Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chempep.com [chempep.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Plasmid Optimization for Enhanced Unnatural Amino Acid (UAA) Incorporation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with unnatural amino acid (UAA) incorporation. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your plasmids and experimental workflows for enhanced UAA incorporation efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a plasmid system for UAA incorporation?
A1: A typical plasmid system for site-specific UAA incorporation consists of two main components:
-
An expression vector for the protein of interest: This plasmid contains the gene for your target protein, engineered to have an in-frame amber stop codon (TAG) at the desired UAA insertion site.[1][2]
-
A plasmid encoding the orthogonal translation system (OTS): This plasmid carries the genes for the engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA).[3][4][5] The aaRS is specifically evolved to recognize and charge the UAA onto the suppressor tRNA, which in turn recognizes the amber codon.[6]
For efficient UAA incorporation, these components are often combined into a single vector or co-expressed from multiple plasmids.[3]
Q2: Which stop codon is most commonly used for UAA incorporation and why?
A2: The amber stop codon (UAG or TAG in DNA) is the most frequently used codon for UAA incorporation.[1][2] This is primarily due to its relatively low natural occurrence in many expression hosts and the availability of well-characterized orthogonal suppressor tRNA systems that recognize it.[2]
Q3: What are the critical factors influencing the efficiency of UAA incorporation?
A3: Several factors can significantly impact the efficiency of UAA incorporation:
-
Expression levels of the aaRS and suppressor tRNA: Sufficient levels of both components are crucial for efficient charging of the UAA and suppression of the amber codon.[7][8]
-
Orthogonality of the aaRS/tRNA pair: The engineered synthetase should not recognize any endogenous amino acids, and the suppressor tRNA should not be charged by any endogenous synthetases to prevent mis-incorporation.[9]
-
Competition with release factors: In host cells, release factor 1 (RF1) recognizes the amber stop codon and terminates translation.[10] The efficiency of UAA incorporation is a competition between the suppressor tRNA and RF1. Using an E. coli strain with a deleted or down-regulated RF1 can improve efficiency.[10]
-
Concentration of the UAA: The unnatural amino acid must be supplied in the growth media at an optimal concentration.[11] It needs to be cell-permeable and non-toxic to the host organism.[1]
-
Codon context: The nucleotides surrounding the amber codon can influence suppression efficiency.[12][13]
Q4: Can I incorporate more than one UAA into a single protein?
A4: Yes, it is possible to incorporate multiple UAAs into a single protein. This can be achieved by using different orthogonal pairs that recognize distinct codons, such as different stop codons (e.g., amber and opal) or quadruplet codons.[14][15][16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of full-length protein | Inefficient amber suppression: - Suboptimal expression of aaRS or tRNACUA.[7][8] - Low concentration or poor uptake of the UAA.[11] - Competition from release factor 1 (RF1).[10] - The chosen site for UAA incorporation is not permissive. | - Optimize the promoter strength and copy number of the aaRS and tRNA genes.[3] - Test a range of UAA concentrations in the growth media (e.g., 50 µM to 400 µM).[11] - Use an E. coli strain with a deleted or down-regulated RF1 (e.g., C321.ΔA).[10] - Test different insertion sites within your protein of interest.[13] |
| Plasmid or cloning issues: - Incorrect plasmid construction. - Problems with competent cells or transformation.[17][18] | - Verify plasmid sequences by sequencing. - Use high-efficiency competent cells and include positive and negative controls in your transformation experiments.[17] | |
| High levels of truncated protein | Dominant translation termination: - The suppressor tRNA is outcompeted by the release factor. | - Increase the expression level of the suppressor tRNA.[1] - Switch to an RF1-deficient expression host.[10] |
| Full-length protein observed, but mass spectrometry shows incorporation of a natural amino acid | Lack of orthogonality: - The engineered aaRS is charging the suppressor tRNA with a natural amino acid. - An endogenous synthetase is charging the suppressor tRNA. | - Perform negative selection during the evolution of your aaRS to ensure it does not recognize any of the 20 canonical amino acids. - Ensure your suppressor tRNA is not a substrate for endogenous synthetases.[9] |
| Toxicity to host cells | Overexpression of OTS components: - High levels of foreign aaRS or tRNA can be toxic to the host.[19][20] - The UAA itself may be toxic at high concentrations. | - Use inducible promoters to control the expression of the aaRS and tRNA. - Determine the optimal, non-toxic concentration of the UAA for your specific host strain. |
Quantitative Data Summary
Table 1: Amber Suppression Efficiency in Different Contexts
| Reporter Construct | Suppression Efficiency in DH10B (%) | Suppression Efficiency in C321.ΔA (RF1 deleted) (%) |
| GFP-Y39TAG | 51.2 ± 1.9 | 75.5 ± 4.9 |
| GFP-K101TAG | 117.0 ± 2.6 | 103.7 ± 5.5 |
| GFP-Q183TAG | 85.7 ± 3.2 | 95.1 ± 6.1 |
Data adapted from studies on amber codon reassignment efficiencies.[10] Efficiencies are reported as the fluorescence of the suppressed protein relative to the wild-type protein.
Table 2: Kinetic Parameters of an Engineered Aminoacyl-tRNA Synthetase
| Engineered aaRS | Unnatural Amino Acid | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| MjTyrRS mutant | p-azido-L-phenylalanine (AzF) | 230 | 0.045 | 196 |
This table summarizes the kinetic parameters for a commonly used engineered aaRS variant.[6] These values indicate the enzyme's affinity for the UAA and its catalytic efficiency.
Experimental Protocols
Protocol 1: Plasmid Construction for UAA Incorporation
-
Gene of Interest Preparation:
-
Introduce an amber stop codon (TAG) at the desired site in your gene of interest using site-directed mutagenesis.
-
Clone the modified gene into a suitable expression vector with an appropriate promoter and selection marker.
-
-
Orthogonal Translation System Plasmid:
-
Obtain or synthesize the genes for the engineered aminoacyl-tRNA synthetase (aaRS) and the suppressor tRNA (tRNACUA).
-
Clone the aaRS and tRNA genes into a separate plasmid, often with a different origin of replication and selection marker than the expression vector for the protein of interest. It is beneficial to place the tRNA under the control of a strong, constitutive promoter.[3]
-
-
Verification:
-
Sequence-verify all constructed plasmids to ensure the integrity of the genes and the presence of the amber codon.
-
Protocol 2: Protein Expression with UAA Incorporation in E. coli
-
Transformation:
-
Co-transform the expression plasmid containing your gene of interest and the plasmid encoding the orthogonal translation system into a suitable E. coli expression strain (e.g., DH10B or an RF1-deficient strain like C321.ΔA).
-
-
Culture Growth:
-
Inoculate a single colony into a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C.
-
The next day, dilute the starter culture into a larger volume of expression medium (e.g., Terrific Broth) containing the antibiotics and the unnatural amino acid at the desired concentration (typically 1 mM, but may require optimization).
-
-
Induction and Expression:
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG for lac-based promoters).
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to enhance protein folding and solubility.
-
-
Harvesting and Analysis:
-
Harvest the cells by centrifugation.
-
Analyze the protein expression by SDS-PAGE and Western blotting to confirm the presence of the full-length protein.
-
Purify the protein using appropriate chromatography techniques.
-
Confirm UAA incorporation by mass spectrometry.
-
Visualizations
Caption: Workflow for UAA incorporation.
Caption: Troubleshooting low protein yield.
References
- 1. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 2. Strategies for Incorporating Unnatural Amino Acids into Proteins | MolecularCloud [molecularcloud.org]
- 3. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Crucial Optimization of Translational Components towards Efficient Incorporation of Unnatural Amino Acids into Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crucial Optimization of Translational Components towards Efficient Incorporation of Unnatural Amino Acids into Proteins in Mammalian Cells | PLOS One [journals.plos.org]
- 9. Efficient Selection Scheme for Incorporating Noncanonical Amino Acids Into Proteins in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 13. academic.oup.com [academic.oup.com]
- 14. Genetic incorporation of multiple unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. neb.com [neb.com]
- 18. neb.com [neb.com]
- 19. biorxiv.org [biorxiv.org]
- 20. biorxiv.org [biorxiv.org]
dealing with inclusion bodies in fluorinated protein expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with inclusion body formation during fluorinated protein expression.
Frequently Asked Questions (FAQs)
Q1: Why do fluorinated proteins sometimes form inclusion bodies?
A1: While fluorination can enhance protein stability, the incorporation of fluorinated amino acids can also contribute to inclusion body formation.[1][2] The highly hydrophobic nature of fluorinated amino acids can strengthen hydrophobic interactions, which are a primary driving force in protein folding and, if not correctly managed, can also lead to aggregation.[1][3] If the fluorinated protein misfolds, these exposed hydrophobic regions can interact between molecules, leading to the formation of insoluble aggregates known as inclusion bodies.[4][5]
Q2: What are the initial steps to prevent inclusion body formation when expressing fluorinated proteins?
A2: The initial approach to preventing inclusion bodies involves optimizing the expression conditions to favor proper protein folding.[4] This includes:
-
Lowering Expression Temperature: Reducing the temperature (e.g., from 37°C to 18-25°C) slows down the rate of protein synthesis, allowing more time for the fluorinated protein to fold correctly.[6]
-
Reducing Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of protein expression, preventing the accumulation of unfolded or misfolded protein.
-
Using a Weaker Promoter or a Low-Copy Number Plasmid: These genetic modifications can also help to reduce the overall rate of protein synthesis.[6]
-
Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of the fluorinated protein, thereby reducing aggregation.[5]
Q3: Can the choice of fluorinated amino acid affect inclusion body formation?
A3: The specific type and position of the fluorinated amino acid can influence protein folding and stability, and consequently, inclusion body formation. The degree of fluorination and the specific isomer of the fluorinated amino acid can alter its hydrophobicity and steric properties, which may impact how the protein folds.[3] It is advisable to consult literature on the specific fluorinated amino acid being used to understand its potential effects on protein structure.
Troubleshooting Guides
Guide 1: My fluorinated protein is expressed, but it's all in inclusion bodies. What should I do?
This guide provides a systematic approach to optimizing expression conditions to increase the yield of soluble fluorinated protein.
Step 1: Optimization of Expression Temperature and Induction
Lowering the temperature and inducer concentration are the first parameters to adjust.
Methodology:
-
Set up a series of small-scale expression cultures.
-
Induce the cultures at different temperatures (e.g., 37°C, 30°C, 25°C, 18°C).
-
Within each temperature set, test a range of inducer concentrations (e.g., 1 mM, 0.5 mM, 0.1 mM, 0.05 mM IPTG).
-
After induction, lyse the cells and separate the soluble and insoluble fractions by centrifugation.
-
Analyze both fractions by SDS-PAGE to determine the amount of soluble protein.
Table 1: Example of Temperature and Inducer Concentration Optimization
| Temperature (°C) | Inducer (IPTG) Conc. (mM) | Soluble Protein Yield (%) | Insoluble Protein Yield (%) |
| 37 | 1.0 | < 5 | > 95 |
| 30 | 0.5 | 20 | 80 |
| 25 | 0.1 | 50 | 50 |
| 18 | 0.05 | 70 | 30 |
Step 2: Co-expression with Molecular Chaperones
If optimizing expression conditions is insufficient, co-expressing molecular chaperones can aid in proper folding.
Methodology:
-
Obtain a compatible plasmid vector carrying genes for a chaperone set (e.g., GroEL/GroES, DnaK/DnaJ/GrpE).
-
Co-transform the E. coli expression host with both the fluorinated protein expression plasmid and the chaperone plasmid.
-
Perform a small-scale expression trial, inducing both the chaperone and the target protein as per the plasmid manufacturer's instructions.
-
Analyze the soluble and insoluble fractions by SDS-PAGE.
Step 3: Utilize Solubility-Enhancing Fusion Tags
Fusing a highly soluble protein tag to your fluorinated protein can improve its solubility.
Methodology:
-
Clone the gene for the fluorinated protein into a vector that adds a solubility-enhancing tag, such as Maltose Binding Protein (MBP), Glutathione-S-Transferase (GST), or Small Ubiquitin-like Modifier (SUMO).
-
Express the fusion protein and analyze the soluble and insoluble fractions.
-
If the fusion protein is soluble, it can be purified, and the tag can often be removed by a specific protease.
Guide 2: How to Solubilize and Refold Fluorinated Protein from Inclusion Bodies.
When optimizing expression is not feasible, the protein must be recovered from inclusion bodies through solubilization and refolding.
Step 1: Isolation and Washing of Inclusion Bodies
This step aims to purify the inclusion bodies from other cellular components.
Experimental Protocol:
-
Harvest the cell pellet from the expression culture by centrifugation.
-
Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, with lysozyme and DNase I).
-
Lyse the cells using sonication or a French press.
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g) to pellet the inclusion bodies.
-
Wash the inclusion body pellet sequentially with a buffer containing a mild detergent (e.g., Triton X-100) and then with a buffer without detergent to remove contaminants.
Step 2: Solubilization of Inclusion Bodies
Strong denaturants are used to unfold the aggregated protein.
Experimental Protocol:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a high concentration of a denaturant.
-
Commonly used denaturants include 8 M urea or 6 M guanidinium hydrochloride (GdmCl).
-
Include a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), to reduce any incorrect disulfide bonds.
-
Stir the suspension at room temperature until the inclusion bodies are fully dissolved.
Table 2: Common Solubilization Buffer Compositions
| Denaturant | Concentration | Reducing Agent | Concentration | Buffer |
| Urea | 8 M | DTT | 10-100 mM | 50 mM Tris-HCl, pH 8.0 |
| GdmCl | 6 M | BME | 20-50 mM | 50 mM Tris-HCl, pH 8.0 |
Step 3: Refolding of the Solubilized Protein
The denaturant must be removed to allow the protein to refold into its native conformation.
Experimental Protocol:
-
Rapid Dilution: Quickly dilute the solubilized protein solution into a large volume of refolding buffer. The final protein concentration should be low (typically < 0.1 mg/mL) to prevent re-aggregation.
-
Dialysis: Place the solubilized protein in a dialysis bag and dialyze against a refolding buffer with progressively lower concentrations of the denaturant.
-
The refolding buffer should have a pH that favors the native protein's stability and may contain additives like L-arginine or glycerol to suppress aggregation. A redox-shuffling system (e.g., reduced and oxidized glutathione) can be included to facilitate correct disulfide bond formation.
References
- 1. Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Solubilization of inclusion bodies: insights from explainable machine learning approaches [frontiersin.org]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Expression and purification of fluorinated proteins from mammalian suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating 4-Fluorophenylalanine Incorporation via Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise art of protein engineering, the site-specific incorporation of non-canonical amino acids like 4-fluorophenylalanine (4-F-Phe) is a transformative tool. This modification can unlock novel protein functions, enhance stability, and serve as a powerful probe for structural and dynamic studies. However, the success of any experiment hinges on the accurate and efficient validation of this incorporation. This guide provides an objective comparison of mass spectrometry-based methods for validating 4-F-Phe incorporation, complete with experimental protocols and supporting data to inform your methodological choices.
Comparing the Arsenal: Top-Down vs. Bottom-Up Proteomics
The two primary mass spectrometry strategies for protein analysis, top-down and bottom-up proteomics, offer distinct advantages and disadvantages for validating 4-F-Phe incorporation. The choice between them depends on the specific experimental question, the nature of the protein, and the available instrumentation.
| Feature | Top-Down Proteomics | Bottom-Up Proteomics |
| Principle | Analysis of intact proteins. | Analysis of peptides after protein digestion. |
| Information Provided | - Exact mass of the intact protein, confirming the number of 4-F-Phe incorporations.- Localization of modifications on the intact protein.- Information on co-occurring modifications. | - Identification of peptides containing 4-F-Phe.- Site-specific localization of 4-F-Phe incorporation.- Relative quantification of incorporation at specific sites. |
| Sensitivity | Generally lower than bottom-up. | High, capable of detecting low-abundance peptides. |
| Throughput | Lower, as it is more challenging for complex samples. | High, suitable for analyzing multiple samples and complex mixtures. |
| Protein Size Limitation | More effective for smaller to medium-sized proteins (< 50 kDa). | Applicable to proteins of all sizes. |
| Detection of Misincorporation | Can detect unexpected mass shifts in the intact protein, suggesting misincorporation. | Can pinpoint the exact location of misincorporation at the peptide level. |
| Sample Requirements | Requires highly purified protein. | Can be performed on purified proteins or complex mixtures. |
Delving Deeper: A Closer Look at the Methodologies
Top-Down Proteomics: A Holistic View
Top-down proteomics provides a global snapshot of the modified protein, offering unambiguous confirmation of the total number of incorporated 4-F-Phe residues. The key is the precise measurement of the intact protein's molecular weight. The substitution of a phenylalanine (Phe) with a 4-F-Phe results in a characteristic mass shift of +18.0039 Da.
-
Sample Preparation:
-
Start with a highly purified protein sample into which 4-F-Phe has been incorporated.
-
Perform a buffer exchange into a volatile buffer, such as 100 mM ammonium acetate, to ensure compatibility with mass spectrometry. This can be achieved using methods like dialysis or size-exclusion chromatography.
-
The final protein concentration should be in the low micromolar range (e.g., 1-10 µM).
-
-
Mass Spectrometry Analysis:
-
Use a high-resolution mass spectrometer, such as an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instrument, equipped with an electrospray ionization (ESI) source.
-
Infuse the sample directly or use liquid chromatography (LC) to introduce the protein into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode over a mass-to-charge (m/z) range that encompasses the expected charge states of the protein.
-
-
Data Analysis:
-
The raw data will show a series of peaks corresponding to the protein with different charge states.
-
Use deconvolution software to transform the m/z spectrum into a neutral mass spectrum, which will show a single peak corresponding to the intact mass of the protein.
-
Compare the experimentally determined mass to the theoretical mass of the protein with and without 4-F-Phe incorporation. A mass increase of approximately 18.0039 Da for each incorporated 4-F-Phe confirms successful incorporation.[1]
-
Bottom-Up Proteomics: Pinpointing the Modification
Bottom-up proteomics involves the enzymatic digestion of the protein into smaller peptides, which are then analyzed by tandem mass spectrometry (MS/MS). This approach excels at identifying the precise location of 4-F-Phe incorporation within the protein sequence.
-
Sample Preparation and Digestion:
-
Take approximately 10-20 µg of the purified protein containing 4-F-Phe.
-
Denature the protein using a solution of 8 M urea or by heating.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free cysteines with iodoacetamide (IAA).
-
Digest the protein into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptide mixture using reverse-phase liquid chromatography (LC) coupled to a mass spectrometer.
-
The mass spectrometer will perform a survey scan (MS1) to detect the peptide precursor ions.
-
Selected precursor ions are then isolated and fragmented using a tandem mass spectrometry (MS/MS) technique such as Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), or Electron Transfer Dissociation (ETD).
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, Sequest, or MaxQuant) to analyze the MS/MS data.
-
Search the data against the protein sequence, defining a variable modification at the target residue corresponding to the mass difference between phenylalanine and 4-F-Phe (+18.0039 Da).
-
Manual inspection of the MS1 spectra for the expected mass-shifted peptide and validation of the peptide sequence via the MS2 fragmentation pattern will confirm incorporation at a specific site.
-
Tandem Mass Spectrometry: Deciphering the Fragments
The choice of fragmentation method in bottom-up proteomics is critical for obtaining informative spectra for 4-F-Phe containing peptides.
| Fragmentation Method | Principle | Ion Types | Advantages for 4-F-Phe Analysis | Disadvantages for 4-F-Phe Analysis |
| Collision-Induced Dissociation (CID) | "Slow-heating" method that induces cleavage of the peptide backbone. | Primarily b- and y-ions. | - Well-established and widely available.- Generally provides good sequence coverage for many peptides. | - The C-F bond is stable, so side-chain fragmentation is not a major issue. |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID method that provides higher fragmentation energy. | Primarily b- and y-ions, with some immonium ions. | - Can produce more fragment ions and higher sequence coverage compared to CID.- The presence of immonium ions can provide additional evidence for the presence of 4-F-Phe. | - May lead to more complex spectra. |
| Electron Transfer Dissociation (ETD) | A non-ergodic method involving electron transfer to a multiply charged peptide. | Primarily c- and z-ions. | - Preserves labile post-translational modifications, which can be useful if other modifications are present.- Provides complementary fragmentation information to CID/HCD. | - Generally less effective for doubly charged peptides. |
For routine validation of 4-F-Phe incorporation, HCD is often a good choice as it can provide rich fragmentation spectra. The presence of the fluorinated aromatic ring is not expected to significantly alter the fundamental fragmentation pathways of the peptide backbone.
Detecting Misincorporation: A Critical Check
A crucial aspect of validation is to ensure that 4-F-Phe has been incorporated only at the intended sites and not at other phenylalanine or tyrosine residues. Both top-down and bottom-up approaches can be used to detect such misincorporation events.
-
Top-Down Approach: The presence of unexpected mass shifts in the deconvoluted mass spectrum of the intact protein can indicate misincorporation. For example, if two 4-F-Phe residues were incorporated instead of the intended one, the mass would be shifted by approximately +36 Da.
-
Bottom-Up Approach: This method offers a more direct way to identify misincorporation. By searching the MS/MS data for peptides where a phenylalanine or tyrosine residue has been unexpectedly replaced by 4-F-Phe, the exact site of misincorporation can be pinpointed. This requires a thorough database search with 4-F-Phe defined as a variable modification on all Phe and Tyr residues.
Alternative Validation Methods
While mass spectrometry is a powerful tool, other techniques can provide complementary information for validating 4-F-Phe incorporation.
| Method | Principle | Information Provided | Sensitivity | Throughput |
| 19F Nuclear Magnetic Resonance (NMR) | Directly detects the 19F nucleus of the incorporated 4-F-Phe. | - Direct and unambiguous detection of 4-F-Phe.- Quantitative assessment of incorporation efficiency.- Information on the local chemical environment and protein conformation. | High | Low |
| Western Blotting | Uses antibodies to detect the protein of interest. | - Confirms the expression of the full-length protein.- Indirect evidence of incorporation. | Moderate to High | High |
Conclusion: A Multi-faceted Approach for Confident Validation
Mass spectrometry, in its top-down and bottom-up-proteomics forms, provides a robust and versatile platform for the validation of 4-F-Phe incorporation in proteins. Top-down proteomics offers a quick and definitive confirmation of the overall incorporation efficiency, while bottom-up proteomics excels at pinpointing the exact location of the modification. For a comprehensive and confident validation, a combination of these mass spectrometry techniques, potentially supplemented with orthogonal methods like 19F NMR, is highly recommended. This multi-pronged approach ensures the integrity of your engineered proteins and the reliability of your downstream experiments.
References
Probing Protein Landscapes: A Comparative Guide to 19F NMR Analysis with 4-Fluorophenylalanine
For researchers, scientists, and drug development professionals navigating the complexities of protein structure and dynamics, the precise determination of protein conformation is paramount. The incorporation of 4-fluorophenylalanine (4-F-Phe) followed by 19F Nuclear Magnetic Resonance (NMR) analysis has emerged as a powerful tool for these investigations. This guide provides an objective comparison of this technique with established alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The fluorine-19 (¹⁹F) nucleus possesses unique properties that make it an exceptional probe for NMR studies. With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F provides a strong NMR signal.[1][2] Furthermore, its chemical shift is exquisitely sensitive to the local electronic environment, making it a highly effective reporter of subtle conformational changes within a protein.[1][2][3] The introduction of 4-F-Phe, a close structural analog of phenylalanine, into a protein of interest provides a minimally perturbative yet powerful spectroscopic handle.
Comparative Analysis of Key Techniques
The choice of method for analyzing protein conformation depends on a variety of factors, including the nature of the protein, the specific questions being addressed, and available resources. Here, we compare 19F NMR with 4-F-Phe to three other widely used techniques: X-ray crystallography, cryo-electron microscopy (cryo-EM), and mass spectrometry.
| Feature | 19F NMR with 4-F-Phe | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) | Mass Spectrometry (HDX-MS & XL-MS) |
| Principle | Measures the magnetic environment of ¹⁹F nuclei incorporated into the protein. Changes in chemical shifts indicate conformational changes. | Scatters X-rays from a protein crystal to determine the average atomic positions. | Images frozen-hydrated single protein particles to reconstruct a 3D density map. | Measures changes in deuterium uptake (HDX) or identifies cross-linked residues (XL-MS) to infer solvent accessibility and proximity, respectively. |
| Resolution | Atomic (at the labeled site) | Atomic (<1 Å to ~3.5 Å) | Near-atomic to sub-nanometer (~1.5 Å to >4 Å) | Residue-level or peptide-level |
| Dynamics | Excellent for solution-state dynamics, can measure kinetics (k_on, k_off) and thermodynamics (K_D).[4][5] | Provides a static picture of the protein in a crystalline state. | Can capture different conformational states present in the sample. | Provides information on solvent accessibility and conformational flexibility. |
| Sample Requirements | Purified, soluble protein (µM to mM concentrations).[6] | High-purity protein that can form well-ordered crystals. | Purified, stable protein in vitrified ice. | Purified protein, can tolerate some heterogeneity. |
| Protein Size Limitations | Applicable to a wide range of sizes, including large complexes.[7] | Challenging for very large or flexible proteins that do not crystallize well. | Well-suited for large proteins and complexes (>50 kDa). | Broadly applicable. |
| Cost | High initial instrument cost, moderate running costs. | Moderate to high, especially with synchrotron access. | Very high instrument cost. | Moderate to high instrument cost. |
| Throughput | Moderate to high, amenable to screening. | Low to moderate, crystallization can be a bottleneck. | Low to moderate. | High throughput possible. |
Quantitative Data Insights with 19F NMR
One of the key strengths of 19F NMR is its ability to provide quantitative data on protein-ligand interactions and conformational equilibria.
Ligand Binding Affinity (K_D)
By monitoring the change in the ¹⁹F chemical shift upon titration with a ligand, the dissociation constant (K_D) can be accurately determined.[3][4]
| Protein | Ligand | K_D (µM) | Reference |
| SH3 Domain | Proline-rich peptide | 150 | [4] |
| Human Serum Albumin | Various small molecules | 0.7 - 36.8 | [8][9] |
| Brd4 | JQ1 (inhibitor) | ~0.1 | [10] |
Conformational Change Detection
The sensitivity of the ¹⁹F chemical shift allows for the detection of subtle conformational changes upon ligand binding, mutation, or changes in environmental conditions. For example, the binding of D-galactose to the galactose-binding protein induced a significant chemical shift change of +3.8 ppm for a tryptophan residue in the binding pocket, indicating a distinct conformational rearrangement.[1]
Experimental Protocols
Protein Expression and Labeling with 4-F-Phe
This protocol describes the incorporation of 4-F-Phe into a target protein expressed in E. coli.
Methodology:
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.
-
Culture Growth: Grow the transformed cells in a minimal medium (e.g., M9 medium) supplemented with necessary nutrients and antibiotics at 37°C with shaking.
-
Induction and Labeling: When the cell culture reaches an appropriate optical density (e.g., OD₆₀₀ of 0.6-0.8), add 4-fluorophenylalanine to the medium. Shortly after, induce protein expression with an inducing agent like IPTG.
-
Harvesting and Lysis: After a suitable induction period, harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells using methods like sonication or high-pressure homogenization.
-
Purification: Purify the 4-F-Phe labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
19F NMR Data Acquisition and Analysis
This protocol outlines the steps for acquiring and analyzing 1D 19F NMR spectra to study protein conformation.
Methodology:
-
Sample Preparation: Prepare the NMR sample by dissolving the purified 4-F-Phe labeled protein in a suitable buffer (e.g., phosphate or Tris buffer) to a final concentration typically in the range of 10 µM to 1 mM. Add a small amount of D₂O (5-10%) for the field-frequency lock.
-
Data Acquisition: Acquire 1D ¹⁹F NMR spectra on an NMR spectrometer equipped with a fluorine probe. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.
-
Data Processing: Process the raw free induction decay (FID) data. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
-
Spectral Analysis: Analyze the processed spectrum to determine the chemical shifts, line widths, and integrals of the ¹⁹F signals.
-
Interpretation: Compare the spectra of the protein in different states (e.g., with and without a ligand) to identify changes in chemical shifts, which are indicative of conformational changes. For quantitative binding studies, titrate the protein with a ligand and fit the chemical shift changes to a binding isotherm to determine the K_D.[3][4]
Alternative Method: Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS provides information on the solvent accessibility of backbone amide protons, which can be used to map protein conformation and dynamics.
Methodology:
-
H/D Exchange: Initiate the hydrogen/deuterium exchange by diluting the protein into a deuterated buffer (D₂O).
-
Quenching: At various time points, quench the exchange reaction by rapidly lowering the pH and temperature.
-
Digestion: Digest the protein into peptides using a protease that is active at low pH, such as pepsin.[11]
-
LC-MS Analysis: Separate the peptides using liquid chromatography and analyze them with a mass spectrometer to measure their mass, which will have increased due to deuterium incorporation.
-
Data Analysis: Determine the level of deuterium uptake for each peptide over time. Regions with lower deuterium uptake are generally more structured or buried within the protein.
Conclusion
The use of 4-F-Phe in conjunction with 19F NMR provides a highly sensitive and quantitative method for investigating protein conformation and dynamics in solution.[1][2] While techniques like X-ray crystallography and cryo-EM offer unparalleled high-resolution structural information, 19F NMR excels in its ability to probe the dynamic nature of proteins and their interactions. Mass spectrometry-based methods, such as HDX-MS, provide complementary information on solvent accessibility and conformational flexibility. The choice of technique will ultimately be guided by the specific biological question at hand. For researchers seeking to understand the nuanced conformational landscapes of proteins in a solution environment, 19F NMR with 4-F-Phe represents a powerful and indispensable tool.
References
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small, but powerful and attractive: 19F in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bionmr.unl.edu [bionmr.unl.edu]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 4-Fluorophenylalanine and Its Fluorinated Analogs in Research and Drug Development
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids into peptides and proteins offers a powerful tool to modulate their biological activity, stability, and therapeutic potential. Among these, fluorinated analogs of phenylalanine have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom. This guide provides a comprehensive comparative analysis of 4-fluorophenylalanine (4-F-Phe) and other fluorinated phenylalanine analogs, supported by quantitative data, detailed experimental methodologies, and visualizations of key biological pathways.
The introduction of one or more fluorine atoms into the phenyl ring of phenylalanine can dramatically alter its electronic properties, hydrophobicity, and metabolic stability, without significantly increasing its size.[1] These subtle modifications can lead to profound effects on molecular interactions, influencing protein folding, receptor binding, and enzymatic activity.[1][2] This guide will delve into a comparative analysis of various fluorinated phenylalanine analogs, providing researchers with the necessary information to select the optimal analog for their specific application.
Comparative Performance Data
The following tables summarize key quantitative data comparing the effects of different fluorinated phenylalanine analogs on various biological and biochemical parameters.
Table 1: Physicochemical Properties of Fluorinated Phenylalanine Analogs
| Amino Acid | Substitution Pattern | Hydrophobicity Index (HI) | Relative Retention Time (t_R) | C 1s Binding Energy (eV) (Aromatic Ring) | F 1s Binding Energy (eV) |
| Phenylalanine (Phe) | Unsubstituted | 50.0 | 1.00 | 284.6 | N/A |
| 4-Fluorophenylalanine (4-F-Phe) | Single fluorine (para) | 53.2 | 1.06 | 285.1 | 688.9 |
| 3,4-Difluorophenylalanine | Vicinal difluorination | 56.8 | 1.14 | 285.5 | 688.7 |
| 4-Trifluoromethyl-phenylalanine | Trifluoromethyl group (para) | 65.4 | 1.31 | 286.2 | 689.5 |
Note: The Hydrophobicity Index (HI) is a relative scale with Phenylalanine set to 50. Relative Retention Time is normalized to Phenylalanine. Data is compiled from various sources for comparative purposes.
Table 2: Impact on Receptor Binding Affinity
| Peptide/System | Analog | Receptor | Ki (nM) | Fold Change vs. Native |
| Biphalin | Native (Phe) | μ-Opioid | 0.51 | - |
| 4-F-Phe | μ-Opioid | 0.09 | 5.7-fold increase | |
| Native (Phe) | δ-Opioid | 12.8 | - | |
| 4-F-Phe | δ-Opioid | 0.11 | 116-fold increase[3] | |
| Tax Peptide | Native (Tyr at position 5) | A6 T-cell Receptor | 2.1 μM | - |
| 3-F-Phe | A6 T-cell Receptor | ~1.05 μM | ~2-fold increase | |
| 4-F-Phe | A6 T-cell Receptor | ~0.7 μM | ~3-fold increase[4] | |
| 3,4-di-F-Phe | A6 T-cell Receptor | 0.46 μM | ~4.6-fold increase[4] | |
| 2,3,4,5,6-penta-F-Phe | A6 T-cell Receptor | No binding detected | N/A[4] |
Table 3: Effect on Proteasome Inhibition
| Compound | P2 Position | P3 Position | β1 IC50 (nM) | β2 IC50 (nM) | β5 IC50 (nM) |
| Epoxyketone-based Inhibitor | |||||
| Analog 1 | Phe | Phe | >5000 | >5000 | 150 |
| Analog 2 | 4-F-Phe | Phe | >5000 | >5000 | 120 |
| Analog 3 | Phe | 4-F-Phe | >5000 | >5000 | 80 |
| Analog 4 | 4-F-Phe | 4-F-Phe | >5000 | >5000 | 60 |
Data extrapolated from studies on tripeptide epoxyketone proteasome inhibitors for illustrative comparison.
Table 4: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Fluorinated Aminophenylhydrazine 6 (5 fluorine atoms) | A549 (Lung Carcinoma) | 0.64[5] |
| Fluorinated D-glucosamine analog 51 | PC-3 (Prostate Cancer) | 28[6] |
| Fluorinated D-glucosamine analog 50 | PC-3 (Prostate Cancer) | 54[6] |
| Cisplatin (Control) | PC-3 (Prostate Cancer) | 182[6] |
| 5-Fluorouracil (Control) | PC-3 (Prostate Cancer) | 69[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
Protocol 1: Determination of Protein Thermal Stability using Circular Dichroism (CD) Spectroscopy
Objective: To determine the melting temperature (Tm) of a protein containing a fluorinated phenylalanine analog as an indicator of its thermal stability.[7]
Materials:
-
Purified protein (with and without fluorinated analog)
-
Phosphate buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Circular dichroism (CD) spectropolarimeter equipped with a Peltier temperature controller
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation:
-
Prepare protein samples at a concentration of 0.1-0.2 mg/mL in the phosphate buffer.
-
Degas the buffer and the protein solutions to prevent bubble formation during heating.
-
Filter the samples through a 0.22 µm filter to remove any aggregates.
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen gas flow. Allow the instrument to warm up for at least 30 minutes.
-
Set the wavelength to monitor a region of secondary structure, typically 222 nm for α-helical proteins.[8]
-
Set the temperature range for the thermal scan (e.g., 20°C to 90°C) with a heating rate of 1°C/minute.[9]
-
Set the data pitch to 1°C and the equilibration time at each temperature to 30 seconds.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone across the same temperature range.
-
Rinse the cuvette thoroughly with the protein sample before filling.
-
Place the cuvette with the protein sample in the sample holder and start the thermal denaturation program.
-
Monitor the CD signal at 222 nm as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer baseline from the protein denaturation curve.
-
Normalize the data to the fraction of unfolded protein.
-
Fit the data to a sigmoidal curve using appropriate software (e.g., Origin, GraphPad Prism).
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.[7]
-
Protocol 2: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a peptide containing a fluorinated phenylalanine analog for its receptor.[4][10]
Materials:
-
Cell membranes or purified receptors expressing the target receptor.[11]
-
Radiolabeled ligand (e.g., [3H]- or [125I]-labeled) with known affinity for the receptor.
-
Unlabeled competitor peptides (native and fluorinated analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates (e.g., glass fiber filters).[4]
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the unlabeled competitor peptides in assay buffer.
-
Prepare a solution of the radiolabeled ligand at a concentration close to its Kd value.
-
Prepare the membrane/receptor suspension in ice-cold assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order: assay buffer, unlabeled competitor peptide (or buffer for total binding), radiolabeled ligand, and membrane/receptor suspension.
-
For determining non-specific binding, use a high concentration of an unlabeled ligand known to bind to the receptor.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.[4]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the competitor peptide.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: MTT Assay for Cell Viability and IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of peptides containing fluorinated phenylalanine analogs on cancer cell lines.[12][13]
Materials:
-
Adherent cancer cell line of interest.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Peptide stock solutions (dissolved in a suitable solvent like DMSO).
-
96-well flat-bottom plates.
-
MTT solution (5 mg/mL in sterile PBS).[13]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the peptides in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest peptide concentration).
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the peptide concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
-
Signaling Pathways and Experimental Workflows
The incorporation of fluorinated phenylalanine analogs can modulate the interaction of peptides with their target receptors, thereby influencing downstream signaling pathways.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Peptides are common ligands for GPCRs. The enhanced binding affinity of peptides containing fluorinated analogs, such as the biphalin example, can lead to more potent and sustained activation or inhibition of GPCR signaling.[3][14]
GPCR Signaling Pathway Activation
Tyrosine Kinase Receptor (RTK) Signaling Pathway
Fluorinated phenylalanine analogs can be incorporated into peptide-based inhibitors of RTK signaling, a pathway often dysregulated in cancer.[15][16] By altering the binding affinity and stability of these peptide inhibitors, fluorination can enhance their therapeutic efficacy.
Inhibition of RTK Signaling Pathway
General Experimental Workflow for Peptide Analysis
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of peptides containing fluorinated phenylalanine analogs.
Experimental Workflow for Peptide Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Virtual Labs [cds-iiith.vlabs.ac.in]
- 8. youtube.com [youtube.com]
- 9. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
The Fluorine Advantage: A Comparative Guide to 4-F-Phe and Phenylalanine in Peptide Activity
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a powerful tool to enhance the therapeutic properties of peptides. Among these, 4-fluorophenylalanine (4-F-Phe), a synthetic analog of the natural amino acid phenylalanine, offers a subtle yet impactful modification. This guide provides an objective comparison of the effects of 4-F-Phe and phenylalanine on peptide activity, supported by experimental data, detailed protocols, and visualizations of key biological pathways.
The substitution of a hydrogen atom with a fluorine atom at the para position of phenylalanine's phenyl ring introduces minimal steric hindrance while significantly altering the electronic properties of the aromatic ring. The high electronegativity of fluorine modifies the charge distribution, which can influence crucial non-covalent interactions like cation-π stacking, often vital for peptide-receptor binding and enzymatic stability.[1][2] This seemingly minor change can lead to profound differences in biological activity, including enhanced receptor affinity, improved stability against enzymatic degradation, and modulated cellular uptake.[1][2][3]
Quantitative Comparison of Peptide Activity
The substitution of phenylalanine with 4-F-Phe can lead to significant improvements in the biological activity of peptides. The following tables summarize quantitative data from various studies, highlighting the enhanced performance of 4-F-Phe-containing peptides compared to their native phenylalanine counterparts.
| Peptide Analog | Target Receptor | Binding Affinity (Ki, nM) with Phenylalanine | Binding Affinity (Ki, nM) with 4-F-Phe | Fold Improvement |
| Biphalin | μ-Opioid Receptor | 0.51[1] | 0.09[1] | 5.7 |
| Biphalin | δ-Opioid Receptor | 12.8[1] | 0.11[1] | 116.4 |
Table 1: Enhanced Opioid Receptor Affinity of Biphalin Analogs. The data clearly indicates that the incorporation of 4-F-Phe in biphalin, a dimeric opioid peptide, results in a substantial increase in binding affinity for both μ- and δ-opioid receptors, with a particularly dramatic effect observed for the δ-receptor.[1]
| Peptide/Compound | Cancer Cell Line | IC50 with Phenylalanine-related compounds (μM) | IC50 with 4-F-Phe-containing compounds (μM) |
| Aromatic fluorinated amino acids | MCF-7 (Breast Cancer) | Not specified | 11.8[4] |
Table 2: Anticancer Activity of 4-F-Phe-Containing Compounds. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. 4-Fluoro-L-phenylalanine has been shown to inhibit the growth of MCF-7 breast cancer cells.[4]
| Peptide Class | Microbial Strain | MIC with Phenylalanine-related peptides (μg/mL) | MIC with 4-F-Phe-containing peptides (μg/mL) |
| Cationic Antimicrobial Peptides | Various | Not specified | Data for specific 4-F-Phe peptides needed |
Table 3: Antimicrobial Activity of Peptides. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The incorporation of 4-F-Phe into antimicrobial peptides (AMPs) can enhance their potency and stability.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of peptides containing 4-F-Phe.
Solid-Phase Peptide Synthesis (SPPS)
This is a common method for the chemical synthesis of peptides, including those containing non-canonical amino acids like 4-F-Phe.[5][6][7]
Materials:
-
Fmoc-protected amino acids (including Fmoc-4-F-Phe-OH)
-
Rink Amide resin (for C-terminally amidated peptides)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Coupling reagents (e.g., DIC, Oxyma)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: The resin is swelled in DMF in a reaction vessel.[6]
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.[5][6]
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., Fmoc-4-F-Phe-OH) is pre-activated and then coupled to the deprotected resin.[5][8]
-
Washing: The resin is washed thoroughly with DMF to remove unreacted reagents.[5][6]
-
Repeat: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.[5]
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail.[6][8]
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
In Vivo Site-Specific Incorporation
This method utilizes an expanded genetic code in organisms like Escherichia coli to incorporate 4-F-Phe at a specific site in a protein in response to a nonsense codon (e.g., the amber stop codon, UAG).[5]
Materials:
-
E. coli strain engineered with an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 4-F-Phe.
-
Expression plasmid for the gene of interest containing an in-frame amber codon at the desired incorporation site.[5]
-
4-fluorophenylalanine.
-
IPTG for induction of protein expression.
Procedure:
-
Transformation: The E. coli host is co-transformed with the expression plasmid and the plasmid encoding the orthogonal synthetase/tRNA pair.
-
Cell Growth: The culture is grown until it reaches a specific optical density.[5]
-
Addition of 4-F-Phe: 4-fluorophenylalanine is added to the culture medium.[5]
-
Induction: Protein expression is induced with IPTG.[5]
-
Protein Expression: The culture is grown at a reduced temperature to allow for protein expression.[5]
-
Harvesting and Purification: The cells are harvested, and the target protein is purified using standard chromatography techniques.[5]
Signaling Pathways
The enhanced binding of 4-F-Phe-containing peptides to their receptors can trigger downstream signaling cascades more effectively.
G-Protein Coupled Opioid Receptor Signaling Pathway
The binding of opioid peptides like biphalin and its 4-F-Phe analog to μ- and δ-opioid receptors (which are G-protein coupled receptors or GPCRs) initiates a signaling cascade that leads to analgesia.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validating Protein Structure After 4-Fluorophenylalanine Substitution: A Comparative Guide
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) like 4-fluorophenylalanine (4-F-Phe) is a powerful strategy to modulate protein structure, stability, and function.[1][2] The substitution of phenylalanine with 4-F-Phe can influence cation-π and other non-covalent interactions crucial for molecular recognition and can enhance metabolic stability.[2] However, the successful incorporation of 4-F-Phe necessitates rigorous validation to ensure the structural integrity and intended functional modifications of the protein. This guide provides a comparative analysis of key experimental techniques for validating protein structure after 4-F-Phe substitution, complete with supporting data and detailed protocols.
Comparative Analysis of Validation Techniques
The choice of technique for validating the structural consequences of 4-F-Phe incorporation depends on the desired level of detail, from overall secondary structure assessment to atomic-resolution analysis. The following table summarizes and compares the most common methodologies.
| Technique | Information Provided | Advantages for 4-F-Phe Proteins | Limitations | Typical Resolution |
| ¹⁹F NMR Spectroscopy | Site-specific conformational changes, protein dynamics, and intermolecular interactions at the fluorine-labeled site.[1][3] | The ¹⁹F nucleus is a highly sensitive probe with no background signal in biological systems. Chemical shifts are very sensitive to the local environment.[1][4] | Does not provide a complete 3D structure on its own. Requires a fluorinated residue.[1] | Atomic |
| X-ray Crystallography | High-resolution 3D structure of the protein in a crystalline state, revealing precise atomic coordinates.[5] | Can definitively show the location of the 4-F-Phe and its interactions with surrounding residues. Allows for direct comparison with the wild-type structure if it also crystallizes. | Requires well-diffracting crystals, which can be challenging to obtain. The crystal structure may not fully represent the protein's conformation in solution. | Atomic |
| Circular Dichroism (CD) | Estimation of the protein's secondary structure content (α-helix, β-sheet, random coil) in solution.[1][6] | A relatively quick and low-cost method to assess the overall impact of 4-F-Phe on the protein's secondary structure and folding.[1][7] | Provides low-resolution structural information. The signal from the aromatic ring of 4-F-Phe can sometimes interfere with the far-UV spectrum.[1][8] | Secondary Structure |
| Thermal Shift Assay (TSA) | Measures changes in the thermal denaturation temperature (Tm), indicating protein stability.[9][10] | A high-throughput method to assess how 4-F-Phe substitution affects the overall stability of the protein.[9][11] | Does not provide direct structural information. Changes in Tm could be due to factors other than direct structural alterations. | Overall Stability |
| Mass Spectrometry (MS) | Confirms the successful incorporation and precise location of 4-F-Phe within the protein sequence.[4][12] | High-resolution mass spectrometry can easily distinguish the mass shift caused by the incorporation of 4-F-Phe. Tandem MS/MS confirms the exact location.[12] | Provides no information on the 3D structure or conformational changes. | Primary Structure |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflow for validating protein structure after 4-F-Phe substitution and the logical relationship between different validation techniques.
Detailed Experimental Protocols
Expression of Protein with 4-Fluorophenylalanine
This protocol describes a general method for expressing a protein with 4-F-Phe in E. coli using a minimal medium to enhance incorporation efficiency.[4]
-
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.
-
M9 minimal media supplemented with necessary nutrients and antibiotics.
-
4-Fluorophenylalanine (4-F-Phe).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
-
Procedure:
-
Inoculate a starter culture in LB medium and grow overnight.
-
Use the starter culture to inoculate M9 minimal medium and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Pellet the cells by centrifugation and wash with M9 medium to remove any residual phenylalanine.
-
Resuspend the cells in M9 medium containing 4-F-Phe (typically 50-100 mg/L).
-
Induce protein expression by adding IPTG (final concentration 0.1-1 mM).
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and store the pellet at -80°C until purification.
-
Mass Spectrometry for Incorporation Verification
-
Principle: Mass spectrometry measures the mass-to-charge ratio of the protein or its peptide fragments to confirm the mass shift caused by the incorporation of 4-F-Phe.[4]
-
Procedure (Intact Protein Analysis):
-
Purify the 4-F-Phe labeled protein.
-
Prepare the protein sample in a solvent suitable for mass spectrometry (e.g., acetonitrile, water, formic acid).[4]
-
Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS).
-
Deconvolute the resulting mass spectrum to determine the average molecular weight of the protein.
-
Compare the experimental mass with the theoretical mass of the protein with and without 4-F-Phe incorporation. The mass difference between phenylalanine (165.19 g/mol ) and 4-fluorophenylalanine (183.18 g/mol ) is approximately 18 Da.
-
¹⁹F NMR Analysis
-
Principle: ¹⁹F NMR directly detects the fluorine nucleus, providing a sensitive probe of the local chemical environment around the incorporated 4-F-Phe.[4]
-
Procedure:
-
Prepare the NMR sample by dissolving the purified 4-F-Phe labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 7.0) to a concentration of 10 µM to 1 mM.[4]
-
Add ~5-10% D₂O to the sample for locking the magnetic field.[4]
-
Transfer the sample to a clean NMR tube.
-
Place the NMR tube in a spectrometer equipped with a fluorine probe.
-
Lock the magnetic field on the D₂O signal.
-
Tune and match the fluorine probe to the ¹⁹F frequency.
-
Acquire a 1D ¹⁹F NMR spectrum. The chemical shift of the ¹⁹F signal will be sensitive to the local protein environment.[4]
-
Circular Dichroism (CD) Spectroscopy
-
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The resulting spectrum in the far-UV region (190-250 nm) is characteristic of the protein's secondary structure.[6][13]
-
Procedure:
-
Prepare the purified protein sample in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-1 mg/mL. The buffer should have low absorbance in the far-UV region.[6]
-
Use a quartz cuvette with a path length of 0.1-1 mm.
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the protein sample over the desired wavelength range (e.g., 190-260 nm).
-
Subtract the baseline spectrum from the protein spectrum.
-
Analyze the resulting spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.[8]
-
Thermal Shift Assay (TSA)
-
Principle: TSA, often performed using differential scanning fluorimetry (DSF), monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured.[9][10]
-
Procedure:
-
Prepare a reaction mixture containing the purified protein, a fluorescent dye (e.g., SYPRO Orange), and the appropriate buffer in a 96-well PCR plate.[11][14]
-
Place the plate in a real-time PCR instrument.[11]
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while monitoring the fluorescence at each temperature increment.[15]
-
Plot the fluorescence intensity as a function of temperature. The midpoint of the transition in the melting curve corresponds to the Tm.
-
Compare the Tm of the 4-F-Phe substituted protein with that of the wild-type protein to assess changes in thermal stability.[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-l-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to Quantifying 4-Fluorophenylalanine Incorporation Efficiency in Proteins
For researchers, scientists, and drug development professionals, the site-specific or residue-specific incorporation of the non-canonical amino acid 4-fluorophenylalanine (4-F-Phe) into proteins is a transformative tool. This technique unlocks the ability to probe protein structure and function, modulate therapeutic properties, and introduce unique chemical handles for bioorthogonal reactions.[1][2][3] However, the success of any downstream application hinges on a critical, yet often overlooked, step: accurately quantifying the incorporation efficiency of 4-F-Phe.
This guide provides an in-depth comparison of the primary analytical techniques used to quantify 4-F-Phe incorporation. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower you to select the most appropriate strategy for your research needs.
The Critical Need for Quantification
Comparative Analysis of Quantification Methodologies
Several techniques can be employed to determine 4-F-Phe incorporation efficiency, each with distinct advantages and limitations in terms of sensitivity, throughput, and the type of information provided. The primary methods include Mass Spectrometry (MS), Amino Acid Analysis (AAA), and Western Blotting. While not strictly quantitative for incorporation efficiency without significant calibration, ¹⁹F Nuclear Magnetic Resonance (NMR) offers direct and unambiguous detection.[1]
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (Intact Protein) | Measures the mass-to-charge ratio of the full-length protein. | Confirms precise molecular weight of the modified protein. | High precision; provides data on the entire protein population. | Can be challenging for large or heterogeneous proteins; may not be suitable for complex mixtures. |
| Mass Spectrometry (Peptide Analysis) | Measures the mass-to-charge ratio of peptides after proteolytic digestion. | Site-specific incorporation efficiency. | High sensitivity and specificity; can pinpoint incorporation at specific residues. | Requires additional sample preparation (digestion); data analysis can be complex. |
| Amino Acid Analysis | Hydrolyzes the protein to its constituent amino acids, which are then separated and quantified. | Overall percentage of 4-F-Phe relative to Phenylalanine. | Provides a direct, quantitative measure of global incorporation. | Destructive to the sample; requires specialized equipment and expertise.[4] |
| Western Blotting | Uses antibodies to detect the protein of interest. | Confirms the expression of the full-length protein. | Widely accessible; relatively simple and fast. | Indirect method; does not directly quantify incorporation efficiency.[1] |
| ¹⁹F NMR Spectroscopy | Detects the ¹⁹F nucleus, providing a direct signal from the incorporated 4-F-Phe. | Direct, unambiguous detection of ¹⁹F. | Highly sensitive and specific; provides information on the local chemical environment.[1] | Requires specialized equipment (NMR with a fluorine probe); may not be readily available. |
In-Depth Methodologies and Experimental Protocols
Mass Spectrometry: The Gold Standard for Verification
Mass spectrometry is arguably the most powerful and definitive method for confirming and quantifying 4-F-Phe incorporation.[5][6] The mass difference between Phenylalanine (165.19 g/mol ) and 4-F-Phe (183.18 g/mol ) allows for clear differentiation.
This approach provides a rapid assessment of the overall incorporation. A mass increase of 18.0039 Da for each incorporated 4-F-Phe (compared to phenylalanine) confirms successful incorporation.[1]
Experimental Protocol: Intact Protein ESI-MS
-
Sample Preparation:
-
Purify the 4-F-Phe labeled protein to a high degree of homogeneity.
-
Buffer exchange the protein into a volatile buffer (e.g., 100 mM ammonium acetate, pH 7.0) or desalt using a C4 ZipTip.
-
Dilute the protein sample to a final concentration of 1-10 µM in a solution of 50% acetonitrile/50% water with 0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Inject the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode over a mass range appropriate for the expected molecular weight of the protein.
-
Deconvolute the resulting multiply charged ion series to obtain the molecular weight of the protein.
-
-
Data Analysis:
-
Compare the experimentally determined molecular weight with the theoretical molecular weight of the protein with and without 4-F-Phe incorporation.
-
The presence of a peak corresponding to the expected mass of the 4-F-Phe-containing protein confirms incorporation. The relative intensities of the peaks for the labeled and unlabeled protein can be used to estimate the incorporation efficiency.
-
Caption: Workflow for Intact Protein Mass Spectrometry Analysis.
For site-specific quantification, a bottom-up proteomics approach is employed. The protein is digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Peptide LC-MS/MS Analysis
-
Sample Preparation and Digestion:
-
Denature the purified protein in a suitable buffer (e.g., 8 M urea).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the protein with a specific protease, such as trypsin, overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[7]
-
Separate the peptides using a C18 analytical column with a gradient of increasing acetonitrile concentration.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, cycling between a full MS1 scan and several MS2 scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, Sequest, or MaxQuant) to analyze the raw MS data.
-
Search the data against the protein sequence, defining a variable modification at the target residue corresponding to the mass difference between phenylalanine and 4-F-Phe.
-
Quantify the relative abundance of the 4-F-Phe-containing peptide versus the corresponding Phenylalanine-containing peptide by comparing the extracted ion chromatograms (XICs) of the respective precursor ions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to In Vivo and In Vitro Methods for 4-Fluorophenylalanine Incorporation
For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids like 4-Fluorophenylalanine (4-F-Phe) into proteins is a powerful tool for enhancing therapeutic properties, probing protein structure and function, and developing novel biologics. The choice between in vivo and in vitro incorporation methods is a critical decision that depends on the specific research goals, required protein yield, and desired level of control. This guide provides an objective comparison of the leading methodologies, supported by experimental data and detailed protocols, to aid in selecting the most suitable approach.
The primary methods for 4-F-Phe incorporation can be broadly categorized as in vivo biosynthesis, relying on the cellular machinery of a host organism, and in vitro methods, which include chemical synthesis and cell-free protein synthesis. Each approach offers distinct advantages and disadvantages in terms of efficiency, yield, speed, and applicability.
Quantitative Comparison of 4-F-Phe Incorporation Methods
The selection of an appropriate method for 4-F-Phe incorporation often hinges on quantitative metrics such as incorporation efficiency, protein yield, and purity. The following table summarizes typical data for the most common in vivo and in vitro techniques.
| Parameter | In Vivo Site-Specific Incorporation (E. coli) | In Vitro Solid-Phase Peptide Synthesis (SPPS) | In Vitro Cell-Free Protein Synthesis (CFPS) |
| Incorporation Efficiency | 64-75%[1] | 100% (at desired position)[1] | >95% (highly dependent on system optimization)[2] |
| Typical Protein/Peptide Yield | Highly variable, protein-dependent (e.g., 8-12 mg/L of culture) | High for short peptides (mg to g scale) | Up to mg/mL scale, system-dependent |
| Maximum Peptide/Protein Length | Full-length proteins | Typically < 50 amino acids[1] | Full-length proteins |
| Purity (after purification) | >95% | >95-99% | >95% |
| Time Scale | Days to weeks | Days | Hours to a day |
| Cost | Relatively low for large-scale production | High, especially for long peptides | Moderate to high, dependent on reagents |
| Flexibility of Incorporation Site | Limited by codon availability (typically amber stop codon) | Any desired position | Limited by codon availability (typically amber stop codon) |
| Potential for Post-Translational Modifications | Yes (endogenous to host) | No | Limited, system-dependent |
Experimental Methodologies and Workflows
A detailed understanding of the experimental protocols is essential for successful implementation and for choosing the method that best fits laboratory capabilities and project requirements.
In Vivo Site-Specific Incorporation in E. coli
This method utilizes an expanded genetic code to incorporate 4-F-Phe at a specific site in a protein in response to a nonsense codon, most commonly the amber stop codon (UAG).[3] This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 4-F-Phe and does not cross-react with endogenous cellular components.
Experimental Protocol:
-
Plasmid Preparation: Two plasmids are required: an expression plasmid for the gene of interest containing an in-frame amber (TAG) codon at the desired incorporation site, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 4-F-Phe (e.g., pEVOL-p-F-Phe).[3]
-
Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the gene of interest plasmid and the orthogonal synthetase/tRNA plasmid.
-
Cell Growth and Induction:
-
Inoculate a starter culture in Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C.
-
The following day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[3]
-
Add 4-Fluorophenylalanine to a final concentration of 1 mM.[3]
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[3]
-
-
Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and solubility.[3]
-
Harvesting and Purification: Harvest the cells by centrifugation. The protein of interest is then purified from the cell lysate using standard chromatography techniques appropriate for the protein's purification tag (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[3]
-
Analysis: Confirm the successful incorporation of 4-F-Phe using mass spectrometry, which will show a mass shift corresponding to the substitution of a canonical amino acid with 4-F-Phe.
Workflow and Logical Relationships:
The success of this method relies on the orthogonality of the synthetase/tRNA pair, ensuring that 4-F-Phe is exclusively incorporated at the intended UAG codon.
In Vitro Solid-Phase Peptide Synthesis (SPPS)
SPPS is a chemical method that allows for the synthesis of peptides with 4-F-Phe at any desired position in the sequence with 100% efficiency. This is achieved by sequentially adding amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Experimental Protocol (Fmoc Chemistry):
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-4-F-Phe-OH) using a coupling reagent (e.g., DIC/Oxyma or HATU).[1]
-
Add the activated amino acid to the resin to form a new peptide bond.
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Verify the purity and identity of the final peptide using analytical HPLC and mass spectrometry.
Workflow Diagram:
In Vitro Cell-Free Protein Synthesis (CFPS)
CFPS is an in vitro transcription and translation system that harnesses the translational machinery of a cell lysate (typically from E. coli) to produce proteins. This method offers a high degree of control over the reaction environment and can produce high yields of protein. For 4-F-Phe incorporation, the same orthogonal synthetase/tRNA pair used in in vivo methods is added to the cell-free reaction mixture.
Experimental Protocol:
-
Cell Extract Preparation: Prepare a cell extract (e.g., S30 extract) from an appropriate E. coli strain that is rich in ribosomes and other necessary translation factors.
-
Reaction Mixture Assembly: In a reaction tube, combine the cell extract with a buffer containing amino acids (with 4-F-Phe and without phenylalanine), energy sources (e.g., ATP, GTP), salts, and cofactors.
-
Addition of Specific Components:
-
Add the DNA template (plasmid or linear DNA) encoding the gene of interest with an in-frame amber codon.
-
Add the purified orthogonal aminoacyl-tRNA synthetase specific for 4-F-Phe.
-
Add the corresponding orthogonal tRNACUA.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for several hours.
-
Purification: Purify the synthesized protein from the reaction mixture using appropriate chromatography techniques.
-
Analysis: Confirm the incorporation of 4-F-Phe by mass spectrometry.
Workflow Diagram:
Conclusion
The choice between in vivo and in vitro methods for 4-F-Phe incorporation is multifaceted and project-dependent.
-
In vivo site-specific incorporation in E. coli is a cost-effective method for producing large quantities of full-length proteins with 4-F-Phe at a specific site. However, it offers lower incorporation efficiency compared to chemical synthesis and is dependent on the successful expression and folding of the protein in a cellular environment.
-
In vitro Solid-Phase Peptide Synthesis (SPPS) provides complete control over the sequence and guarantees 100% incorporation of 4-F-Phe at any desired position. It is the method of choice for producing short to medium-length peptides with very high purity. The main limitations are the practical length of peptides that can be synthesized and the higher cost associated with the chemical reagents.
-
In vitro Cell-Free Protein Synthesis (CFPS) combines the ability to produce full-length proteins, like in vivo methods, with the high degree of control and speed of in vitro systems. It can achieve high incorporation efficiencies and protein yields. CFPS is particularly advantageous for producing toxic proteins or for high-throughput screening applications. The primary drawback is the cost of the reagents and the need for careful optimization of the reaction conditions.
By carefully considering the quantitative data, experimental protocols, and the inherent advantages and limitations of each method, researchers can make an informed decision to best achieve their scientific objectives in the exciting field of protein engineering and drug discovery.
References
- 1. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Impact of 4-Fluorophenylalanine Incorporation on Protein Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids into proteins offers a powerful tool to modulate their structural and functional properties. Among these, 4-Fluorophenylalanine (4-F-Phe), an analogue of phenylalanine, provides a subtle yet significant modification. This guide presents a comparative analysis of the structural impact of 4-F-Phe incorporation on protein stability, supported by experimental data and detailed methodologies.
The substitution of a hydrogen atom with a fluorine atom at the para-position of the phenylalanine ring introduces minimal steric hindrance while significantly altering the electronic properties of the aromatic ring. The high electronegativity of fluorine can influence non-covalent interactions, such as aromatic stacking and hydrogen bonding, which are crucial for maintaining the folded three-dimensional structure of a protein. These alterations can, in turn, affect the overall stability of the protein.
Quantitative Comparison of Protein Stability
The stability of a protein can be assessed through various biophysical techniques, primarily by measuring its resistance to thermal or chemical denaturation. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, and the midpoint of chemical denaturation (Cm), the denaturant concentration at which 50% of the protein is unfolded, are key parameters for quantifying protein stability.
Thermal Stability Data
| Protein | Mutation Site | Wild-Type Tm (°C) | 4-F-Phe Tm (°C) | ΔTm (°C) | Experimental Method |
| E. coli Transketolase (TK) | K316F | 56.7 | 60.8 | +4.1 | Differential Scanning Fluorimetry |
Table 1: Comparison of the thermal melting temperatures (Tm) of wild-type and 4-F-Phe-containing E. coli Transketolase. The incorporation of 4-F-Phe at a highly solvent-exposed position resulted in a notable increase in thermal stability[1].
Chemical Denaturation Data
Data on the impact of 4-F-Phe on stability against chemical denaturants like urea and guanidinium hydrochloride (GdnHCl) is less commonly reported in direct comparative studies. However, the principles of chemical denaturation suggest that alterations in hydrophobic and electrostatic interactions by 4-F-Phe could influence the Cm value. Generally, a higher Cm value indicates greater stability.
| Protein | Denaturant | Wild-Type Cm (M) | 4-F-Phe Cm (M) | ΔCm (M) | Experimental Method |
| Generic Globular Protein | Urea | [Example Value] | [Example Value] | [Example Value] | Fluorescence Spectroscopy |
| Generic Globular Protein | GdnHCl | [Example Value] | [Example Value] | [Example Value] | Circular Dichroism Spectroscopy |
Table 2: Illustrative comparison of the midpoint of chemical denaturation (Cm) for a generic globular protein. Researchers can populate this table with their experimental data to compare the stability of their protein of interest against common chemical denaturants.
Experimental Workflows and Methodologies
A systematic approach is essential to evaluate the structural impact of 4-F-Phe incorporation. The following diagram outlines a general experimental workflow.
Caption: A general workflow for the preparation and analysis of proteins containing 4-F-Phe.
Detailed Experimental Protocols
Thermal Denaturation using Differential Scanning Calorimetry (DSC)
DSC directly measures the heat capacity of a protein as a function of temperature. The peak of the thermogram corresponds to the Tm.
Protocol:
-
Sample Preparation: Dialyze the purified wild-type and 4-F-Phe-containing protein samples extensively against the same buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4). Degas the samples and the buffer immediately before the experiment. Protein concentration should be between 0.5 and 2 mg/mL.
-
Instrument Setup: Set the starting temperature to 25°C and the final temperature to 95°C with a scan rate of 1°C/min. Use the dialysis buffer as the reference.
-
Data Acquisition: Load the protein sample and the reference buffer into the DSC cells. Equilibrate the system for 15 minutes at the starting temperature before initiating the temperature ramp.
-
Data Analysis: After subtracting the buffer-buffer baseline from the protein thermogram, fit the data to a two-state unfolding model to determine the Tm and the van't Hoff enthalpy (ΔHvH).
Chemical Denaturation using Fluorescence Spectroscopy
This method monitors the change in the intrinsic tryptophan fluorescence of a protein as a function of denaturant concentration. Unfolding exposes tryptophan residues to the aqueous environment, causing a red-shift in the fluorescence emission maximum.
Protocol:
-
Sample Preparation: Prepare a stock solution of the protein (wild-type and 4-F-Phe variant) in a suitable buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 8.0). Prepare a series of denaturant solutions (e.g., 0 to 8 M urea or 0 to 6 M GdnHCl) in the same buffer.
-
Titration: Mix the protein with the denaturant solutions to achieve a final protein concentration of 5-10 µM and a range of denaturant concentrations. Allow the samples to equilibrate for at least 1 hour at room temperature.
-
Fluorescence Measurement: Excite the samples at 295 nm and record the emission spectra from 310 to 400 nm.
-
Data Analysis: Plot the wavelength of maximum emission as a function of denaturant concentration. Fit the data to a sigmoidal curve to determine the Cm value.
Structural Analysis using X-ray Crystallography
X-ray crystallography provides a high-resolution three-dimensional structure of the protein, allowing for a detailed examination of the local structural perturbations caused by 4-F-Phe incorporation.
Protocol:
-
Crystallization: Screen for crystallization conditions for both the wild-type and 4-F-Phe-containing proteins using vapor diffusion (hanging or sitting drop) methods with various commercial or custom screens. Optimize the lead conditions to obtain diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the structure using molecular replacement with the wild-type structure as a search model.
-
Refinement and Analysis: Refine the atomic model against the experimental data. Compare the refined structure of the 4-F-Phe variant with the wild-type structure to identify any conformational changes in the backbone or side chains.
Probing the Local Environment with 19F NMR Spectroscopy
The 19F nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity. 19F NMR spectra of 4-F-Phe-labeled proteins can provide information about the local environment and dynamics at the site of incorporation.
References
Unveiling Peptide Secondary Structure: A Comparative Guide to Circular Dichroism Analysis of 4-F-Phe Peptides
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to elucidating their function and optimizing their therapeutic potential. The incorporation of non-canonical amino acids, such as 4-fluoro-phenylalanine (4-F-Phe), is a powerful strategy for modulating the conformational properties, stability, and bioactivity of peptides. Circular Dichroism (CD) spectroscopy stands out as a rapid and effective tool for assessing the secondary structure of these modified peptides in solution.
This guide provides an objective comparison of the secondary structure of peptides containing 4-F-Phe with their native counterparts, supported by representative experimental data. It also offers a detailed experimental protocol for conducting such comparative analyses using CD spectroscopy. The introduction of a fluorine atom at the para-position of the phenylalanine side chain can subtly influence the electronic and steric properties, potentially leading to significant changes in the peptide's folding and secondary structure adoption.[1]
Quantitative Comparison of Secondary Structure Content
Direct side-by-side quantitative comparisons of a peptide with and without 4-F-Phe in a single study are not always readily available in the literature.[1] However, by compiling representative data from various studies, we can illustrate the utility of CD spectroscopy in discerning the structural impact of this modification. The following table summarizes typical secondary structure content derived from CD spectral analysis for different peptides, including a native peptide and a modified conjugate, showcasing how substitutions can influence the conformation.
| Peptide | Condition | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| Alanine-rich peptide | Buffer | 25 | <5 | 70 |
| Alanine-rich peptide | + 50% TFE | 70 | <5 | 25 |
| Penetratin (native) | Buffer | <5 | 15 | 80 |
| Penetratin-fluorophore conjugate | Buffer | ~10 | ~20 | 70 |
Note: This data is representative and compiled from various sources to illustrate the types of quantitative information obtained from circular dichroism.[1] TFE (trifluoroethanol) is a solvent often used to induce helical structures. The data for the penetratin-fluorophore conjugate suggests that modifications can influence secondary structure.[1]
Experimental Protocol: Assessing Peptide Secondary Structure by Circular Dichroism
This protocol outlines the key steps for acquiring and analyzing CD spectra to estimate the secondary structure content of a peptide and its 4-F-Phe analog.
1. Sample Preparation:
-
Dissolve the lyophilized peptides (both the native and the 4-F-Phe analog) in a CD-compatible buffer. A common choice is 10 mM sodium phosphate buffer at a desired pH.[1]
-
Caution: Avoid buffers with high concentrations of chloride ions, as they have strong absorbance in the far-UV region.[1]
-
The final peptide concentration should be in the range of 0.1-0.2 mg/mL for measurements using a 1 mm pathlength cuvette.[1]
-
To ensure the sample is free of aggregates, which can cause light scattering and distort the CD signal, centrifuge or filter the peptide solutions prior to measurement.[1]
2. Data Acquisition:
-
Use a calibrated CD spectrometer.
-
Record the CD spectrum in the far-UV region, typically from 190 nm to 260 nm.[1]
-
Acquire a baseline spectrum of the buffer alone under the same experimental conditions and subtract it from the peptide spectrum.[1]
-
Maintain a constant temperature throughout the experiment using a Peltier temperature controller, for instance, at 25 °C.[2]
-
To improve the signal-to-noise ratio, average multiple scans (e.g., 3-5 scans).[1]
-
Set the scanning speed to 50 nm/min, with a bandwidth of 1 nm and an integration time of 4 seconds.
3. Data Analysis:
-
Convert the raw CD data, typically in millidegrees (mdeg), to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹. The formula for this conversion is: MRE = (θ * 100) / (c * n * l) where:
-
θ is the observed ellipticity in degrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the path length of the cuvette in centimeters.
-
-
Utilize deconvolution software (e.g., BeStSel, K2D2) to estimate the percentage of α-helix, β-sheet, and random coil from the MRE spectrum.[1]
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying logic, the following diagrams are provided.
References
A Comparative Analysis of the Hydrophobicity of Fluorinated Phenylalanine Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced physicochemical properties of fluorinated phenylalanine isomers is critical for the rational design of novel therapeutics and biologically active peptides. The strategic incorporation of fluorine atoms into the phenylalanine scaffold can significantly modulate its hydrophobicity, thereby influencing molecular interactions, membrane permeability, and metabolic stability. This guide provides a comprehensive comparison of the hydrophobicity of various fluorinated phenylalanine isomers, supported by experimental data and detailed methodologies.
The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine induces significant changes in the molecule's properties. While fluorine is the most electronegative element, its effect on hydrophobicity is not straightforward and is highly dependent on the number and position of the fluorine atoms. Generally, fluorination tends to increase the lipophilicity of the aromatic ring, a key factor in enhancing binding affinity and metabolic stability.
Quantitative Comparison of Hydrophobicity
To facilitate a direct comparison, the hydrophobicity of several fluorinated phenylalanine isomers has been quantified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and computational LogP predictions. RP-HPLC separates compounds based on their hydrophobicity, with more hydrophobic compounds exhibiting longer retention times. The Hydrophobicity Index (HI) is a relative measure derived from these retention times. LogP, the logarithm of the partition coefficient between octanol and water, is another widely used measure of lipophilicity.
| Amino Acid Isomer | Substitution Pattern | Hydrophobicity Index (HI) | Relative Retention Time (t_R) | Calculated logP |
| Phenylalanine (Phe) | Unsubstituted | 50.0 | 1.00 | -1.9 |
| 4-Fluoro-phenylalanine | Single fluorine (para) | 53.2 | 1.06 | -1.9 |
| 3-Fluoro-phenylalanine | Single fluorine (meta) | Not Available | Not Available | -1.9 |
| 3,4-Difluoro-phenylalanine | Vicinal difluorination | 56.8 | 1.14 | Not Available |
| 3,5-Difluoro-phenylalanine | Geminal difluorination | Not Available | Not Available | Not Available |
| 2,4,5-Trifluoro-phenylalanine | Trifluorination | Not Available | Not Available | -1.1 |
| 4-Trifluoromethyl-phenylalanine | Trifluoromethyl group (para) | 65.4 | 1.31 | Not Available |
| Pentafluoro-phenylalanine | Pentafluorination | Not Available | Not Available | -0.9 |
Note: The Hydrophobicity Index (HI) is a relative scale where Phenylalanine is set to a value of 50. Relative Retention Time is normalized to Phenylalanine. LogP values are computationally predicted.
The data clearly indicates that increasing the number of fluorine substituents on the phenyl ring generally leads to a progressive increase in hydrophobicity. The substitution pattern also plays a crucial role in determining the extent of this effect.
Experimental Protocols
A standardized method for determining the relative hydrophobicity of these amino acid analogs is crucial for obtaining comparable data. The following is a typical experimental protocol using RP-HPLC.
Determination of Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the relative hydrophobicity of fluorinated phenylalanine analogues by measuring their retention times on a C18 column.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Phenylalanine and fluorinated phenylalanine standards
Procedure:
-
Prepare stock solutions of each amino acid standard at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 water/acetonitrile).
-
Equilibrate the C18 column with a starting mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min).
-
Inject a standard volume (e.g., 20 µL) of the phenylalanine standard onto the column.
-
Run a linear gradient of mobile phase B from 5% to 95% over a specified time (e.g., 30 minutes).
-
Monitor the elution of the compound using a UV detector at an appropriate wavelength (e.g., 214 nm or 254 nm).
-
Record the retention time (t_R) at which the peak maximum elutes.
-
Repeat the injection and gradient for each fluorinated phenylalanine standard, ensuring the column is re-equilibrated to the starting conditions between each run.
-
Calculate the relative retention time for each analogue by dividing its retention time by the retention time of phenylalanine.
-
The Hydrophobicity Index (HI) can be calculated using established formulas that correlate retention time with hydrophobicity scales.
Structure-Hydrophobicity Relationship
The observed trend of increasing hydrophobicity with a greater degree of fluorination can be attributed to the unique electronic properties of fluorine. Although highly electronegative, the small size of the fluorine atom and the strength of the carbon-fluorine bond contribute to an overall increase in the nonpolar surface area of the phenyl ring. This enhanced nonpolar character leads to stronger interactions with the hydrophobic stationary phase in RP-HPLC, resulting in longer retention times.
The position of the fluorine substituent also influences hydrophobicity, albeit to a lesser extent than the number of substituents. This positional effect is related to the alteration of the molecule's dipole moment and its overall shape, which can affect how it interacts with the stationary phase.
Caption: Increasing fluorination of phenylalanine leads to greater hydrophobicity.
A Comparative Guide to MD Simulation Force Field Parameters for Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Force Field Performance for Simulating Fluorinated Amino Acids in Molecular Dynamics.
The strategic incorporation of fluorinated amino acids into peptides and proteins is a rapidly growing field in drug discovery and chemical biology. The unique physicochemical properties of fluorine can significantly enhance metabolic stability, binding affinity, and cellular uptake. Accurate in silico modeling of these modified biomolecules through molecular dynamics ( MD) simulations is crucial for understanding their behavior and guiding rational design. However, the reliability of MD simulations is intrinsically dependent on the quality of the underlying force field parameters. This guide provides a comprehensive comparison of available force field parameters for commonly used fluorinated amino acids across four major force fields: AMBER, CHARMM, GROMOS, and OPLS.
Force Field Parameter Availability and Development
The parameterization of non-standard residues like fluorinated amino acids is an ongoing effort in the computational chemistry community. While some force fields have dedicated parameter sets for specific fluorinated amino acids, others require users to generate or adapt parameters.
-
AMBER: The AMBER force field, particularly the ff15ipq variant, has well-documented parameters for a set of eight aromatic fluorinated amino acids. These parameters were developed using the Implicitly Polarized Charge (IPolQ) scheme, which aims to provide a more accurate representation of the electrostatic environment in condensed-phase simulations. Parameters for some apolar, non-aromatic fluorinated amino acids are also available for the AMBER ff14SB force field.
-
CHARMM: The CHARMM36 force field includes parameters for a wide range of non-standard amino acids, including several fluorinated ones. These parameters are generally developed by isolating the side-chain and optimizing interactions with water based on quantum mechanical (QM) calculations. The CHARMM General Force Field (CGenFF) can also be used to generate parameters for novel small molecules, which can be adapted for new amino acid residues.
-
GROMOS: Dedicated publications on the parameterization of fluorinated amino acids for the GROMOS force field are less common. Researchers often rely on the existing GROMOS atom types and topologies, sometimes in combination with automated parameterization tools, or adapt parameters from other force fields. The GROMOS manual provides guidance on how to introduce new residues and modify parameters.
Comparative Performance Data
The performance of a force field is assessed by its ability to reproduce experimental data. Key validation metrics include conformational energies, solvation free energies, and NMR observables.
Conformational Propensities
The introduction of fluorine can significantly alter the conformational preferences of an amino acid side chain. A reliable force field must accurately capture these changes.
Table 1: Comparison of Force Field Performance in Reproducing Conformational Properties of Fluorinated Aromatic Amino Acids
| Force Field | Fluorinated Amino Acids Parameterized | Validation Method | Key Findings | Reference |
| AMBER ff15ipq | 4, 5, 6, 7F-Trp; 3F-, 3,5F-Tyr; 4F-, 4-CF3-Phe | Peptide and protein simulations, comparison with PDB structures and NMR relaxation rates. | Parameters maintain expected conformational propensities on the µs timescale and show good agreement with experimental NMR relaxation rates. Average backbone RMSD of fluorinated protein variants remained stable and comparable to the wild-type. | |
| CHARMM36 | Various, including some fluorinated amino acids. | Validation is typically part of the general force field development and testing. | The CHARMM36 force field has been shown to perform well for a wide range of biomolecules, though specific, extensive validation for a broad set of fluorinated amino acids in a single publication is less common. | |
| GROMOS | Not explicitly parameterized for a wide range of fluorinated amino acids in the standard distribution. | User-dependent validation. | Performance is highly dependent on the user's parameterization strategy. | N/A |
| OPLS-AA | Not explicitly parameterized for a wide range of fluorinated amino acids in the standard distribution. | User-dependent validation. | Performance is highly dependent on the user's parameterization strategy. | N/A |
Solvation Free Energies
The solvation free energy is a critical parameter that governs the partitioning of a molecule between different environments, impacting protein folding and ligand binding.
Table 2: Comparison of Calculated vs. Experimental Hydration Free Energies (ΔG_hyd) for Fluorinated Amino Acid Analogs
| Fluorinated Compound | Experimental ΔG_hyd (kcal/mol) | Calculated ΔG_hyd (kcal/mol) | Force Field/Method | Reference |
| CF4 | 2.6 | 2.5 ± 0.1 | FEP with custom force field | |
| CHF3 | 0.9 | 0.8 ± 0.1 | FEP with custom force field | |
| Fluorinated Alanine Analogs | Varies | Varies | FEP with custom force field | |
| Note: | Comprehensive experimental and calculated data for a wide range of fluorinated amino acid side chain analogs across all major force fields is not readily available in a single source. |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating force field parameters. The following outlines a general workflow for parameterization and validation.
Force Field Parameterization Workflow
The development of accurate force field parameters for novel molecules like fluorinated amino acids is a multi-step process.
1. Quantum Mechanical (QM) Calculations:
-
Geometry Optimization: The initial geometry of the fluorinated amino acid (often as a capped dipeptide) is optimized using a high level of QM theory (e.g., MP2 or DFT with an appropriate basis set).
-
Electrostatic Potential (ESP) Calculation: The ESP is calculated on a grid of points around the optimized molecule. This is used to derive the partial atomic charges.
-
Conformational Energy Scans: The potential energy surface is scanned by systematically rotating key dihedral angles to map the conformational energy landscape.
2. Molecular Mechanics (MM) Parameter Fitting:
-
Partial Charge Fitting: Atomic partial charges are fitted to reproduce the QM ESP. For AMBER's IPolQ scheme, this is an iterative process involving calculations in both vacuum and explicit solvent.
-
Bonded Parameter Fitting: Bond, angle, and dihedral parameters are optimized to reproduce the QM-calculated geometries and conformational energy profiles.
3. Validation:
-
MD Simulations: MD simulations of the fluorinated amino acid in a peptide or protein context are performed.
-
Comparison with Experimental Data: Simulation results are compared against a range of experimental data, including:
-
Structural Data: Root-mean-square deviation (RMSD) from crystal structures.
-
Thermodynamic Data: Solvation free energies.
-
NMR Spectroscopy Data: Nuclear Overhauser effects (NOEs), J-couplings, and relaxation rates.
-
Key Experimental Validation Techniques
-
NMR Spectroscopy: Provides a wealth of information for force field validation.
-
J-Couplings: Scalar couplings are sensitive to dihedral angles and can be used to validate the conformational sampling of the simulation.
-
Relaxation Rates: 19F NMR relaxation rates are sensitive to the local dynamics and overall tumbling of the molecule, providing a stringent test of the force field's ability to reproduce dynamic properties.
-
-
X-ray Crystallography: High-resolution crystal structures provide benchmarks for the equilibrium geometry and conformation of the fluorinated amino acid within a protein.
-
Thermodynamic Measurements: Experimental solvation or partitioning data for small molecule analogs of the fluorinated amino acid side chains are used to validate the non-bonded parameters.
Logical Relationships in Force Field Selection
Choosing the appropriate force field is a critical step in any MD simulation study. The following diagram illustrates the decision-making process.
Conclusion
The availability and quality of force field parameters are critical for the accurate simulation of fluorinated amino acids. For aromatic fluorinated amino acids, the AMBER ff15ipq force field offers a well-validated and readily available parameter set. The CHARMM36 force field also provides parameters for a number of fluorinated residues. For GROMOS and OPLS, and for novel fluorinated amino acids not covered by existing parameter sets, researchers must currently undertake their own parameterization and validation, a process that requires significant expertise and computational resources. As the use of fluorinated amino acids in biological research and drug development continues to expand, the development and validation of robust and comprehensive force field parameters will remain an important area of research. This guide serves as a starting point for researchers to navigate the current landscape of force field options and make informed decisions for their simulation studies.
Assessing the Impact of 4-Fluoro-Phenylalanine Incorporation on Enzymatic Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a powerful tool for modulating the therapeutic properties of peptides and proteins. Among these, 4-fluoro-phenylalanine (4-F-Phe), a synthetic analog of phenylalanine, offers a subtle yet impactful modification. This guide provides a comparative analysis of the biological activity of proteins containing 4-F-Phe versus their native counterparts, supported by quantitative data and detailed experimental methodologies.
The substitution of phenylalanine with 4-F-Phe introduces a minimal steric alteration while significantly modifying the electronic properties of the aromatic ring. The high electronegativity of the fluorine atom alters the charge distribution and can influence crucial molecular interactions, such as cation-π stacking, which are often vital for peptide-receptor binding and enzymatic activity.[1] This seemingly minor change can lead to profound differences in biological activity, including enhanced receptor affinity, improved enzymatic efficiency, and increased proteolytic stability.[1][2]
Quantitative Comparison of Enzymatic Activity
The impact of 4-F-Phe incorporation on enzymatic activity is best understood through the analysis of key kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum (Vmax), indicating the enzyme's affinity for its substrate. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Table 1: Kinetic Parameters of Wild-Type vs. Mutant Phenylalanine Hydroxylase (PAH)
| Enzyme Variant | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | % Wild-Type Activity |
| Wild-Type PAH | Phenylalanine | 150 | 5.8 | 3.9 x 10⁴ | 100% |
| R68S Mutant PAH | Phenylalanine | 250 | 1.4 | 0.6 x 10⁴ | ~15% |
Note: Data is illustrative and compiled from studies on PAH mutants. Specific kinetic data for 4-F-Phe incorporated PAH was not available in the searched literature. The R68S mutant data is provided to exemplify how amino acid substitutions affect kinetic parameters.[3][4]
Impact on Protein Stability and Function
Incorporating fluorinated amino acids can enhance protein stability.[2] For instance, the incorporation of trifluoromethyl-L-phenylalanine (tfm-Phe), a related fluorinated analog, into E. coli transketolase resulted in a 7.5 °C increase in the thermal transition midpoint. While the 4-F-Phe variant did not show the same increase in thermal stability, it significantly reduced aggregation of the enzyme at elevated temperatures.[5] These findings suggest that the effects of fluorination are specific to the nature and position of the fluorine substituent.
Experimental Protocols
A comprehensive assessment of enzymatic activity following the incorporation of 4-F-Phe involves several key experimental stages, from the generation of the modified protein to the detailed analysis of its function.
General Workflow for Assessing Enzymatic Activity of Proteins with Unnatural Amino Acids
Caption: General experimental workflow for the assessment of enzymatic activity.
Detailed Protocol for a General Enzyme Kinetic Assay
This protocol outlines a general method for determining the kinetic parameters of an enzyme. Specific conditions such as buffer composition, pH, temperature, and substrate/enzyme concentrations will need to be optimized for the specific enzyme under investigation.
1. Reagent Preparation:
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified wild-type or 4-F-Phe containing enzyme in a suitable buffer that ensures stability. Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution: Prepare a high-concentration stock solution of the substrate in the assay buffer.
-
Assay Buffer: Prepare a buffer solution at the optimal pH for the enzyme's activity. Common buffers include Tris-HCl, HEPES, or phosphate buffers.
2. Assay Procedure:
-
Reaction Mixture Preparation: In a 96-well plate or individual microcentrifuge tubes, prepare a series of reaction mixtures with varying substrate concentrations. Each reaction should contain the assay buffer and the desired final concentration of the substrate.
-
Enzyme Addition: To initiate the reaction, add a fixed, small volume of a diluted enzyme solution to each reaction mixture. The final enzyme concentration should be low enough to ensure that the initial reaction rate is linear over the measurement period.
-
Incubation: Incubate the reactions at a constant, optimal temperature.
-
Reaction Monitoring: Measure the rate of product formation or substrate depletion over time using a suitable detection method. Common methods include:
-
Spectrophotometry: Monitoring the change in absorbance at a specific wavelength if the substrate or product has a chromophore.
-
Fluorimetry: Measuring the change in fluorescence if the substrate or product is fluorescent.
-
Coupled Enzyme Assays: Using a second enzyme to convert a non-detectable product into a detectable one.
-
3. Data Analysis:
-
Calculate Initial Velocities (v₀): Determine the initial reaction rate for each substrate concentration from the linear portion of the progress curves (product concentration vs. time).
-
Michaelis-Menten Plot: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Determine Kinetic Parameters: Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km values. The kcat can then be calculated by dividing Vmax by the total enzyme concentration.
Conceptual Impact of 4-F-Phe on Enzyme-Substrate Interaction
The introduction of 4-F-Phe can alter the local electronic environment within the enzyme's active site, potentially influencing substrate binding and catalysis.
Caption: Impact of 4-F-Phe on enzyme-substrate interactions.
Conclusion
The incorporation of 4-fluoro-phenylalanine into proteins provides a powerful strategy for fine-tuning their biological activity. While the precise effects are context-dependent, the introduction of this unnatural amino acid can lead to significant alterations in enzymatic efficiency, substrate affinity, and protein stability. The experimental framework outlined in this guide provides a robust approach for the systematic evaluation of these effects, enabling the rational design of novel protein-based therapeutics and research tools. Further research focusing on generating comprehensive quantitative data for a wider range of enzymes will continue to illuminate the full potential of this innovative protein engineering technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The activity of wild type and mutant phenylalanine hydroxylase with respect to the C-oxidation of phenylalanine and the S-oxidation of S-carboxymethyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The activity of wild-type and mutant phenylalanine hydroxylase and its regulation by phenylalanine and tetrahydrobiopterin at physiological and pathological concentrations: an isothermal titration calorimetry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. search.library.ucsf.edu [search.library.ucsf.edu]
Harnessing 4-Fluorophenylalanine for High-Resolution Protein Structure Determination via X-ray Crystallography: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise understanding of protein three-dimensional structure is paramount for elucidating biological function and designing novel therapeutics. The incorporation of non-canonical amino acids, such as 4-fluorophenylalanine (4-F-Phe), into proteins offers a powerful tool for structural biology. This guide provides an objective comparison of using 4-F-Phe-labeled proteins for X-ray crystallography versus their wild-type counterparts and other analytical techniques, supported by experimental data and detailed protocols.
The substitution of phenylalanine with 4-F-Phe is a conservative modification that introduces minimal steric perturbation while significantly altering the electronic properties of the aromatic ring.[1] This unique characteristic makes 4-F-Phe an invaluable probe for studying protein structure, dynamics, and interactions without substantially altering the native conformation.[1]
Comparative Analysis of Crystallographic Data: 4-F-Phe vs. Wild-Type Proteins
A primary concern when introducing a non-canonical amino acid is its potential impact on the protein's overall structure and its ability to crystallize. Extensive studies have shown that the incorporation of 4-F-Phe is generally non-perturbative. Crystal structures of proteins containing fluorinated analogs, when compared to their wild-type versions, exhibit very small root-mean-square deviations (RMSD), confirming that the global fold remains intact.[2][3]
The following table summarizes representative crystallographic data, comparing a hypothetical wild-type protein with its 4-F-Phe-labeled counterpart. This data is synthesized from typical values reported for high-resolution protein structures and specific examples such as superfolder Green Fluorescent Protein (sfGFP) incorporating modified phenylalanine analogs.[4]
| Parameter | Wild-Type Protein (Representative) | 4-F-Phe Labeled Protein (Representative) | Significance of Comparison |
| Resolution (Å) | 1.8 | 1.75 | Comparable high-resolution data indicates that 4-F-Phe incorporation does not generally impede the formation of well-ordered crystals. |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | Identical space groups suggest that the crystal packing is not significantly altered by the presence of the fluorine atom. |
| Unit Cell (a, b, c in Å) | 60.5, 75.2, 80.1 | 60.7, 75.1, 80.3 | Minor variations in unit cell dimensions are expected and confirm the high degree of isomorphism between the wild-type and labeled protein crystals. |
| R-work / R-free (%) | 18.5 / 21.0 | 18.2 / 20.8 | Low and comparable R-factors indicate a good fit of the atomic model to the experimental electron density map for both structures, signifying high-quality models.[5][6][7] |
| Cα RMSD (Å) | N/A | ~0.23 | A low Cα RMSD value upon structural alignment with the wild-type protein quantitatively demonstrates the minimal structural perturbation caused by 4-F-Phe incorporation.[4] |
Experimental Protocols
Successful structure determination of a 4-F-Phe-containing protein involves a multi-step workflow, from the efficient incorporation of the non-canonical amino acid to the final crystallographic analysis.
Protocol 1: In Vivo Site-Specific Incorporation of 4-F-Phe in E. coli
This method utilizes an expanded genetic code with an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate 4-F-Phe in response to an amber (UAG) stop codon.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression plasmid for the gene of interest with an in-frame UAG codon at the desired site.
-
Plasmid encoding the orthogonal 4-F-Phe-specific aminoacyl-tRNA synthetase/tRNA pair (e.g., pEVOL-p-F-Phe).
-
Luria-Bertani (LB) or M9 minimal media.
-
Appropriate antibiotics.
-
4-fluorophenylalanine (4-F-Phe).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the pEVOL-p-F-Phe plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.[8]
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.[8]
-
Expression Culture: Inoculate a larger volume of M9 minimal media with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[9]
-
Addition of 4-F-Phe: Add 4-F-Phe to the culture to a final concentration of 1 mM.[8]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[8][9]
-
Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours to improve protein folding.[8][9]
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the 4-F-Phe labeled protein using standard chromatography techniques suitable for your protein.
Protocol 2: Protein Crystallization of 4-F-Phe Labeled Protein
This protocol provides a general framework for crystallization using the sitting-drop vapor diffusion method, with representative conditions for a protein like sfGFP.[2]
Materials:
-
Purified 4-F-Phe labeled protein at a high concentration (e.g., 10-20 mg/mL) in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Crystallization screening kits or custom-made precipitant solutions.
-
Crystallization plates (e.g., 96-well sitting-drop plates).
Procedure:
-
Plate Setup: In a 96-well plate, pipette the reservoir solutions containing various precipitants. A representative condition could be 0.1 M HEPES pH 7.5, 10% w/v PEG 8000, 8% v/v Ethylene glycol.
-
Drop Setting: In the sitting-drop wells, mix 1 µL of the concentrated protein solution with 1 µL of the corresponding reservoir solution.
-
Sealing and Incubation: Seal the plate and incubate at a constant temperature (e.g., 20°C).
-
Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to weeks.
-
Crystal Harvesting and Cryo-protection: Once crystals of suitable size appear, harvest them using a loop. For data collection at cryogenic temperatures, briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
Protocol 3: X-ray Diffraction Data Collection and Structure Determination
This is a general workflow for X-ray data collection and structure refinement.
Procedure:
-
Data Collection: Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline. Collect a complete set of diffraction images by rotating the crystal in the X-ray beam.
-
Data Processing: Process the diffraction images using software like XDS or HKL2000 to integrate the reflection intensities and determine the unit cell parameters and space group.
-
Phase Determination: If a high-resolution structure of the wild-type protein is available, use molecular replacement (MR) with the wild-type structure as a search model to solve the phase problem. The fluorine atom's anomalous signal is generally too weak for phasing but can be used in specific cases.
-
Model Building and Refinement: Build the atomic model of the 4-F-Phe protein into the resulting electron density map using software like Coot. Perform iterative rounds of refinement using programs like PHENIX or Refmac5 to improve the fit of the model to the data, monitored by the R-work and R-free values.[5]
-
Validation: Validate the final structure's quality using tools like MolProbity, checking for proper geometry, Ramachandran outliers, and other stereochemical parameters.
Comparison with Alternative Techniques
While X-ray crystallography provides atomic-resolution static structures, other techniques offer complementary information.
| Technique | Primary Information Provided | Advantages | Disadvantages |
| X-ray Crystallography | High-resolution 3D atomic structure in the solid state. | Provides precise atomic coordinates, enabling detailed analysis of molecular interactions and the effects of 4-F-Phe on local geometry and packing. | Requires well-ordered crystals, which can be challenging to obtain. The solid-state structure may not fully represent the protein's conformational ensemble in solution.[10] |
| NMR Spectroscopy | Information on protein structure, dynamics, and intermolecular interactions in solution. The ¹⁹F nucleus is a highly sensitive probe.[8] | Provides data on conformational dynamics and flexibility. Does not require crystallization. The wide chemical shift range of ¹⁹F is very sensitive to the local environment.[9] | Generally limited to smaller proteins (<40 kDa). Structure determination is more complex and typically yields lower-resolution models compared to crystallography. |
| Circular Dichroism (CD) | Estimation of the secondary structure content (α-helix, β-sheet, random coil) in solution.[10] | A relatively quick and low-cost method to assess the overall impact of 4-F-Phe incorporation on the protein's secondary structure and folding. | Provides low-resolution structural information. The aromatic ring of 4-F-Phe can sometimes interfere with the far-UV spectrum.[10] |
Visualized Workflows and Logical Relationships
To clarify the experimental processes and decision-making logic, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-l-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein crystallography for non-crystallographers, or how to get the best (but not more) from published macromolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
- 7. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Fluoro-D-phenylalanine hydrochloride: A Guide for Laboratory Professionals
For Immediate Release
Shanghai, China – December 30, 2025 – To ensure the safety of laboratory personnel and the protection of our environment, this document provides essential guidance on the proper disposal procedures for 4-Fluoro-D-phenylalanine hydrochloride. This information is critical for researchers, scientists, and drug development professionals who handle this compound. Adherence to these protocols is imperative due to the chemical's toxicological profile.
This compound is classified as acutely toxic if swallowed. Proper disposal is not merely a matter of regulatory compliance but a fundamental aspect of responsible laboratory practice. The following procedures have been compiled to provide clear, actionable steps for the safe management and disposal of this compound.
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. The compound is harmful if ingested and requires careful handling in a well-ventilated area. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 122839-52-5 | [1] |
| Molecular Formula | C₉H₁₀FNO₂ · HCl | [2] |
| Molecular Weight | 219.64 g/mol | [2] |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 245 °C (decomposition) | |
| Hazard Classification | Acute Toxicity 3 (Oral) | |
| Signal Word | Danger | |
| Hazard Statement | H301: Toxic if swallowed | |
| Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste management service, which will typically involve incineration.
Experimental Protocol: Segregation and Packaging for Off-Site Disposal
Objective: To safely prepare and store this compound waste for collection by a licensed environmental disposal company.
Materials:
-
Waste this compound (solid or in solution)
-
Compatible, sealable, and clearly labeled hazardous waste container (e.g., high-density polyethylene for solids, or a designated glass bottle for solutions)
-
Hazardous waste labels (provided by your institution's Environmental Health & Safety - EHS - department)
-
Personal Protective Equipment (PPE): safety glasses, chemical-resistant gloves, lab coat
Procedure:
-
Waste Segregation:
-
Crucially, designate a specific waste container for "Halogenated Organic Waste."
-
Do not mix this compound waste with non-halogenated organic waste. This segregation is vital for proper disposal and can significantly reduce disposal costs.
-
Avoid mixing with other waste categories such as acids, bases, or heavy metals.
-
-
Container Preparation and Labeling:
-
Obtain a suitable waste container from your institution's EHS department. Ensure it is clean, dry, and compatible with the chemical.
-
Affix a hazardous waste label to the container before adding any waste.
-
On the label, clearly write the full chemical name: "this compound." List all constituents and their approximate percentages if it is a mixed waste stream.
-
-
Waste Collection:
-
For solid waste (e.g., contaminated filter paper, unused compound), carefully place it into the designated solid waste container.
-
For solutions, pour the waste carefully into the designated liquid waste container, using a funnel to prevent spills.
-
Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.
-
-
Storage:
-
Securely seal the waste container.
-
Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup by a licensed hazardous waste contractor.
-
Note on Decontamination: Any glassware or equipment contaminated with this compound should be decontaminated. This can be achieved by rinsing with a suitable solvent (e.g., ethanol or methanol), and the rinsate must be collected as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.
Caption: Disposal workflow for this compound.
Alternative Disposal Considerations (Subject to Institutional Approval)
While off-site incineration by a licensed contractor is the standard and recommended procedure, in-lab chemical degradation may be a theoretical possibility but requires extensive safety reviews and validation. The high stability of the C-F bond makes the degradation of fluorinated compounds challenging.[3] Any such procedures should only be developed and carried out in strict consultation with and after approval from your institution's EHS department.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. All waste must be handled in accordance with local, state, and federal regulations.
References
Personal protective equipment for handling 4-Fluoro-D-phenylalanine hydrochloride
Comprehensive Safety and Handling Guide: 4-Fluoro-D-phenylalanine Hydrochloride
This guide provides essential safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for safe handling and storage.
| Property | Value | Citations |
| Molecular Formula | C₉H₁₁ClFNO₂ | [1] |
| Molecular Weight | 219.64 g/mol | [1] |
| Appearance | White powder or shiny flakes | [1] |
| Melting Point | 245 °C (decomposes) | [2][3] |
| Solubility | Slightly soluble in water (< 1 mg/mL at 70°F). Soluble in DMSO (55 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [1][4][5] |
| Optical Activity | [α]23/D +11°, c = 1 in H₂O | [2][3] |
| Storage Temperature | Store in a cool, dry, well-ventilated place. Recommended storage at -20°C for long-term stability. | [5][6] |
Hazard Identification and Personal Protective Equipment (PPE)
While comprehensive toxicological data for this compound is limited, it is classified as acutely toxic if swallowed.[2][3] Due to the presence of a fluorine atom, caution is advised, and handling procedures for similar fluorinated compounds should be considered.[1]
GHS Hazard Classification
Recommended Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to minimize exposure and ensure a safe laboratory environment.
| PPE Category | Specification | Rationale | Citations |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and potential splashes of solutions. | [7][8] |
| Hand Protection | Nitrile gloves. For prolonged or repeated contact, consider double-gloving. | Provides a barrier against skin contact. | [7][8] |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent. | Prevents inhalation of the powdered compound, especially during weighing and transfer. | [7][8] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. | [7][8] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure risks and maintaining the integrity of the compound.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
First Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure | Citations |
| Ingestion | If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth. | [9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [9] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [9] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [9] |
Spill and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and accidental exposure.
Spill Response
-
Small Spills: For solid material, dampen with an inert solvent (e.g., toluene) to prevent dust formation.[10] Carefully transfer the dampened material to a suitable, sealed container for disposal.[10] Use absorbent paper dampened with the solvent to clean up any remaining material.[10]
-
Large Spills: Evacuate the area and increase ventilation. Prevent the spill from entering drains.[11] Wear appropriate PPE, including respiratory protection.[11]
-
Decontamination: Solvent-wash all contaminated surfaces, followed by washing with a soap and water solution.[10]
Disposal Protocol
As a halogenated organic compound, this compound and any contaminated materials must be disposed of as hazardous waste.
Caption: Disposal plan for this compound waste.
References
- 1. Buy this compound | 122839-52-5 [smolecule.com]
- 2. 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. D-4-Fluorophenylalanine hydrochloride | 122839-52-5 [chemicalbook.com]
- 5. 4-Fluoro-D-phenylalanine HCl | TargetMol [targetmol.com]
- 6. D-4-Fluorophenylalanine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 4-FLUORO-D,L-PHENYLALANINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
